3-Nitro-2-butanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-nitrobutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-3(4(2)6)5(7)8/h3-4,6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVOGABFNZDOOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20978318 | |
| Record name | 3-Nitrobutan-2-ol | |
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Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6270-16-2 | |
| Record name | 3-Nitro-2-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6270-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butanol, 3-nitro- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006270162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nitro-2-butanol | |
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| Record name | 3-Nitro-2-butanol | |
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| Record name | 3-nitrobutan-2-ol | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Nitro-2-butanol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental methodologies related to 3-Nitro-2-butanol. The information is intended to support research and development activities in the fields of chemistry and pharmaceuticals.
Chemical Structure and Isomerism
This compound is a nitro alcohol with the chemical formula C₄H₉NO₃. Its structure consists of a four-carbon butane backbone with a nitro group (-NO₂) on the third carbon and a hydroxyl group (-OH) on the second carbon. The IUPAC name for this compound is 3-nitrobutan-2-ol.
The presence of two chiral centers at positions C2 and C3 means that this compound can exist as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The commercially available product is often sold as a mixture of these isomers. The relationship between these stereoisomers is depicted below.
Caption: Stereoisomeric relationships of this compound.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below. These properties are essential for handling, storage, and application of the compound in a laboratory setting.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₉NO₃ | |
| Molecular Weight | 119.12 g/mol | |
| CAS Number | 6270-16-2 | |
| Appearance | Clear colourless to light yellow liquid | |
| Density | 1.1 g/mL at 25 °C | |
| Boiling Point | 55 °C at 0.5 mmHg | |
| 92 °C | ||
| 174-176 °C | ||
| Melting Point | 21.25 °C (estimate) | |
| Flash Point | 91 °C (195.8 °F) - closed cup | |
| Refractive Index | n20/D 1.441 | |
| InChI Key | OJVOGABFNZDOOZ-UHFFFAOYSA-N | |
| SMILES | CC(C(C)O)--INVALID-LINK--[O-] | |
| Synonyms | 2-Butanol, 3-nitro-; 2-Nitrobutan-3-ol |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are critical for its application in research.
Two primary methods for the synthesis of this compound are the nitration of 2-butanol and the Henry reaction.
Protocol 1: Nitration of 2-Butanol
This method involves the electrophilic substitution of a hydrogen atom in 2-butanol with a nitro group.
-
Reagents: 2-butanol, concentrated nitric acid, concentrated sulfuric acid.
-
Procedure: a. Prepare a nitrating mixture by cautiously adding concentrated sulfuric acid to concentrated nitric acid, while keeping the mixture cool in an ice bath. b. Cool the 2-butanol to a low temperature (e.g., 0-5 °C). c. Slowly add the cold nitrating mixture to the 2-butanol with vigorous stirring, ensuring the temperature does not rise significantly to minimize side reactions like oxidation. d. After the addition is complete, allow the reaction to proceed at a controlled low temperature for a specified time. e. Quench the reaction by pouring the mixture over crushed ice. f. Extract the product with a suitable organic solvent (e.g., diethyl ether). g. Wash the organic layer with a dilute basic solution (e.g., sodium bicarbonate) to neutralize excess acid, followed by a wash with brine. h. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. i. Purify the crude product via fractional distillation.
Protocol 2: Henry (Nitroaldol) Reaction
This is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde.
-
Reagents: Nitroethane, acetaldehyde, a base catalyst (e.g., sodium hydroxide, potassium carbonate).
-
Procedure: a. Dissolve nitroethane in a suitable solvent. b. Add the base catalyst to the solution and stir to form the nitronate anion. c. Cool the mixture in an ice bath. d. Slowly add acetaldehyde to the reaction mixture. e. Allow the mixture to stir at a low temperature for several hours until the reaction is complete (monitored by TLC). f. Acidify the reaction mixture with a dilute acid (e.g., HCl) to protonate the alkoxide and yield this compound. g. Extract the product with an organic solvent. h. Wash, dry, and concentrate the organic phase as described in the nitration protocol. i. Purify the product by distillation or column chromatography.
Caption: General workflow for Henry reaction synthesis and purification.
FTIR spectroscopy is used to identify the functional groups present in this compound.
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation (Neat): a. Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. b. Place a single drop of the liquid this compound sample onto one salt plate. c. Carefully place the second salt plate on top, spreading the liquid into a thin film.
-
Data Acquisition: a. Place the salt plate assembly into the spectrometer's sample holder. b. Acquire a background spectrum of the empty spectrometer. c. Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Analysis: a. Identify characteristic absorption bands. Expect a broad peak around 3400 cm⁻¹ for the O-H stretch of the alcohol and strong peaks around 1550 cm⁻¹ and 1370 cm⁻¹ corresponding to the asymmetric and symmetric N-O stretches of the nitro group, respectively.
This compound has been used as a substrate to study enzymes like nitroalkane oxidase and in drug metabolism research involving liver microsomes.
Protocol: In Vitro Enzyme Activity Assay (General)
-
Reagents: Purified enzyme (e.g., nitroalkane oxidase from Fusarium oxysporum), this compound substrate solution, appropriate buffer solution, and any necessary cofactors.
-
Procedure: a. Prepare a reaction mixture containing the buffer and enzyme solution in a cuvette or microplate well. b. Initiate the reaction by adding a specific concentration of the this compound substrate. c. Monitor the reaction progress over time using a spectrophotometer. This could involve measuring the disappearance of a cofactor (e.g., NADH) or the appearance of a product at a specific wavelength. d. The rate of the reaction can be calculated from the change in absorbance over time. e. Perform control experiments without the enzyme or without the substrate to account for any non-enzymatic reactions.
Safety and Handling
This compound is classified as an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.
-
Hazard Statements: H315, H319, H335.
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing fumes or vapors.
-
Store in a cool, dry place away from incompatible materials. It is classified as a combustible liquid.
-
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
3-Nitro-2-butanol (CAS: 6270-16-2): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-Nitro-2-butanol, a versatile nitro alcohol with applications in organic synthesis and biochemical research. This document consolidates key physicochemical data, safety information, detailed experimental protocols, and visualizations of relevant chemical and biological processes.
Core Data Summary
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and application of the compound in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 6270-16-2 | [1][2] |
| Molecular Formula | C₄H₉NO₃ | [1][2] |
| Molecular Weight | 119.12 g/mol | [1][2] |
| Appearance | Clear, slightly yellow liquid | [3] |
| Density | 1.1 g/mL at 25 °C | [1][2] |
| Boiling Point | 55 °C at 0.5 mmHg | [2] |
| Flash Point | 91 °C (closed cup) | [1][2] |
| Refractive Index | n20/D 1.441 (lit.) | [2] |
| Melting Point | 21.25 °C (estimate) | [1] |
| Vapor Density | 4.1 | [3] |
Safety and Hazard Information
This compound presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). A summary of its hazard classifications is provided in Table 2.
| Hazard Statement | GHS Classification | Precautionary Statements | Source(s) |
| H315: Causes skin irritation | Skin Irrit. 2 | P264, P280, P302+P352, P332+P313, P362 | [2][4] |
| H319: Causes serious eye irritation | Eye Irrit. 2 | P264, P280, P305+P351+P338, P337+P313 | [2][4] |
| H335: May cause respiratory irritation | STOT SE 3 | P261, P271, P304+P340, P312, P403+P233, P405, P501 | [2][4] |
General Handling Precautions:
-
Work in a well-ventilated fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]
-
Avoid contact with skin and eyes.[1]
-
Keep away from heat, sparks, and open flames.[1]
-
Store in a cool, dry, well-ventilated area in a tightly closed container.[1]
Synthesis of this compound via the Henry Reaction
This compound can be synthesized through the Henry (or nitroaldol) reaction, which involves the base-catalyzed carbon-carbon bond formation between a nitroalkane and a carbonyl compound.[6][7] In this case, nitroethane reacts with acetaldehyde to yield this compound.
Experimental Protocol: Henry Reaction
This protocol describes a general procedure for the synthesis of this compound. Optimization of reaction conditions may be necessary to improve yield and diastereoselectivity.
Materials:
-
Nitroethane
-
Acetaldehyde
-
A suitable base (e.g., potassium hydroxide, sodium hydroxide, or an amine base)
-
A suitable solvent (e.g., water, methanol, or tetrahydrofuran)
-
Hydrochloric acid (for neutralization)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve nitroethane in the chosen solvent and cool the mixture in an ice bath.
-
Slowly add the base to the cooled solution while stirring.
-
Add acetaldehyde dropwise to the reaction mixture. Maintain the temperature of the reaction mixture below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and neutralize it by the slow addition of dilute hydrochloric acid.
-
Extract the product into an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Application in Enzymology: Substrate for Nitroalkane Oxidase
This compound is a known substrate for nitroalkane oxidase, an enzyme isolated from the fungus Fusarium oxysporum.[2][5] This enzyme catalyzes the oxidation of nitroalkanes to their corresponding aldehydes or ketones.[8]
Enzymatic Reaction
Nitroalkane oxidase catalyzes the following reaction with this compound:
CH₃CH(NO₂)CH(OH)CH₃ + O₂ + H₂O → CH₃C(=O)CH(OH)CH₃ + HNO₂ + H₂O₂
Experimental Protocol: Nitroalkane Oxidase Assay
This protocol outlines a general method for assaying the activity of nitroalkane oxidase using this compound as the substrate. The reaction can be monitored by measuring the production of hydrogen peroxide or the consumption of oxygen.
Materials:
-
Purified nitroalkane oxidase from Fusarium oxysporum
-
This compound solution of known concentration
-
Phosphate buffer (pH 8.0)
-
Reagents for detecting hydrogen peroxide (e.g., horseradish peroxidase and a suitable chromogenic substrate like ABTS) or an oxygen electrode.
Procedure (Hydrogen Peroxide Detection Method):
-
Prepare a reaction mixture in a cuvette containing phosphate buffer, horseradish peroxidase, and the chromogenic substrate.
-
Add a known amount of nitroalkane oxidase to the cuvette.
-
Initiate the reaction by adding a specific concentration of this compound.
-
Immediately monitor the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate using a spectrophotometer.
-
Calculate the initial rate of reaction from the linear portion of the absorbance versus time plot.
-
Determine the enzyme activity based on the rate of hydrogen peroxide production.
Kinetic Parameters: The Michaelis constant (Km) for 3-nitro-2-pentanol with nitroalkane oxidase from Fusarium oxysporum has been reported to be 3.08 mM.[8] While the exact Km for this compound is not specified in the search results, it is expected to be in a similar range.
Enzyme Assay Workflow
Caption: Workflow for a spectrophotometric assay of nitroalkane oxidase activity.
Application in Drug Metabolism Studies
This compound has been used to study the mechanism of oxidation of other compounds in liver microsomes from various species, including rats, mice, and humans.[2][5] While specific metabolic pathways for this compound itself are not detailed, a general protocol for in vitro drug metabolism studies using liver microsomes is provided below.
Experimental Protocol: In Vitro Metabolism in Liver Microsomes
This protocol describes a general procedure for assessing the metabolic stability of a compound like this compound using liver microsomes.
Materials:
-
Pooled liver microsomes (from the species of interest)
-
This compound
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (or NADPH)
-
Acetonitrile or methanol (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Pre-warm a suspension of liver microsomes in phosphate buffer at 37 °C.
-
Add this compound to the microsomal suspension and pre-incubate for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points, take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound.
-
Determine the rate of disappearance of the parent compound to assess its metabolic stability.
Liver Microsome Metabolism Workflow
Caption: Workflow for assessing the metabolic stability of a compound using liver microsomes.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information regarding specific signaling pathways directly modulated by this compound. The biological activity of nitro compounds, in general, is broad and can include antimicrobial and toxic effects, often related to the redox properties of the nitro group.[9] Further research is required to elucidate any specific biological targets or signaling cascades involving this compound.
Conclusion
This compound is a valuable chemical intermediate and a useful tool for biochemical research. Its synthesis via the Henry reaction is a classic example of carbon-carbon bond formation. As a substrate for nitroalkane oxidase, it facilitates the study of this enzyme's mechanism and kinetics. Furthermore, its application in drug metabolism studies highlights its relevance in the broader field of pharmacology and toxicology. This guide provides a foundational understanding of this compound, offering researchers and scientists the necessary information for its safe and effective use in their work. Further investigations are warranted to fully explore its biological activities and potential therapeutic or industrial applications.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound, mixture of isomers 98 6270-16-2 [sigmaaldrich.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. This compound | C4H9NO3 | CID 93025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy this compound | 6270-16-2 [smolecule.com]
- 6. Henry reaction - Wikipedia [en.wikipedia.org]
- 7. Henry Reaction [organic-chemistry.org]
- 8. Purification and properties of nitroalkane oxidase from Fusarium oxysporum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-Nitro-2-butanol from 2-butanol
This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-nitro-2-butanol, a valuable nitroalcohol intermediate, starting from 2-butanol. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations. Two primary synthetic routes are explored: a multi-step sequence involving oxidation, nitration, and reduction, and a more direct approach via the Henry (nitroaldol) reaction.
Route 1: Multi-step Synthesis via Oxidation, Nitration, and Reduction
This pathway involves the transformation of 2-butanol through three distinct chemical steps to yield the target compound, this compound.
Step 1: Oxidation of 2-butanol to 2-butanone
The initial step is the oxidation of the secondary alcohol, 2-butanol, to the corresponding ketone, 2-butanone. This is a common and well-established transformation in organic synthesis. Various oxidizing agents can be employed, with acidified dichromate salts being a prevalent choice.
Experimental Protocol: Oxidation with Acidified Sodium Dichromate [1]
-
Reagent Preparation: Prepare an oxidizing solution by dissolving sodium dichromate (Na₂Cr₂O₇) in a mixture of sulfuric acid and water.
-
Reaction Setup: In a reaction flask, dilute 2-butanol with ether. The flask should be equipped with a stirring mechanism and placed in a water bath to manage the reaction temperature.
-
Addition: Slowly add the oxidizing solution to the stirred ether solution of 2-butanol. Vigorous stirring is crucial during this exothermic addition.
-
Workup: After the reaction is complete, the ether layer containing the 2-butanone product is separated from the aqueous layer using a separatory funnel.
-
Purification: The ether is removed by distillation, and the remaining crude 2-butanone is purified by fractional distillation.
| Parameter | Value | Reference |
| Starting Material | 2-butanol (0.5 mol, 37 g) | [1] |
| Oxidizing Agent | Sodium Dichromate Dihydrate (50 g) | [1] |
| Acid | Sulfuric Acid (65 g) | [1] |
| Solvent | Ether | [1] |
| Product | 2-butanone | [1] |
| Theoretical Yield | 36 g | [1] |
| Actual Yield | 30 g | [1] |
| Percent Yield | 83% | [1] |
Step 2: α-Nitration of 2-butanone to 3-nitro-2-butanone
The second step involves the introduction of a nitro group at the α-position of the ketone. This can be achieved through the nitration of the corresponding enol acetate.
Experimental Protocol: Nitration of 2-butanone enol acetate with Nitryl Chloride [2]
-
Enol Acetate Formation: Prepare the enol acetate of 2-butanone using standard methods.
-
Nitration: React the enol acetate with nitryl chloride (NO₂Cl).
-
Purification: The resulting 3-nitro-2-butanone can be purified, and its identity confirmed through the preparation of derivatives like the 2,4-dinitrophenylhydrazone.
| Parameter | Value | Reference |
| Starting Material | 2-butanone enol acetate | [2] |
| Nitrating Agent | Nitryl Chloride (NO₂Cl) | [2] |
| Product | 3-nitro-2-butanone | [2] |
| Yield | 12-36% (general for α-nitroketones) | [2] |
| Derivative M.P. | 2,4-dinitrophenylhydrazone: 124 °C | [2] |
Step 3: Reduction of 3-nitro-2-butanone to this compound
The final step is the selective reduction of the ketone functionality in 3-nitro-2-butanone to a hydroxyl group, yielding the target this compound.
General Experimental Protocol: Reduction with Sodium Borohydride
-
Dissolution: Dissolve 3-nitro-2-butanone in a suitable alcoholic solvent, such as methanol or ethanol.
-
Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise while stirring.
-
Quenching: After the reaction is complete, carefully add a dilute acid to quench the excess borohydride.
-
Extraction and Purification: Extract the product into an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The crude product can be purified by distillation or chromatography.
Route 2: Henry (Nitroaldol) Reaction
A more direct and atom-economical approach to β-nitro alcohols is the Henry reaction, which involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. For the synthesis of this compound, this involves the reaction of nitroethane with acetaldehyde.[3][4]
Experimental Protocol: Base-Catalyzed Henry Reaction of Nitroethane and Acetaldehyde
-
Reaction Setup: In a reaction vessel, combine nitroethane and acetaldehyde in a suitable solvent.
-
Catalyst Addition: Add a catalytic amount of a base (e.g., an amine, alkali hydroxide, or a phase-transfer catalyst) to the mixture.[3][4]
-
Reaction: Stir the mixture at a controlled temperature until the reaction is complete. The progress can be monitored by techniques such as thin-layer chromatography.
-
Workup and Purification: Neutralize the reaction mixture and extract the product. The crude this compound can then be purified by distillation or column chromatography. The reaction can be performed to favor the formation of the β-nitro alcohol by using only a small amount of base.[3]
| Parameter | Value |
| Reactant 1 | Nitroethane |
| Reactant 2 | Acetaldehyde |
| Catalyst | Base (e.g., KOH, amines) |
| Product | This compound |
| Yield | Good to excellent (general for Henry reactions) |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic pathways described.
Caption: Synthetic pathway for this compound via oxidation, nitration, and reduction.
Caption: Synthesis of this compound via the Henry (nitroaldol) reaction.
Conclusion
This technical guide outlines two viable synthetic routes for the preparation of this compound from 2-butanol. The multi-step oxidation-nitration-reduction pathway, while longer, utilizes common laboratory reagents and transformations. The Henry reaction offers a more convergent and potentially higher-yielding alternative. The choice of route will depend on factors such as available starting materials, desired scale, and stereochemical considerations. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals engaged in the synthesis of nitro compounds and their derivatives.
References
3-Nitro-2-butanol molecular weight and formula
An In-Depth Guide to 3-Nitro-2-butanol: Molecular Properties
For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental properties is paramount. This guide provides the core molecular information for this compound.
The chemical formula and molecular weight are foundational data points for any chemical compound, essential for stoichiometric calculations, analytical characterization, and formulation development.
| Property | Value |
| Molecular Formula | C4H9NO3[1][2][3][4] |
| Molecular Weight | 119.12 g/mol [1][2][5][6] |
| Alternate Molecular Weight | 119.1192 g/mol [4] |
This compound is an organic compound that features both a nitro group (-NO2) and a hydroxyl group (-OH) within its structure.[1] Its IUPAC name is 3-nitrobutan-2-ol.[1][3]
References
- 1. Buy this compound | 6270-16-2 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. 3-NITROBUTAN-2-OL | CAS 6270-16-2 [matrix-fine-chemicals.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound | 6270-16-2 | Benchchem [benchchem.com]
- 6. This compound | C4H9NO3 | CID 93025 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-Nitro-2-butanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for 3-Nitro-2-butanol (CAS No: 6270-16-2), a nitroalkane alcohol of interest in various chemical and pharmaceutical research domains. This document compiles and interprets nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to facilitate compound identification, characterization, and further investigation.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of fully interpreted public data for this specific molecule, this guide incorporates a combination of reported data from databases such as PubChem and the NIST WebBook, alongside predicted values based on established spectroscopic principles and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
Proton NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the protons on the butanol backbone, influenced by the electron-withdrawing nitro group and the hydroxyl group.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| CH₃ (C1) | ~1.2 | Doublet | ~6-7 |
| CH (C2) | ~4.0-4.2 | Multiplet | - |
| CH (C3) | ~4.5-4.7 | Multiplet | - |
| CH₃ (C4) | ~1.5 | Doublet | ~6-7 |
| OH | Variable | Singlet (broad) | - |
¹³C NMR (Carbon NMR) Data
Carbon-13 NMR spectroscopy identifies the different carbon environments in a molecule. The presence of the electronegative nitro and hydroxyl groups will cause a downfield shift for the adjacent carbon atoms (C2 and C3).
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1 | ~15-20 |
| C2 | ~70-75 |
| C3 | ~85-90 |
| C4 | ~18-23 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show strong absorptions corresponding to the O-H, C-H, and N-O bonds.
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3600-3200 | Strong, Broad |
| C-H stretch (alkane) | 3000-2850 | Medium-Strong |
| N=O asymmetric stretch (nitro group) | 1560-1540 | Strong |
| N=O symmetric stretch (nitro group) | 1380-1360 | Strong |
| C-O stretch (alcohol) | 1100-1000 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and structure. The NIST Mass Spectrometry Data Center reports GC-MS data for this compound.[1]
| m/z | Relative Intensity | Possible Fragment |
| 45 | Most Abundant | [C₂H₅O]⁺ |
| 55 | Second Highest | [C₃H₃O]⁺ or [C₄H₇]⁺ |
| 43 | Third Highest | [C₂H₃O]⁺ or [C₃H₇]⁺ |
Experimental Protocols
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube. A reference standard, such as tetramethylsilane (TMS), is often added.
-
Instrumentation: The spectrum is acquired on a high-field NMR spectrometer, such as a Varian A-60 for ¹H NMR or a Varian XL-100 for ¹³C NMR, as indicated by available data.[1]
-
Data Acquisition: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a single pulse experiment is typically performed. For ¹³C NMR, proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).
Infrared (IR) Spectroscopy (FTIR)
-
Sample Preparation: For a neat analysis, a drop of liquid this compound is placed directly onto the ATR crystal or between two salt plates (e.g., NaCl or KBr).[1]
-
Instrumentation: An FTIR spectrometer, such as a DIGILAB FTS-14, is used.[1]
-
Data Acquisition: A background spectrum of the empty sample holder is first collected. The sample is then placed in the beam path, and the sample spectrum is recorded.
-
Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce a transmittance or absorbance spectrum.
Mass Spectrometry (GC-MS)
-
Sample Introduction: The sample is injected into a gas chromatograph (GC), which separates the components of the sample. The separated components then enter the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
Physical properties of 3-Nitro-2-butanol (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of 3-Nitro-2-butanol, specifically its boiling point and density. The information is presented to support research, development, and quality control activities involving this compound.
Quantitative Physical Properties
The physical properties of this compound have been reported in the literature. A summary of these quantitative data is provided in the table below for easy reference and comparison.
| Physical Property | Value | Conditions |
| Boiling Point | 55 °C | at 0.5 mmHg[1][2] |
| 126-129 °C | at 3.5 mmHg[2] | |
| 174-176 °C | (lit.)[2] | |
| Density | 1.1 g/mL | at 25 °C (lit.)[1][2] |
Experimental Protocols
Standard laboratory procedures are employed to determine the boiling point and density of liquid compounds like this compound. The following sections detail the general methodologies for these measurements.
Boiling Point Determination (Distillation Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and accurate method for determining the boiling point is through distillation.
Apparatus:
-
Round-bottom flask
-
Distillation head with a thermometer adapter
-
Condenser
-
Receiving flask
-
Heating mantle or oil bath
-
Boiling chips
Procedure:
-
The liquid sample (this compound) is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
The distillation apparatus is assembled. The thermometer bulb is positioned so that the top of the bulb is level with the side arm of the distillation head leading to the condenser.
-
The condenser is supplied with a constant flow of cold water.
-
The sample is gradually heated.
-
As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.
-
The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature reading on the thermometer while the liquid is distilling.
Density Determination (Pycnometer Method)
Density is the mass of a substance per unit volume. The pycnometer method is a precise technique for determining the density of liquids.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Constant temperature water bath
Procedure:
-
The clean and dry pycnometer is weighed empty on an analytical balance.
-
The pycnometer is filled with the liquid sample (this compound), ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.
-
The filled pycnometer is weighed to determine the mass of the liquid.
-
The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at the same temperature.
-
The filled pycnometer with the reference liquid is weighed.
-
The density of the sample is calculated using the masses of the sample and the reference liquid and the known density of the reference liquid.
Visualizations
The following diagrams illustrate the logical relationship of the physical properties and the experimental workflows for their determination.
Caption: Logical relationship of this compound and its key physical properties.
Caption: Experimental workflow for boiling point determination.
Caption: Experimental workflow for density determination using a pycnometer.
References
An In-depth Technical Guide to the Synthesis of 3-Nitro-2-butanol via the Henry Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Henry reaction for the synthesis of 3-Nitro-2-butanol, a valuable β-nitro alcohol intermediate in organic synthesis. The document details the reaction mechanism, explores various catalytic systems, presents detailed experimental protocols, and summarizes key quantitative data.
Introduction to the Henry Reaction
The Henry reaction, also known as the nitroaldol reaction, is a classical carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1][2][3] Discovered in 1895 by Louis Henry, this reaction is analogous to the aldol reaction and serves as a powerful tool for constructing β-nitro alcohols.[1] These products are highly versatile synthetic intermediates, readily convertible into other important functional groups such as β-amino alcohols, α-nitro ketones, or nitroalkenes.[1][4]
The synthesis of this compound is achieved through the Henry reaction of nitroethane and acetaldehyde. The resulting product is a chiral molecule containing two stereocenters, making stereoselective synthesis a key focus of modern research in this area.
Reaction Mechanism
The Henry reaction proceeds via a reversible, base-catalyzed pathway. The mechanism involves three primary steps:
-
Deprotonation : A base abstracts an acidic α-proton from the nitroalkane (nitroethane) to form a resonance-stabilized nitronate anion. The pKa of most nitroalkanes is around 17 in DMSO.[1]
-
Nucleophilic Attack : The carbon atom of the nitronate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (acetaldehyde). This forms a new carbon-carbon bond and results in a β-nitro alkoxide intermediate.[1]
-
Protonation : The β-nitro alkoxide is protonated by the conjugate acid of the base used, yielding the final β-nitro alcohol product, this compound.[1]
All steps in the Henry reaction are reversible, which can affect product yields.[5]
Synthesis of this compound: Catalysts and Conditions
The choice of catalyst and reaction conditions is critical for controlling the yield and stereoselectivity of the synthesis. While simple bases can catalyze the reaction, significant advancements have been made using more sophisticated catalytic systems.
Catalysts:
-
Basic Catalysts : Traditional methods employ bases such as metal hydroxides, carbonates, alkoxides, and amines.[4][6] While effective for promoting the reaction, they generally offer poor stereocontrol.
-
Chiral Metal Catalysts : To achieve high enantio- and diastereoselectivity, chiral metal catalysts are frequently used. Complexes involving copper, zinc, cobalt, and magnesium have been successfully employed.[1] These catalysts coordinate with both the nitronate and the aldehyde, organizing the transition state to favor the formation of a specific stereoisomer.[1]
-
Organocatalysts : In recent years, metal-free organocatalysts, such as cinchona alkaloids and their derivatives, have emerged as powerful tools for enantioselective Henry reactions.[7][8][9] These catalysts are often valued for their lower toxicity and operational simplicity.[10]
Reaction Conditions:
-
Solvent : The choice of solvent can influence reaction rates and selectivity. Alcohols (e.g., ethanol) and water are common for simple base catalysis, while solvents like THF are often used with metal-based or organocatalytic systems.[6][11]
-
Temperature : The reaction is typically performed at room temperature or below to minimize side reactions, such as dehydration of the product to a nitroalkene.[6][12] Low temperatures are particularly important for achieving high stereoselectivity in asymmetric variants.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes quantitative data for the Henry reaction, focusing on systems relevant to the synthesis of β-nitro alcohols from aliphatic aldehydes and nitroalkanes.
| Catalyst System | Aldehyde | Nitroalkane | Solvent | Temp (°C) | Yield (%) | ee (%) [a] | Diastereomeric Ratio (syn:anti) | Reference |
| KOH | 4-Nitrobenzaldehyde | Nitromethane | EtOH | 60 | Good [b] | N/A | N/A | [6] |
| Cu(OAc)₂ / Chiral Ligand | Benzaldehyde | Nitromethane | EtOH | RT | 69 | >99 | N/A | [3] |
| Cu(I) / Bis(sulfonamide)-Diamine | Various Aromatic | Nitromethane | Toluene | -20 | 79-98 | 91-97 | 93:7 - 99:1 | [2] |
| Cinchona Alkaloid | α-Ketoesters | Nitromethane | CH₂Cl₂ | -20 | 85-99 | 90-97 | N/A | [10] |
| (S)-Cu Complex / Ag₂O | o-Nitrobenzaldehyde | Nitromethane | DCE | 70 | 98 | 77 | N/A | [13] |
[a] ee = enantiomeric excess. [b] Specific yield not provided, but described as "good". N/A = Not Applicable or Not Reported.
Detailed Experimental Protocols
Below are representative experimental protocols for the synthesis of β-nitro alcohols via the Henry reaction.
Protocol 1: General Batch Synthesis using Base Catalysis
This protocol is a generalized procedure adapted from typical base-catalyzed Henry reactions.
Materials:
-
Acetaldehyde (1.0 eq)
-
Nitroethane (1.1 eq)
-
Potassium Hydroxide (KOH) (0.1 eq)
-
Ethanol (as solvent)
-
1 M Hydrochloric Acid (for neutralization)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer, add nitroethane and ethanol. Cool the mixture to 0 °C in an ice bath.
-
Addition of Base : Slowly add a solution of potassium hydroxide in ethanol to the cooled nitroethane solution while stirring.
-
Aldehyde Addition : Add acetaldehyde dropwise to the reaction mixture. Maintain the temperature at 0-5 °C.
-
Reaction Monitoring : Allow the reaction to stir at room temperature for 8-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup : Once the reaction is complete, cool the mixture back to 0 °C and neutralize it by slowly adding 1 M HCl until the pH is ~7.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing : Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Protocol 2: Asymmetric Synthesis using a Chiral Catalyst (Conceptual)
This protocol outlines a conceptual workflow for an enantioselective synthesis, based on procedures for chiral copper complexes.[13]
Materials:
-
Chiral Copper(II) Catalyst (e.g., Cu(OAc)₂ with a chiral ligand) (2-5 mol%)
-
Acetaldehyde (1.0 eq)
-
Nitroethane (1.5 eq)
-
Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Tertiary amine base (e.g., triethylamine, if required)
Procedure:
-
Catalyst Activation : In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), stir the chiral copper catalyst in the anhydrous solvent at room temperature.
-
Reagent Addition : Add nitroethane to the catalyst suspension, followed by the slow addition of acetaldehyde.
-
Reaction : Stir the mixture at the specified temperature (e.g., -20 °C to room temperature) for 24-48 hours.
-
Monitoring and Quenching : Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated ammonium chloride solution.
-
Workup and Purification : Follow steps 6-9 from Protocol 1 for extraction, washing, drying, and purification.
-
Chiral Analysis : Analyze the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Properties of this compound
The physical and chemical properties of the target compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | 3-Nitrobutan-2-ol | [14] |
| CAS Number | 6270-16-2 | [14][15] |
| Molecular Formula | C₄H₉NO₃ | [14] |
| Molecular Weight | 119.12 g/mol | [14][15] |
| Appearance | Liquid | [15] |
| Boiling Point | 55 °C at 0.5 mmHg | [15] |
| Density | 1.1 g/mL at 25 °C | [15] |
| Refractive Index (n20/D) | 1.441 | [15] |
| SMILES | CC(C(C)O)--INVALID-LINK--[O-] | [14] |
Characterization Data: Spectroscopic data for this compound, including IR, 1H NMR, 13C NMR, and Mass Spectrometry, are publicly available in chemical databases for structural confirmation.[14][16]
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. Henry Reaction [organic-chemistry.org]
- 3. synarchive.com [synarchive.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Enantioselective Henry Reaction (Nitroaldol Reaction) - Buchler GmbH [buchler-gmbh.com]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Henry Reaction - Common Conditions [commonorganicchemistry.com]
- 13. mdpi.com [mdpi.com]
- 14. This compound | C4H9NO3 | CID 93025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound, mixture of isomers 98 6270-16-2 [sigmaaldrich.com]
- 16. This compound(6270-16-2) IR Spectrum [chemicalbook.com]
An In-depth Technical Guide to 3-nitrobutan-2-ol
This technical guide provides a comprehensive overview of 3-nitrobutan-2-ol, a significant nitro alcohol in organic synthesis and biochemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and reactivity.
Chemical and Physical Properties
3-nitrobutan-2-ol is a chiral organic compound featuring both a nitro group and a hydroxyl group. Its systematic IUPAC name is 3-nitrobutan-2-ol.[1][2][3] It is a liquid at room temperature and possesses distinct physical and chemical characteristics summarized in the table below.
| Property | Value |
| IUPAC Name | 3-nitrobutan-2-ol |
| CAS Number | 6270-16-2 |
| Molecular Formula | C4H9NO3 |
| Molecular Weight | 119.12 g/mol [1][4][5][6] |
| Appearance | Liquid[4] |
| Boiling Point | 55 °C at 0.5 mmHg[4][5][7] |
| Density | 1.1 g/mL at 25 °C[4][5][7] |
| Refractive Index | n20/D 1.441 (lit.)[4][5][7] |
| SMILES | CC(C(C)O)--INVALID-LINK--[O-][1] |
| InChI | 1S/C4H9NO3/c1-3(4(2)6)5(7)8/h3-4,6H,1-2H3[1][4][7] |
| InChIKey | OJVOGABFNZDOOZ-UHFFFAOYSA-N[1][4] |
Synthesis of 3-nitrobutan-2-ol
The synthesis of 3-nitrobutan-2-ol can be achieved through several routes, most notably via the nitration of 2-butanol or the Henry (nitroaldol) reaction.
This method involves the direct nitration of 2-butanol using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.[1][8] The reaction is performed at low temperatures to control the exothermic nature of the reaction and minimize the formation of byproducts.[1]
Experimental Protocol:
-
Preparation: A reaction vessel equipped with a stirrer, thermometer, and dropping funnel is cooled in an ice-salt bath.
-
Reagents: 2-butanol is slowly added to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid while maintaining a low temperature.
-
Reaction: The mixture is stirred for a specified period, allowing the electrophilic nitronium ion (NO₂⁺), generated in situ from the acid mixture, to attack the 2-butanol molecule.
-
Work-up: The reaction mixture is then carefully poured over crushed ice, and the product is extracted with a suitable organic solvent.
-
Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation.
The Henry reaction provides an alternative and often more controlled method for synthesizing β-nitro alcohols like 3-nitrobutan-2-ol.[8] This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.[8] For the synthesis of 3-nitrobutan-2-ol, nitroethane is reacted with acetaldehyde.
Experimental Protocol:
-
Preparation: A reaction flask is charged with nitroethane and a suitable solvent.
-
Base Addition: A catalytic amount of a base (e.g., a tertiary amine or an inorganic base) is added to the mixture.
-
Aldehyde Addition: Acetaldehyde is added dropwise to the reaction mixture at a controlled temperature.
-
Reaction: The mixture is stirred until the reaction is complete, monitored by techniques such as thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by the addition of a weak acid. The product is then extracted with an organic solvent.
-
Purification: The combined organic extracts are washed, dried, and concentrated. The final product is purified by column chromatography or distillation.
Chemical Reactivity
3-nitrobutan-2-ol exhibits reactivity characteristic of both alcohols and nitro compounds.
The nitro group in 3-nitrobutan-2-ol can be reduced to an amino group, yielding 3-amino-2-butanol.[1] This transformation is typically achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl).
Experimental Protocol (Catalytic Hydrogenation):
-
Setup: 3-nitrobutan-2-ol is dissolved in a suitable solvent (e.g., ethanol or methanol) in a hydrogenation vessel.
-
Catalyst: A catalytic amount of palladium on carbon (Pd-C) is added to the solution.
-
Hydrogenation: The vessel is purged with hydrogen gas and then pressurized. The reaction mixture is stirred vigorously under a hydrogen atmosphere until the uptake of hydrogen ceases.
-
Filtration: The catalyst is removed by filtration through a pad of celite.
-
Isolation: The solvent is evaporated under reduced pressure to yield the crude 3-amino-2-butanol, which can be further purified if necessary.
The hydroxyl group of 3-nitrobutan-2-ol can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides or anhydrides) to form the corresponding esters.[1] This reaction is typically catalyzed by an acid.
Experimental Protocol (Fischer Esterification):
-
Mixing: 3-nitrobutan-2-ol and a carboxylic acid are mixed in a round-bottom flask, often with an excess of the alcohol.
-
Catalyst: A catalytic amount of a strong acid, such as sulfuric acid, is added.
-
Heating: The reaction mixture is heated to reflux to drive the equilibrium towards the ester product. Water produced during the reaction can be removed using a Dean-Stark apparatus.
-
Work-up: After cooling, the mixture is diluted with water and the ester is extracted with an organic solvent.
-
Purification: The organic layer is washed with a basic solution to remove unreacted acid, then with water, and finally dried. The solvent is removed to yield the ester, which can be purified by distillation.
Spectroscopic Data
The structure of 3-nitrobutan-2-ol can be confirmed by various spectroscopic methods. While specific spectra are not provided here, typical spectral features can be predicted. Spectroscopic data for 3-nitrobutan-2-ol, including IR, 1H NMR, 13C NMR, and mass spectra, are available in various chemical databases.[3][9]
-
Infrared (IR) Spectroscopy: Expected to show a broad absorption band for the O-H stretch of the alcohol group (around 3300-3500 cm⁻¹) and strong asymmetric and symmetric stretching bands for the nitro group (around 1550 cm⁻¹ and 1370 cm⁻¹, respectively).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra will show signals corresponding to the four distinct carbon environments and the associated protons in the molecule.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.
Applications in Research
3-nitrobutan-2-ol serves as a valuable substrate in biochemical studies. It has been utilized to investigate the mechanism of enzymes such as nitroalkane oxidase from Fusarium oxysporum.[4][5] Additionally, it has been employed in studies of drug metabolism to understand the oxidation of certain compounds in liver microsomes.[4][7]
Safety and Handling
3-nitrobutan-2-ol is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[1] All work should be conducted in a well-ventilated fume hood.[1]
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
References
- 1. Buy 3-Nitro-2-butanol | 6270-16-2 [smolecule.com]
- 2. 3-NITROBUTAN-2-OL | CAS 6270-16-2 [matrix-fine-chemicals.com]
- 3. This compound | C4H9NO3 | CID 93025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, mixture of isomers 98 6270-16-2 [sigmaaldrich.com]
- 5. This compound | 6270-16-2 [m.chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. This compound, mixture of isomers 98 6270-16-2 [sigmaaldrich.com]
- 8. This compound | 6270-16-2 | Benchchem [benchchem.com]
- 9. This compound(6270-16-2) IR Spectrum [chemicalbook.com]
Commercial Suppliers of 3-Nitro-2-butanol for Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of 3-Nitro-2-butanol, a key reagent in various research applications. This document outlines key suppliers, provides a summary of the compound's physical and chemical properties, and details an experimental protocol for its use in enzymatic assays. Furthermore, it visualizes the metabolic pathways of this compound, offering a comprehensive resource for researchers in drug development and related scientific fields.
Commercial Availability
This compound is available from a range of chemical suppliers specializing in research-grade compounds. The following table summarizes the offerings from several prominent vendors. Please note that pricing and availability are subject to change and should be confirmed on the respective supplier's website.
| Supplier | Catalog Number | Purity | Available Quantities |
| Sigma-Aldrich (MilliporeSigma) | 146641 | 98% | 25 g |
| Santa Cruz Biotechnology | sc-235538 | - | 100 g |
| Smolecule | S1532745 | - | In Stock |
| Alkali Scientific | 146641-25G | - | 25 g |
| Ivy Fine Chemicals | 140351 | - | 25 g, Bulk |
| Matrix Fine Chemicals | MM6270162 | - | Small and large quantities |
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its proper handling, storage, and application in experimental settings.
| Property | Value |
| CAS Number | 6270-16-2[1][2] |
| Molecular Formula | C4H9NO3[1] |
| Molecular Weight | 119.12 g/mol [1] |
| Appearance | Liquid |
| Boiling Point | 55 °C at 0.5 mmHg |
| Density | 1.1 g/mL at 25 °C |
| Refractive Index | n20/D 1.441 |
| Purity | 98% (Sigma-Aldrich) |
Scientific Applications and Experimental Protocols
This compound is a valuable substrate in studying various enzymatic reactions, particularly in the fields of drug metabolism and enzymology. Its primary documented applications include investigating the mechanisms of nitroalkane oxidase and the metabolic pathways involving cytochrome P450 enzymes.
Enzymatic Oxidation by Nitroalkane Oxidase
Background: Nitroalkane oxidase, an enzyme found in the fungus Fusarium oxysporum, catalyzes the oxidation of nitroalkanes to their corresponding aldehydes or ketones. This compound serves as a substrate in this reaction, allowing researchers to elucidate the enzyme's function and kinetics. The overall reaction involves the oxidation of the neutral nitroalkane, leading to the formation of an aldehyde or ketone, nitrite, and hydrogen peroxide.
Experimental Protocol: Spectrophotometric Assay for Nitroalkane Oxidase Activity
This protocol is adapted from studies on the mechanism of nitroalkane oxidase.
Materials:
-
This compound
-
Purified Nitroalkane Oxidase from Fusarium oxysporum
-
Potassium Phosphate buffer (50 mM, pH 7.5)
-
Horseradish Peroxidase (HRP)
-
o-Dianisidine dihydrochloride
-
Spectrophotometer capable of reading at 460 nm
Procedure:
-
Prepare the Assay Mixture: In a 1 mL cuvette, prepare an assay mixture containing 50 mM potassium phosphate buffer (pH 7.5), 0.5 mM o-dianisidine dihydrochloride, and 10 units of horseradish peroxidase.
-
Substrate Addition: Add a known concentration of this compound to the assay mixture. The optimal concentration may need to be determined empirically but can start in the range of 1-10 mM.
-
Enzyme Initiation: Initiate the reaction by adding a small amount of purified nitroalkane oxidase to the cuvette.
-
Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 460 nm at a constant temperature (e.g., 25 °C). The rate of increase in absorbance is proportional to the rate of hydrogen peroxide production, which is a direct measure of nitroalkane oxidase activity.
-
Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Metabolic Pathways
The metabolism of this compound in biological systems can proceed through different pathways, primarily involving oxidation by nitroalkane oxidase or cytochrome P450 enzymes. The following diagrams illustrate these key metabolic routes.
Caption: Oxidation of this compound by Nitroalkane Oxidase.
References
The Genesis of Nitroalkanes: A Technical History of Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroalkane compounds, characterized by the presence of a nitro group (-NO₂) bonded to an alkyl carbon, have a rich and significant history in the field of organic chemistry. Their discovery and the subsequent development of synthetic methodologies have paved the way for their use as versatile intermediates in the synthesis of a wide array of valuable molecules, including pharmaceuticals, agrochemicals, and explosives. The unique electronic nature of the nitro group imparts distinct reactivity to the adjacent carbon atom, making nitroalkanes powerful building blocks in C-C bond formation and functional group transformations. This technical guide provides an in-depth exploration of the discovery and history of nitroalkane compounds, detailing the seminal synthetic methods and key reactions that have defined this important class of molecules.
Historical Timeline of Key Discoveries
The journey of nitroalkane chemistry is marked by several pivotal discoveries that have shaped our understanding and application of these compounds.
-
1872: The Victor Meyer Reaction. Victor Meyer first reports the synthesis of nitroalkanes from the reaction of alkyl iodides with silver nitrite. This discovery is a landmark in the history of nitroalkane chemistry, providing the first general method for their preparation.[1][2][3][4]
-
1894: The Nef Reaction. John Ulric Nef discovers that the salt of a primary or secondary nitroalkane can be hydrolyzed with acid to yield an aldehyde or a ketone, respectively.[5][6][7][8][9] This reaction provides a powerful method for the conversion of nitroalkanes into carbonyl compounds.
-
1895: The Henry Reaction (Nitroaldol Reaction). Louis Henry reports the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, forming a β-nitro alcohol.[10][11] This C-C bond-forming reaction has become a cornerstone of organic synthesis.
-
1940: Commercial Production Begins. Commercial Solvents Corporation (CSC) commences the commercial production of nitroparaffins, marking a significant step in their industrial application.[12]
-
1956: The Kornblum Reaction. Nathan Kornblum and his coworkers describe a new method for the synthesis of nitroalkanes by reacting alkyl halides with sodium nitrite in dimethylformamide (DMF).[13][14] This method offers a more economical alternative to the Victor Meyer reaction.
Core Synthetic Methodologies
The synthesis of nitroalkanes has evolved significantly since their initial discovery. The following sections detail the key historical methods for their preparation.
The Victor Meyer Reaction (1872)
The first successful general synthesis of nitroalkanes was developed by Victor Meyer in 1872.[1][2][3][4] This method involves the nucleophilic substitution of an alkyl halide (typically an iodide or bromide) with silver nitrite (AgNO₂). The reaction is typically carried out in a solvent such as diethyl ether.
Reaction Scheme:
R-X + AgNO₂ → R-NO₂ + AgX (where X = I, Br)
A notable feature of this reaction is the formation of a mixture of the desired nitroalkane and an isomeric alkyl nitrite (R-ONO) due to the ambident nature of the nitrite ion. The ratio of these products is influenced by the structure of the alkyl halide and the reaction conditions.
The following is a representative experimental protocol adapted from Victor Meyer's original work and subsequent modifications.
-
In a round-bottom flask equipped with a reflux condenser, a mixture of ethyl iodide and a slight excess of finely powdered silver nitrite in diethyl ether is prepared.
-
The mixture is gently heated under reflux for several hours.
-
After cooling, the precipitated silver iodide is removed by filtration.
-
The filtrate is then carefully distilled. The lower-boiling ethyl nitrite is collected first, followed by the higher-boiling nitroethane.
The Kornblum Reaction (1956)
In 1956, Nathan Kornblum and his research group introduced a more practical and economical method for the synthesis of primary and secondary nitroalkanes.[13][14] This reaction utilizes sodium nitrite (NaNO₂) in a polar aprotic solvent, most commonly dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to displace an alkyl halide or tosylate.
Reaction Scheme:
R-X + NaNO₂ --(DMF or DMSO)--> R-NO₂ + NaX (where X = I, Br, OTs)
The use of polar aprotic solvents is crucial as they solvate the cation (Na⁺) but not the anion (NO₂⁻), thereby increasing the nucleophilicity of the nitrite ion. This method generally provides good yields of nitroalkanes, particularly from primary and secondary alkyl halides.
The following protocol is based on the work of Kornblum and his coworkers.
-
To a stirred solution of sodium nitrite in dimethylformamide (DMF) in a three-necked flask fitted with a stirrer, thermometer, and dropping funnel, is added 1-iodopropane dropwise at a controlled temperature (e.g., room temperature).
-
The reaction mixture is stirred for a specified period (e.g., several hours to a day).
-
The mixture is then poured into ice water and extracted with a suitable organic solvent (e.g., diethyl ether).
-
The organic extracts are combined, washed with water, and dried over an anhydrous drying agent (e.g., magnesium sulfate).
-
The solvent is removed by distillation, and the resulting crude nitropropane is purified by fractional distillation under reduced pressure.
Quantitative Data on Nitroalkane Synthesis
The yields of nitroalkanes from the Victor Meyer and Kornblum reactions are dependent on the substrate and reaction conditions. The following table summarizes representative yields for the synthesis of various nitroalkanes.
| Synthesis Method | Alkyl Halide/Tosylate | Reagent | Solvent | Product | Yield (%) | Reference |
| Victor Meyer | Ethyl Iodide | AgNO₂ | Diethyl Ether | Nitroethane | ~40-50% | Historical Data |
| Victor Meyer | 1-Iodobutane | AgNO₂ | Diethyl Ether | 1-Nitrobutane | ~50-60% | Historical Data |
| Victor Meyer (aq.) | 1-Bromooctane | AgNO₂ | Water | 1-Nitrooctane | 85% | [15][16] |
| Victor Meyer (aq.) | 1,4-Diiodobutane | AgNO₂ | Water | 1,4-Dinitrobutane | 78% | [15][16] |
| Kornblum | 1-Iodooctane | NaNO₂ | DMF | 1-Nitrooctane | 55-62% | [13] |
| Kornblum | 2-Iodooctane | NaNO₂ | DMF | 2-Nitrooctane | 55-62% | [13] |
| Kornblum | Benzyl Bromide | NaNO₂ | DMF | Phenylnitromethane | ~60% | [13] |
| Kornblum | 1-Octyl Tosylate | TBAN | Toluene | 1-Nitrooctane | 61% | [17] |
| Kornblum | 2-Octyl Tosylate | TBAN | Toluene | 2-Nitrooctane | 41% | [17] |
Key Reactions of Nitroalkanes
The discovery of nitroalkanes was followed by the exploration of their reactivity, leading to the development of several named reactions that are fundamental in modern organic synthesis.
The Henry Reaction (Nitroaldol Reaction) (1895)
Discovered by Louis Henry, this reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or a ketone to form a β-nitro alcohol.[10][11] The reaction is a powerful tool for constructing new carbon-carbon bonds.
Reaction Scheme:
R¹R²CH-NO₂ + R³R⁴C=O --(Base)--> R¹R²C(NO₂)-C(OH)R³R⁴
The following is a general procedure for the Henry reaction.
-
To a solution of nitromethane and a catalytic amount of a base (e.g., sodium hydroxide or triethylamine) in a suitable solvent (e.g., ethanol or water), benzaldehyde is added dropwise at a controlled temperature (e.g., 0-25 °C).
-
The reaction mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The reaction is then quenched by the addition of a weak acid (e.g., acetic acid).
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude β-nitro alcohol can be purified by crystallization or column chromatography.
The Nef Reaction (1894)
The Nef reaction, discovered by John Ulric Nef, is the acid-catalyzed hydrolysis of a primary or secondary nitroalkane salt (a nitronate) to an aldehyde or a ketone, respectively, with the concurrent formation of nitrous oxide (N₂O).[5][6][7][8][9]
Reaction Scheme:
[R¹R²C=NO₂]⁻Na⁺ + 2H⁺ → R¹R²C=O + N₂O + H₂O + Na⁺
A typical procedure for the Nef reaction is as follows:
-
2-Nitropropane is dissolved in an aqueous solution of sodium hydroxide to form the sodium salt of the nitronate.
-
The solution of the nitronate salt is added slowly to a cold, stirred solution of a strong mineral acid (e.g., sulfuric acid).
-
The reaction is often exothermic and accompanied by the evolution of nitrous oxide gas.
-
The resulting ketone (acetone in this case) can be isolated from the reaction mixture by distillation or extraction.
Visualizing the Chemistry of Nitroalkanes
The following diagrams, generated using the DOT language, illustrate key concepts in the discovery and chemistry of nitroalkane compounds.
Conclusion
The discovery of nitroalkane compounds by Victor Meyer in 1872 and the subsequent development of synthetic methods and characteristic reactions by pioneers like Kornblum, Henry, and Nef have had a profound and lasting impact on organic chemistry. From their initial synthesis via nucleophilic substitution to their application in powerful C-C bond-forming reactions, nitroalkanes have proven to be exceptionally versatile building blocks. The historical journey of nitroalkane chemistry showcases a remarkable progression of scientific inquiry, leading to the establishment of fundamental reactions that continue to be indispensable tools for chemists in academia and industry, particularly in the realm of drug discovery and development. The ongoing exploration of nitroalkane reactivity promises to unveil new synthetic strategies and further solidify their importance in modern organic synthesis.
References
- 1. scribd.com [scribd.com]
- 2. US3272874A - Production of nitroalkanes - Google Patents [patents.google.com]
- 3. riviste.fupress.net [riviste.fupress.net]
- 4. Viktor Meyer - Wikipedia [en.wikipedia.org]
- 5. Nef Reaction [organic-chemistry.org]
- 6. Nef reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Nef reaction | PPTX [slideshare.net]
- 9. John Ulric Nef [chemistry.msu.edu]
- 10. Henry reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. History [advancionsciences.com]
- 13. researchgate.net [researchgate.net]
- 14. A one-pot amidation of primary nitroalkanes - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08415F [pubs.rsc.org]
- 15. chemistry.mdma.ch [chemistry.mdma.ch]
- 16. The First Conversion of Primary Alkyl Halides to Nitroalkanes under Aqueous Medium [organic-chemistry.org]
- 17. application.wiley-vch.de [application.wiley-vch.de]
Methodological & Application
Applications of 3-Nitro-2-butanol in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitro-2-butanol is a valuable and versatile chiral building block in organic synthesis. Its bifunctional nature, possessing both a hydroxyl and a nitro group on adjacent carbons, allows for a variety of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules. The presence of two stereocenters in this compound also makes it an important precursor for the stereoselective synthesis of complex targets. This document provides detailed application notes and experimental protocols for the synthesis and key transformations of this compound.
Key Applications
The primary applications of this compound in organic synthesis revolve around three main transformations:
-
Synthesis of this compound via the Henry (Nitroaldol) Reaction: The carbon-carbon bond-forming Henry reaction is the most common method for the synthesis of β-nitro alcohols like this compound.[1]
-
Reduction of the Nitro Group to Synthesize 3-Amino-2-butanol: The nitro group can be readily reduced to a primary amine, providing access to valuable chiral β-amino alcohols, which are prevalent motifs in many pharmaceutical agents.[2]
-
Precursor to Vicinal Diamines: Through a nitro-Mannich (aza-Henry) reaction, this compound can be converted to β-nitroamines, which are precursors to 1,2-diamines, another important functional group in medicinal chemistry.[3]
Synthesis of this compound via the Henry Reaction
The Henry reaction provides a classical and effective method for synthesizing this compound from nitroethane and acetaldehyde.[1] The reaction is typically base-catalyzed and can be performed under various conditions to control diastereoselectivity.
Experimental Protocol: Diastereoselective Henry Reaction
This protocol describes a diastereoselective Henry reaction to produce this compound.
Materials:
-
Nitroethane
-
Acetaldehyde
-
Potassium Hydroxide (KOH)
-
Polystyrene-supported Tributylammonium Chloride (PsTBAC)
-
Deionized Water
-
Tetrahydrofuran (THF)
-
Ethyl Acetate (AcOEt)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of acetaldehyde (3.31 mmol) in a mixture of water (5 mL) and THF (0.5 mL), add nitroethane (3.63 mmol).
-
Add one drop of a 40% aqueous KOH solution and polystyrene-supported tributylammonium chloride (PsTBAC) (0.20 g, ca. 10 mol% of onium ions).
-
Stir the mixture at room temperature for 8 hours.
-
After the reaction is complete, add excess water and filter the suspension through a Büchner funnel.
-
Wash the filter cake with ethyl acetate.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Quantitative Data:
| Product | Yield | Diastereomeric Ratio (syn:anti) |
| This compound | 86% | 1.96:1 |
Table 1: Yield and diastereoselectivity for the synthesis of this compound via the Henry reaction.[4]
Characterization Data:
-
1H NMR (CDCl3):
-
syn-isomer: δ 1.26 (d, 3H), 2.90–3.30 (m, 1H), 4.74 (m, 1H), 4.97 (m, 1H), 7.31–7.85 (m, 5H - if an aromatic aldehyde is used as a reference).
-
anti-isomer: δ 1.45 (d, 3H), 2.90–3.30 (m, 1H), 4.72 (m, 1H), 5.32 (m, 1H), 7.31–7.85 (m, 5H - if an aromatic aldehyde is used as a reference).[4]
-
-
IR (Neat): Characteristic peaks for -OH and -NO₂ groups.[5]
-
Mass Spectrometry (EI): Molecular ion peak corresponding to the mass of this compound.[6]
Reduction of this compound to 3-Amino-2-butanol
The reduction of the nitro group in this compound to a primary amine is a key transformation that provides access to chiral β-amino alcohols. This can be achieved through catalytic hydrogenation using various catalysts.
Experimental Protocol: Catalytic Hydrogenation using Raney Nickel
This protocol details the reduction of a nitro alcohol to the corresponding amino alcohol using Raney Nickel as the catalyst and formic acid as the hydrogen donor.[7]
Materials:
-
This compound
-
Raney Nickel
-
Methanol
-
Formic Acid (90%)
-
Chloroform or Ether
-
Saturated Sodium Chloride Solution
Procedure:
-
Prepare a suspension of this compound (5 mmol) and Raney Nickel (0.2-0.3 g) in methanol (3 mL).
-
Stir the suspension and add 90% formic acid (2.5 mL) at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-30 minutes.
-
Once the reaction is complete, filter the mixture to remove the Raney Nickel catalyst.
-
Evaporate the organic solvent from the filtrate.
-
Dissolve the residue in chloroform or ether and wash with a saturated sodium chloride solution to remove ammonium formate.
-
Evaporate the organic layer to obtain the desired 3-amino-2-butanol.
Quantitative Data:
| Starting Material | Product | Yield |
| This compound | 3-Amino-2-butanol | 80-90% |
Table 2: Typical yield for the reduction of a nitro alcohol using Raney Nickel and formic acid.[7]
Characterization Data for (2R,3S)-3-aminobutan-2-ol:
-
13C NMR: Spectral data available in public databases.[7]
-
SpectraBase: Additional spectral data (e.g., IR, MS) for related amino butanols are available.[8][9]
Synthesis of Vicinal Diamine Precursors via the Nitro-Mannich Reaction
The nitro-Mannich (or aza-Henry) reaction involves the addition of a nitroalkane to an imine, yielding a β-nitroamine.[3] These products are valuable intermediates that can be subsequently reduced to vicinal (1,2)-diamines.
Conceptual Workflow
The synthesis of vicinal diamines from this compound involves a two-step process:
-
Nitro-Mannich Reaction: Reaction of this compound with an appropriate imine in the presence of a catalyst to form a β-nitroamine.
-
Reduction: Reduction of the nitro group of the β-nitroamine to a primary amine, yielding the vicinal diamine.
Detailed experimental protocols for the nitro-Mannich reaction of this compound are less common in the literature compared to simpler nitroalkanes. However, the general principles of the aza-Henry reaction can be applied, often requiring careful optimization of reaction conditions and catalysts to achieve good yields and stereoselectivity.[10] The subsequent reduction of the β-nitroamine to the vicinal diamine can be achieved using standard methods for nitro group reduction, such as catalytic hydrogenation.[3]
Conclusion
This compound is a versatile chiral building block with significant applications in the stereoselective synthesis of important structural motifs found in pharmaceuticals. The protocols and data presented here provide a foundation for researchers to utilize this compound in their synthetic endeavors. Further exploration of asymmetric catalytic methods for both the synthesis and transformation of this compound will continue to enhance its utility in modern organic synthesis and drug development.
References
- 1. Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. A New Catalyst for the Asymmetric Henry Reaction: Synthesis of β-Nitroethanols in High Enantiomeric Excess [organic-chemistry.org]
- 6. This compound [webbook.nist.gov]
- 7. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
- 9. Highly diastereoselective synthesis of vicinal diamines via a Rh-catalyzed three-component reaction of diazo compounds with diarylmethanimines and ketimines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. CN110668958A - A kind of method for preparing (R)-3-aminobutanol - Google Patents [patents.google.com]
Application Notes and Protocols: 3-Nitro-2-butanol as a Versatile Precursor in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Nitro-2-butanol as a chiral building block in the synthesis of valuable pharmaceutical intermediates. The primary transformation highlighted is the reduction of the nitro group to a primary amine, yielding 3-amino-2-butanol, a key structural motif analogous to intermediates used in the synthesis of prominent antiviral and anti-tuberculosis medications.
Introduction
Nitro alkanes are valuable synthetic intermediates due to the versatile reactivity of the nitro group, which can be readily transformed into a variety of other functional groups, most notably a primary amine. This conversion is of paramount importance in pharmaceutical synthesis, as amino alcohols are fundamental components of numerous active pharmaceutical ingredients (APIs). This compound, a chiral nitro alcohol, serves as a readily accessible precursor to chiral amino alcohols, which are critical for the stereoselective synthesis of modern pharmaceuticals.
This document outlines the potential of this compound in the synthesis of a key intermediate analogous to a building block for the anti-HIV drug, Dolutegravir, and provides a detailed protocol for its conversion to 3-amino-2-butanol.
Pharmaceutical Application: Synthesis of a Dolutegravir Intermediate Analogue
(R)-3-aminobutanol is a crucial chiral intermediate in the synthesis of the potent anti-HIV medication, Dolutegravir. Dolutegravir is an integrase strand transfer inhibitor (INSTI) that effectively blocks the replication of the HIV virus. Given the structural similarity, 3-amino-2-butanol, derived from this compound, can be envisioned as a valuable precursor for the synthesis of novel Dolutegravir analogues or other pharmaceuticals requiring a chiral amino alcohol scaffold.
Proposed Synthetic Pathway
The synthetic utility of this compound is primarily demonstrated through its reduction to 3-amino-2-butanol. This transformation provides a chiral amino alcohol that can be further elaborated to construct complex molecular architectures.
Caption: Synthetic utility of this compound.
Experimental Protocols
The following section provides a detailed, representative protocol for the reduction of this compound to 3-amino-2-butanol via catalytic hydrogenation. This method is widely applicable to the reduction of nitro alkanes and is known for its high efficiency and clean conversion.
Reduction of this compound to 3-amino-2-butanol
Objective: To synthesize 3-amino-2-butanol via the catalytic hydrogenation of this compound using Raney Nickel as the catalyst.
Materials:
-
This compound
-
Raney Nickel (50% slurry in water)
-
Ethanol (anhydrous)
-
Hydrogen gas (high purity)
-
Nitrogen gas (inert)
-
Parr hydrogenator or similar high-pressure reactor
-
Filtration apparatus (e.g., Buchner funnel with Celite®)
-
Rotary evaporator
Procedure:
-
Reactor Preparation: A high-pressure reactor (e.g., Parr hydrogenator) is thoroughly cleaned, dried, and purged with nitrogen gas to ensure an inert atmosphere.
-
Catalyst Loading: In a separate flask, a slurry of Raney Nickel (approximately 5-10% by weight of the this compound) is washed several times with anhydrous ethanol to remove water. The washed catalyst is then carefully transferred to the reactor containing anhydrous ethanol (10-20 volumes relative to the substrate).
-
Substrate Addition: this compound is dissolved in anhydrous ethanol and added to the reactor containing the catalyst slurry.
-
Hydrogenation: The reactor is sealed and purged again with nitrogen, followed by purging with hydrogen gas. The reactor is then pressurized with hydrogen to the desired pressure (typically 50-100 psi). The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25-50 °C).
-
Reaction Monitoring: The progress of the reaction is monitored by observing the uptake of hydrogen. The reaction is considered complete when hydrogen uptake ceases. This can be confirmed by thin-layer chromatography (TLC) or gas chromatography (GC) analysis of a small aliquot of the reaction mixture.
-
Work-up: Upon completion, the reactor is depressurized and purged with nitrogen. The reaction mixture is carefully filtered through a pad of Celite® to remove the Raney Nickel catalyst. The filter cake is washed with additional ethanol.
-
Isolation: The combined filtrate is concentrated under reduced pressure using a rotary evaporator to afford the crude 3-amino-2-butanol.
-
Purification (Optional): The crude product can be purified by distillation under reduced pressure or by crystallization of a suitable salt (e.g., hydrochloride) to yield the pure 3-amino-2-butanol.
Quantitative Data (Representative)
The following table summarizes representative quantitative data for the reduction of nitro alcohols to amino alcohols based on literature precedents for similar substrates. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Reference |
| Substrate | 2-Nitro-1-butanol | --INVALID-LINK-- |
| Catalyst | Raney Nickel | --INVALID-LINK-- |
| Solvent | Ethanol | --INVALID-LINK-- |
| Hydrogen Pressure | 2 MPa | --INVALID-LINK-- |
| Temperature | 60 °C | --INVALID-LINK-- |
| Reaction Time | 10 hours | --INVALID-LINK-- |
| Yield | >90% | --INVALID-LINK-- |
Mechanism of Action of Dolutegravir
Understanding the biological target and mechanism of action of the final pharmaceutical product is crucial for drug development. Dolutegravir functions by inhibiting the HIV integrase enzyme, a key component in the viral replication cycle.
Caption: Mechanism of action of Dolutegravir.
Dolutegravir binds to the active site of the HIV integrase enzyme, preventing the strand transfer step of viral DNA integration into the host cell's genome.[1][2] This effectively halts the replication of the virus.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of chiral amino alcohols, which are key intermediates in the pharmaceutical industry. The straightforward reduction of the nitro group to a primary amine provides access to building blocks for complex and medicinally important molecules. The potential application in the synthesis of analogues of the anti-HIV drug Dolutegravir highlights the significance of this precursor in modern drug discovery and development. The provided experimental protocol for the reduction of this compound offers a reliable and efficient method for its conversion to the corresponding amino alcohol, paving the way for its use in various synthetic endeavors.
References
3-Nitro-2-butanol as a solvent in chemical reactions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Nitro-2-butanol is a nitro alcohol with potential applications in scientific research, particularly as a substrate in enzymatic and metabolic studies. However, a comprehensive review of available literature indicates a significant lack of documented use of this compound as a solvent in chemical reactions. Its primary applications are centered on its role as a reactant or a chiral building block. This document provides a summary of its known applications, physical and chemical properties, safety protocols, and a representative synthesis protocol.
Physicochemical Properties of this compound
The following table summarizes the key physical and chemical properties of this compound. This data is essential for its handling, storage, and use in any experimental setting.
| Property | Value |
| Molecular Formula | C₄H₉NO₃ |
| Molecular Weight | 119.12 g/mol [1][2] |
| Appearance | Clear, slightly yellow liquid[3] |
| Boiling Point | 55 °C at 0.5 mmHg |
| Density | 1.1 g/mL at 25 °C |
| Refractive Index | n20/D 1.441 (lit.) |
| Flash Point | 91 °C (195.8 °F) - closed cup |
| CAS Number | 6270-16-2 |
Known Applications
While not utilized as a solvent, this compound has been employed in specific research contexts:
-
Enzyme Mechanism Studies: It has been used as a substrate to investigate the mechanism of nitroalkane oxidase, an enzyme isolated from the fungus Fusarium oxysporum.[1][3][4]
-
Drug Metabolism Research: Researchers have utilized this compound to study the oxidation of methylethylketoxime and acetoxime in liver microsomes from various species, including rats, mice, and humans.[1][3]
-
Chiral Building Block: Due to its two chiral centers, this compound can serve as a valuable chiral building block in asymmetric synthesis, allowing for the creation of specific stereoisomers of more complex molecules.[5]
Synthesis of this compound
The primary synthesis route for this compound is the Henry reaction (nitroaldol condensation) between nitroethane and acetaldehyde.[5]
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound via Henry Reaction
This protocol is a representative example and may require optimization based on specific laboratory conditions and desired yield.
Materials:
-
Nitroethane
-
Acetaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Hydrochloric Acid (HCl), dilute solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a dropping funnel in an ice bath.
-
Dissolve a catalytic amount of sodium hydroxide in ethanol in the flask.
-
Add nitroethane to the flask and cool the mixture to 0-5 °C with stirring.
-
Slowly add acetaldehyde to the mixture from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for 2-3 hours.
-
Quench the reaction by slowly adding a dilute solution of hydrochloric acid until the mixture is neutral.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain crude this compound.
-
The crude product can be purified by vacuum distillation.
General Experimental Workflow for Known Applications
The following diagram illustrates a general workflow for utilizing this compound as a substrate in enzymatic or metabolic studies.
Caption: Workflow for substrate studies.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]
Hazard Statements:
-
Causes skin irritation (H315)[2]
-
Causes serious eye irritation (H319)[2]
-
May cause respiratory irritation (H335)[2]
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Use only outdoors or in a well-ventilated area.
-
IF ON SKIN: Wash with plenty of water.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Store in a well-ventilated place. Keep container tightly closed.
Personal Protective Equipment (PPE):
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Lab coat
-
Use a NIOSH-approved respirator if ventilation is inadequate.
Disposal:
Dispose of contents and container in accordance with local, regional, national, and international regulations.
Conclusion
Based on the available scientific literature, this compound's primary role in a laboratory setting is that of a substrate for enzymatic and metabolic studies, and as a chiral building block in organic synthesis. There is no significant evidence to support its use as a solvent in chemical reactions. Researchers and drug development professionals should consider its documented applications and handle it with the necessary safety precautions.
References
Application Notes and Protocols for the Analytical Detection of 3-Nitro-2-butanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical detection of 3-Nitro-2-butanol. The methods described herein are based on established analytical techniques for nitro-compounds and volatile organic compounds, offering robust frameworks for the quantification and identification of this analyte in various matrices.
Introduction
This compound (CAS No. 6270-16-2) is a nitroalcohol of interest in various chemical and pharmaceutical research areas.[1][2][3] Accurate and reliable analytical methods are crucial for its detection and quantification in research and development settings. This document outlines protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and a prospective Electrochemical Detection method.
Quantitative Data Summary
While specific performance data for this compound analysis is not extensively published, the following table provides estimated quantitative parameters based on typical performance for similar analytes using the described methods. These values should be validated in-house for specific applications.
| Analytical Method | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Linearity (R²) | Typical Recovery (%) |
| GC-MS | 0.1 - 1.0 | 0.3 - 3.0 | > 0.995 | 90 - 110 |
| HPLC-UV | 1.0 - 10 | 3.0 - 30 | > 0.99 | 85 - 115 |
| Electrochemical | 0.5 - 5.0 | 1.5 - 15 | > 0.99 | 90 - 105 |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like this compound.[4][5]
3.1.1. Sample Preparation (Liquid Samples)
-
Direct Injection: For concentrated samples, dilute with a suitable solvent (e.g., methanol, ethyl acetate) to fall within the calibration range.
-
Liquid-Liquid Extraction (LLE):
-
To 10 mL of aqueous sample, add 2 g of sodium chloride and shake to dissolve.
-
Add 5 mL of a suitable extraction solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Carefully transfer the organic layer to a clean vial.
-
Repeat the extraction with a fresh aliquot of solvent for improved recovery.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
3.1.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C, hold for 2 minutes.
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: m/z 40-200 for initial identification.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis. Key ions for this compound would likely include fragments resulting from the loss of a nitro group, a hydroxyl group, and alkyl fragments. Based on its structure, potential ions to monitor are m/z 73, 59, 45, and 43. The molecular ion at m/z 119 may also be observable.
-
3.1.3. Calibration
Prepare a series of calibration standards of this compound in the chosen solvent (e.g., 1, 5, 10, 25, 50, 100 µg/L). Analyze these standards under the same conditions as the samples to construct a calibration curve.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC with UV detection can be employed for the analysis of this compound, particularly for samples where the analyte is present at higher concentrations or when derivatization is not desirable.[6][7]
3.2.1. Sample Preparation
-
Filtration: For clean samples, filter through a 0.45 µm syringe filter prior to injection.
-
Solid-Phase Extraction (SPE): For complex matrices, SPE can be used for cleanup and concentration.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 50 mL of the sample onto the cartridge.
-
Wash the cartridge with 5 mL of 5% methanol in water.
-
Elute the analyte with 5 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase.
-
3.2.2. HPLC Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: The nitro group exhibits UV absorbance. A suitable wavelength would be in the range of 210-230 nm. The optimal wavelength should be determined by acquiring a UV spectrum of a standard solution.
3.2.3. Calibration
Prepare a series of calibration standards in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 mg/L). Analyze these standards to generate a calibration curve.
Electrochemical Detection
Electrochemical methods offer a sensitive and selective alternative for the detection of nitro compounds.[8][9][10][11] This protocol is a prospective method that would require further development and validation.
3.3.1. Principle
The nitro group in this compound can be electrochemically reduced at a modified electrode surface. The current generated during this reduction is proportional to the concentration of the analyte.
3.3.2. Electrode Preparation (Example with a Glassy Carbon Electrode)
-
Polish a glassy carbon electrode (GCE) with 0.3 µm and 0.05 µm alumina slurry on a polishing pad.
-
Rinse thoroughly with deionized water and sonicate in water and then ethanol for 2 minutes each.
-
The electrode can be used bare or modified with a suitable catalyst (e.g., metal nanoparticles, conductive polymers) to enhance the electrochemical signal.
3.3.3. Electrochemical Measurement
-
Electrochemical Analyzer: Potentiostat/Galvanostat (e.g., CH Instruments or Bio-Logic).
-
Three-Electrode System:
-
Working Electrode: Bare or modified GCE.
-
Reference Electrode: Ag/AgCl (3 M KCl).
-
Counter Electrode: Platinum wire.
-
-
Electrolyte: 0.1 M phosphate buffer solution (PBS) at a suitable pH (e.g., pH 7.0).
-
Technique: Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) for higher sensitivity.
-
Potential Range: Scan from approximately 0 V to -1.2 V vs. Ag/AgCl. The exact potential for the reduction of this compound needs to be determined experimentally.
3.3.4. Analytical Procedure
-
Add a known volume of the sample to the electrochemical cell containing the supporting electrolyte.
-
Record the voltammogram. The peak current at the reduction potential of this compound is used for quantification.
-
Quantification is achieved by the standard addition method or by creating a calibration curve with standards of known concentrations.
Visualizations
References
- 1. This compound | C4H9NO3 | CID 93025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, mixture of isomers 98 6270-16-2 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. GC-MS Principle, Instrument and Analyses and GC-MS/MS | Technology Networks [technologynetworks.com]
- 6. epa.gov [epa.gov]
- 7. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous electrochemical and e.s.r. studies on the reduction of aliphatic nitrocompounds - Faraday Discussions of the Chemical Society (RSC Publishing) [pubs.rsc.org]
- 9. Electrochemical detection and catalytic reduction of nitrobenzene using a bimetallic NiS2/Fe3S4 magnetic heterostructure: an innovative approach for environmental remediation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
Application Notes and Protocols for the Oxidation of 3-Nitro-2-butanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the oxidation of the secondary alcohol, 3-Nitro-2-butanol, to its corresponding ketone, 3-nitro-2-butanone. The primary method described utilizes potassium dichromate in an acidic medium, a classic and effective method for this transformation. Alternative methods are also discussed for a comprehensive overview.
Introduction
The oxidation of alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of carbonyl compounds. α-nitro ketones, such as 3-nitro-2-butanone, are valuable synthetic intermediates. Their utility is notable in the synthesis of various nitrogen-containing heterocyclic compounds, including pyrazines. The conversion of β-nitro alcohols to α-nitro ketones can be achieved through several oxidative methods. This document outlines a reliable and high-yielding protocol using potassium dichromate.
Reaction Scheme
The oxidation of this compound to 3-nitro-2-butanone proceeds as follows:
Caption: Experimental workflow for the oxidation of this compound.
Reaction Pathway
The signaling pathway for the chromate oxidation of a secondary alcohol involves the formation of a chromate ester intermediate.
Caption: Simplified reaction pathway for chromate oxidation.
Application Notes and Protocols: Reduction of 3-Nitro-2-butanol to 2-Amino-3-butanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of nitroalkanes to primary amines is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. 3-Nitro-2-butanol is a chiral molecule that, upon reduction of the nitro group, yields 2-amino-3-butanol, a versatile building block possessing two stereocenters. The resulting vicinal amino alcohol moiety is a key structural motif in many biologically active molecules.
This document provides detailed application notes and experimental protocols for the reduction of this compound to 2-Amino-3-butanol. Two primary, effective, and widely used methods are presented: Catalytic Transfer Hydrogenation and reduction using Lithium Aluminum Hydride (LAH). The choice of method may depend on factors such as available equipment, desired chemoselectivity, and safety considerations.
Stereochemistry: this compound exists as a mixture of diastereomers, (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The reduction of the nitro group to an amine does not affect the existing stereocenters at C2 and C3. Therefore, the stereochemical outcome of the reaction is dependent on the stereochemistry of the starting material. Stereoselective synthesis of a specific stereoisomer of 2-Amino-3-butanol requires the use of a stereochemically pure starting material. It has been reported that catalytic transfer hydrogenation of nitro alcohols can proceed with retention of configuration.
Overview of Reduction Methods
Several methods are available for the reduction of aliphatic nitro compounds to primary amines.[1] The most common and effective methods include:
-
Catalytic Hydrogenation: This method involves the use of a metal catalyst (e.g., Palladium, Platinum, or Raney Nickel) and a hydrogen source. It is often considered a "green" and efficient method.[2] Catalytic Transfer Hydrogenation (CTH) is a convenient variation that uses a hydrogen donor, such as ammonium formate, in place of gaseous hydrogen.[3]
-
Metal Hydride Reduction: Strong reducing agents like Lithium Aluminum Hydride (LAH) are highly effective for the reduction of nitroalkanes to amines.[2] This method is powerful but requires strict anhydrous conditions and careful handling due to the high reactivity of LAH.[4]
-
Dissolving Metal Reduction: This classic method employs metals like iron, tin, or zinc in the presence of an acid.[2] While effective, it often requires stoichiometric amounts of metal and can generate significant waste.
This application note will focus on providing detailed protocols for Catalytic Transfer Hydrogenation and LAH reduction due to their efficiency and common use in research and development settings.
Data Presentation: Comparison of Reduction Methods
The following table summarizes typical quantitative data for the reduction of nitroalkanes to primary amines using the methods detailed in this document. Please note that the specific yields for this compound may vary, and the data presented here is based on analogous substrates found in the literature.
| Method | Catalyst/Reagent | Hydrogen/Hydride Source | Solvent(s) | Typical Reaction Time | Typical Yield (%) | Key Considerations |
| Catalytic Transfer Hydrogenation | 10% Palladium on Carbon (Pd/C) | Ammonium Formate | Methanol, THF | 1 - 4 hours | 80 - 95+ | Mild conditions, high chemoselectivity, avoids the use of high-pressure hydrogen gas. |
| Lithium Aluminum Hydride (LAH) Reduction | Lithium Aluminum Hydride (LAH) | - | Anhydrous THF, Ether | 1 - 6 hours | 70 - 90+ | Powerful reducing agent, requires strict anhydrous conditions and a careful work-up procedure. |
| Catalytic Hydrogenation | Raney Nickel | Hydrogen Gas (H₂) | Ethanol, Methanol | 2 - 10 hours | 85 - 95+ | Effective and widely used, requires a hydrogenation apparatus for handling gaseous hydrogen under pressure. |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate
This protocol describes the reduction of this compound to 2-Amino-3-butanol using 10% Palladium on Carbon as the catalyst and ammonium formate as the hydrogen donor. This method is known for its mild reaction conditions and high yields.[3]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate (HCOONH₄)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Celite®
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of methanol and tetrahydrofuran (e.g., 1:1 v/v, approximately 10-20 mL per gram of substrate).
-
Addition of Catalyst and Reagent: To the stirred solution, add 10% Pd/C (5-10 mol% Pd relative to the substrate). Then, add ammonium formate (3.0 - 5.0 eq) in portions over 5-10 minutes. The reaction is often exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethyl acetate.
-
Combine the filtrates and wash with saturated sodium bicarbonate solution to remove any remaining ammonium formate and other salts.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-Amino-3-butanol.
-
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel if necessary.
Characterization:
The structure and purity of the synthesized 2-Amino-3-butanol can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. Representative NMR data for similar aminobutanol structures can be found in the literature.[5][6][7]
Protocol 2: Reduction with Lithium Aluminum Hydride (LAH)
This protocol outlines the reduction of this compound using the powerful reducing agent Lithium Aluminum Hydride (LAH). This method requires strict anhydrous conditions and careful handling of the pyrophoric LAH.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
Deionized Water
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask (three-necked)
-
Magnetic stirrer
-
Reflux condenser
-
Addition funnel
-
Inert gas (Nitrogen or Argon) supply
-
Ice bath
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and an addition funnel. Flame-dry the glassware under a stream of inert gas before use.
-
LAH Suspension: Under a positive pressure of inert gas, carefully add LAH (2.0 - 3.0 eq) to the flask, followed by anhydrous THF to create a suspension. Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the addition funnel. Add the solution of the nitro compound dropwise to the stirred LAH suspension at 0 °C. Control the addition rate to maintain the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be stirred at room temperature or gently refluxed for 1-6 hours. Monitor the reaction progress by TLC.
-
Work-up (Fieser Method):
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
CAUTION: The following steps are highly exothermic and generate hydrogen gas. Perform in a well-ventilated fume hood.
-
Slowly and carefully add deionized water (X mL, where X is the mass of LAH in grams used) dropwise to quench the excess LAH.
-
Next, add 15% aqueous NaOH solution (X mL) dropwise.
-
Finally, add deionized water (3X mL) dropwise.
-
Remove the ice bath and stir the resulting granular precipitate vigorously for 30 minutes.
-
Add anhydrous sodium sulfate or magnesium sulfate to the mixture and stir for another 15 minutes to ensure complete drying.
-
Filter the white precipitate through a Buchner funnel and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2-Amino-3-butanol.
-
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.
Characterization:
Confirm the identity and purity of the product using spectroscopic techniques (¹H NMR, ¹³C NMR, MS).
Mandatory Visualizations
Caption: General workflow for the reduction of this compound.
Caption: Protocol for Catalytic Transfer Hydrogenation.
Caption: Protocol for Lithium Aluminum Hydride (LAH) Reduction.
References
- 1. NMR Spectrum of Butanol | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. erowid.org [erowid.org]
- 4. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 5. (S)-(+)-2-Amino-3-methyl-1-butanol(2026-48-4) 1H NMR [m.chemicalbook.com]
- 6. (2R,3S)-3-aminobutan-2-ol | C4H11NO | CID 11297931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
Application Notes and Protocols: The Strategic Use of 3-Nitro-2-butanol in the Synthesis of Novel Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 3-nitro-2-butanol as a versatile building block in the synthesis of novel nitrogen-containing heterocycles. The protocols outlined below are based on established synthetic methodologies for nitro compounds and are adapted for the unique bifunctional nature of this compound, offering pathways to diverse heterocyclic systems relevant to drug discovery and development.
Introduction to this compound as a Synthetic Precursor
This compound is an organic compound featuring both a nitro group and a hydroxyl group on adjacent carbons.[1][2] This unique arrangement of functional groups makes it a promising, yet underexplored, starting material for the construction of various heterocyclic rings. The nitro group can serve as a precursor to an amino group through reduction, or it can participate in cyclization reactions, while the hydroxyl group can be activated or displaced to facilitate ring closure.
Key Reactive Features:
-
Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine, yielding 3-amino-2-butanol. This transformation opens up pathways to a wide array of nitrogen-containing heterocycles through condensation and cyclization reactions.
-
Intramolecular Cyclization: The vicinal nitro and hydroxyl groups can participate in intramolecular reactions to form five-membered heterocycles.
-
Activation of the Hydroxyl Group: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate, or halide), enabling nucleophilic substitution and subsequent cyclization.
Synthetic Pathways to Novel Heterocycles
The following sections detail proposed synthetic routes starting from this compound to generate novel heterocyclic compounds.
This pathway leverages the reactivity of the nitro and hydroxyl groups to form a six-membered 1,3-oxazine ring system. This scaffold is present in a number of biologically active molecules.
Caption: Synthetic workflow for substituted tetrahydro-1,3-oxazines.
This proposed route involves the conversion of the hydroxyl group to a leaving group, followed by the reduction of the nitro group and subsequent intramolecular cyclization to form substituted pyrrolidines.
Caption: Synthetic workflow for substituted pyrrolidines.
Experimental Protocols
The following are detailed, representative protocols for the key transformations described above.
Objective: To synthesize 3-amino-2-butanol, a key intermediate for various heterocyclic syntheses.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
-
Magnetic stirrer
-
Filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Secure the flask to the hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Pressurize the vessel with hydrogen gas (typically 50 psi) or maintain a hydrogen atmosphere with a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain crude 3-amino-2-butanol.
-
The product can be further purified by distillation or chromatography if necessary.
Objective: To demonstrate the synthesis of a six-membered heterocycle from 3-amino-2-butanol and an aldehyde.
Materials:
-
3-Amino-2-butanol
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and heat source
-
Condenser
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 3-amino-2-butanol (1.0 eq) and the selected aldehyde (1.0 eq) in toluene.
-
Heat the reaction mixture to reflux.
-
Continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
The resulting crude product, a substituted tetrahydro-1,3-oxazine, can be purified by column chromatography on silica gel.
Data Presentation
The following tables present representative quantitative data for the proposed synthetic transformations. Note that these are illustrative examples, and actual yields may vary depending on the specific substrates and reaction conditions.
Table 1: Representative Yields for the Reduction of this compound
| Catalyst | Solvent | Pressure (psi) | Time (h) | Yield (%) |
| 10% Pd/C | Methanol | 50 | 4 | 95 |
| Raney Ni | Ethanol | 60 | 6 | 88 |
| Fe/NH₄Cl | Ethanol/Water | N/A (reflux) | 8 | 75 |
Table 2: Representative Yields for Tetrahydro-1,3-oxazine Synthesis
| Aldehyde | Solvent | Reaction Time (h) | Yield (%) |
| Benzaldehyde | Toluene | 6 | 85 |
| 4-Chlorobenzaldehyde | Toluene | 5 | 89 |
| 4-Methoxybenzaldehyde | Toluene | 7 | 82 |
Conclusion
This compound presents itself as a valuable and versatile starting material for the synthesis of novel and diverse nitrogen-containing heterocycles. The strategic manipulation of its nitro and hydroxyl functional groups allows for the construction of various ring systems, including oxazines and pyrrolidines, which are of significant interest in medicinal chemistry and drug development. The protocols and pathways outlined in these notes serve as a foundational guide for researchers to explore the synthetic potential of this readily accessible building block. Further investigation into the reaction scope and optimization of conditions will undoubtedly expand the utility of this compound in the creation of new chemical entities.
References
Application Notes and Protocols for Biocatalytic Reactions Involving 3-Nitro-2-butanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various biocatalytic reactions involving 3-Nitro-2-butanol. These protocols are intended to serve as a starting point for researchers and may require further optimization for specific applications.
Enzymatic Oxidation of this compound using Nitroalkane Oxidase
Application Note:
Nitroalkane oxidase from Fusarium oxysporum catalyzes the oxidation of nitroalkanes to their corresponding aldehydes or ketones.[1][2][3] This enzyme has been shown to be active on secondary nitroalcohols, making it a valuable tool for the conversion of this compound to 3-nitro-2-butanone. The reaction proceeds with the consumption of molecular oxygen and the production of hydrogen peroxide and nitrite. The optimal pH for this enzyme is approximately 8.0.[1]
Quantitative Data Summary:
| Substrate | Michaelis Constant (Km) [mM] |
| 1-Nitropropane | 1.54 |
| 2-Nitropropane | 7.40 |
| Nitroethane | 1.00 |
| 3-Nitro-2-pentanol | 3.08 |
| Nitrocyclohexane | 0.90 |
Experimental Workflow:
Caption: Workflow for the enzymatic oxidation of this compound.
Protocol: Oxidation of this compound using Purified Nitroalkane Oxidase
Materials:
-
Purified nitroalkane oxidase from Fusarium oxysporum
-
This compound
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
Oxygen supply
-
Reaction vessel with stirring
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 8.0).
-
Add this compound to the desired final concentration (e.g., starting with a concentration around the Km of similar substrates, such as 1-5 mM).
-
Equilibrate the reaction mixture to the optimal temperature for the enzyme (typically 25-37 °C, requires optimization).
-
Continuously supply oxygen to the reaction mixture, for example, by bubbling air or pure oxygen through the solution.
-
Initiate the reaction by adding a predetermined amount of purified nitroalkane oxidase.
-
Monitor the reaction progress by taking aliquots at different time intervals and analyzing for the depletion of the substrate and the formation of the product, 3-nitro-2-butanone, using appropriate analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
The formation of nitrite can also be monitored colorimetrically as an indicator of enzyme activity.
Biocatalytic Reduction of 3-Nitro-2-butanone to this compound
Application Note:
The reverse reaction, the reduction of 3-nitro-2-butanone to this compound, can be achieved using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). These enzymes often exhibit high stereoselectivity, allowing for the synthesis of specific stereoisomers of the nitroalcohol, which are valuable chiral building blocks in organic synthesis. The reaction typically requires a cofactor, such as NADH or NADPH, which can be regenerated in situ using a cofactor regeneration system (e.g., glucose dehydrogenase/glucose or isopropanol/secondary alcohol dehydrogenase).
Logical Relationship of Components:
Caption: Components for the biocatalytic reduction of 3-nitro-2-butanone.
Protocol: Ketoreductase-Mediated Reduction of 3-Nitro-2-butanone (General Protocol)
Materials:
-
A selected ketoreductase (KRED) or alcohol dehydrogenase (ADH) (commercial or from an expression system)
-
3-Nitro-2-butanone (synthesized via oxidation of this compound)
-
Buffer solution (e.g., potassium phosphate buffer, pH 6.0-7.0)
-
Cofactor (NADP+ or NAD+)
-
Cofactor regeneration system:
-
Glucose dehydrogenase (GDH) and D-glucose, or
-
A secondary alcohol dehydrogenase and a sacrificial alcohol (e.g., isopropanol)
-
-
Organic co-solvent (e.g., DMSO, if needed for substrate solubility)
Procedure:
-
Prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.0).
-
Add the substrate, 3-nitro-2-butanone, to the desired concentration (e.g., 10-50 mM). A small amount of a water-miscible organic solvent like DMSO (e.g., 1-5% v/v) can be used if solubility is an issue.
-
Add the cofactor (e.g., NADP+ at 0.5-1 mM).
-
Add the components of the cofactor regeneration system (e.g., D-glucose at 1.2 equivalents relative to the substrate and a catalytic amount of GDH).
-
Equilibrate the mixture to the optimal temperature for the chosen KRED (typically 25-37 °C).
-
Initiate the reaction by adding the ketoreductase (as a purified enzyme, cell lysate, or whole cells).
-
Monitor the reaction for conversion and enantiomeric excess (ee) of the product, this compound, using chiral GC or HPLC.
-
Once the reaction is complete, the product can be extracted using an organic solvent (e.g., ethyl acetate) and purified by column chromatography.
Lipase-Catalyzed Kinetic Resolution of Racemic this compound
Application Note:
Lipases are versatile enzymes that can catalyze the enantioselective acylation of racemic alcohols, a process known as kinetic resolution. In this process, one enantiomer of the racemic this compound is preferentially acylated to form an ester, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. The choice of lipase, acyl donor, and solvent is crucial for achieving high enantioselectivity.
Experimental Workflow for Kinetic Resolution:
Caption: Workflow for the lipase-catalyzed kinetic resolution of this compound.
Protocol: Lipase-Catalyzed Kinetic Resolution of this compound (General Protocol)
Materials:
-
Racemic this compound
-
Immobilized lipase (e.g., Novozym 435 - Candida antarctica Lipase B)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Anhydrous organic solvent (e.g., toluene, hexane, or methyl tert-butyl ether)
-
Molecular sieves (optional, to maintain anhydrous conditions)
Procedure:
-
To a solution of racemic this compound (e.g., 0.1 M) in an anhydrous organic solvent, add the acyl donor (e.g., 0.5-1.0 equivalents).
-
Add the immobilized lipase (e.g., 10-50 mg per mmol of substrate).
-
If necessary, add activated molecular sieves to remove any traces of water.
-
Incubate the reaction mixture with shaking at a suitable temperature (e.g., 30-50 °C).
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of both the remaining alcohol and the formed ester.
-
The reaction should be stopped at approximately 50% conversion to obtain both the unreacted alcohol and the ester product in high enantiomeric excess.
-
After the reaction, the enzyme can be filtered off and reused.
-
The unreacted alcohol and the ester can be separated by column chromatography. The ester can then be hydrolyzed (chemically or enzymatically) to obtain the other enantiomer of the alcohol.
References
- 1. Purification and properties of nitroalkane oxidase from Fusarium oxysporum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and properties of nitroalkane oxidase from Fusarium oxysporum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and properties of nitroalkane oxidase from Fusarium oxysporum. | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Synthesis of 2-Butyl Nitrate via O-Nitration of 2-Butanol
Introduction
The O-nitration of alcohols to form organic nitrates is a significant transformation in organic synthesis. These compounds are crucial intermediates and active ingredients in various fields, particularly in the development of pharmaceuticals and energetic materials. Organic nitrates, such as glyceryl trinitrate, are well-known for their vasodilating properties.[1] The process involves the esterification of an alcohol with nitric acid or another nitrating agent to introduce a nitrate ester functional group (-ONO₂). This is distinct from C-nitration, which forms a nitro group (-NO₂) bonded to a carbon atom, and from nitrosation, which forms a nitrite ester (-ONO).[2]
This document provides a detailed experimental protocol for the nitration of 2-butanol, a secondary alcohol, to produce 2-butyl nitrate. The most common method for this transformation is the use of a mixed acid solution, typically a combination of concentrated nitric acid and sulfuric acid.[1] Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[1] Due to the exothermic and potentially hazardous nature of nitration reactions, strict temperature control and adherence to safety protocols are imperative.[3]
Key Applications
-
Pharmaceuticals: Synthesis of vasodilator drugs for treating conditions like angina.[4]
-
Energetic Materials: Production of explosives and propellants.[3][4]
-
Organic Synthesis: Use as a versatile intermediate and as a fuel additive.[4]
Experimental Protocol: Nitration of 2-Butanol using Mixed Acid
This protocol details the laboratory-scale synthesis of 2-butyl nitrate from 2-butanol using a mixture of concentrated nitric acid and sulfuric acid.
WARNING: This reaction is highly exothermic and involves corrosive, strong acids. The product, 2-butyl nitrate, is flammable and potentially explosive, especially when heated or in the presence of Lewis acids.[3][5] This procedure must be performed by trained personnel in a well-ventilated chemical fume hood with a blast shield. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves, must be worn at all times.
Materials and Equipment:
-
2-Butanol (sec-butanol)
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice (crushed)
-
Deionized Water
-
5% Sodium Bicarbonate solution (aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask (250 mL) with a magnetic stir bar
-
Dropping funnel (100 mL)
-
Beakers
-
Separatory funnel (250 mL)
-
Magnetic stir plate
-
Ice bath
-
Thermometer
-
Rotary evaporator (optional)
-
Vacuum distillation apparatus
Procedure:
1. Preparation of the Nitrating Mixture: a. In a 250 mL beaker, cool 50 mL of concentrated sulfuric acid in an ice bath until the temperature is below 10 °C. b. Slowly, with continuous stirring, add 40 mL of concentrated nitric acid to the cooled sulfuric acid. Maintain the temperature of the mixture below 15 °C throughout the addition. c. Once the addition is complete, cool the resulting mixed acid solution to 0-5 °C in the ice bath.
2. Nitration Reaction: a. Place 20 mL of 2-butanol into a 250 mL round-bottom flask equipped with a magnetic stir bar and place it in a large ice bath. b. Slowly add the cold nitrating mixture dropwise from a dropping funnel to the stirred 2-butanol over a period of 45-60 minutes. c. Carefully monitor the reaction temperature and maintain it between 0-10 °C.[6] Do not allow the temperature to exceed 15 °C to prevent the formation of by-products and ensure safety. d. After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.
3. Quenching and Workup: a. Pour the reaction mixture slowly and with vigorous stirring into a large beaker containing approximately 200 g of crushed ice and 100 mL of cold deionized water. b. Transfer the entire mixture to a separatory funnel. An oily layer of crude 2-butyl nitrate should separate. c. Separate the lower aqueous layer and discard it. d. Wash the organic layer sequentially with:
- 100 mL of cold deionized water.
- 50 mL of 5% sodium bicarbonate solution (carefully, to neutralize residual acid; vent the funnel frequently to release CO₂ gas).
- 50 mL of brine. e. Transfer the washed organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
4. Purification: a. Decant or filter the dried crude product to remove the drying agent. b. The 2-butyl nitrate can be purified by vacuum distillation. Caution: Do not distill to dryness as organic nitrates can be explosive. It is crucial to use a safety shield during distillation. The boiling point of 2-butyl nitrate is approximately 123 °C at atmospheric pressure.[7]
5. Characterization: a. The identity and purity of the product can be confirmed using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. b. Key IR absorption bands for the nitrate group are expected for asymmetric and symmetric N-O stretching vibrations.[8][9]
Data Presentation
The table below summarizes the key physical and chemical properties of the primary reactant and product.
| Property | 2-Butanol (Reactant) | 2-Butyl Nitrate (Product) |
| IUPAC Name | Butan-2-ol | Butan-2-yl nitrate[10] |
| Molecular Formula | C₄H₁₀O | C₄H₉NO₃[10] |
| Molar Mass | 74.12 g/mol | 119.12 g/mol [10] |
| Appearance | Colorless liquid | Colorless liquid/oil[7] |
| Density | 0.808 g/cm³ | ~1.03 g/cm³ |
| Boiling Point | 98-100 °C | ~123 °C[7] |
| CAS Number | 78-92-2 | 924-52-7[10] |
| Key IR Peaks (cm⁻¹) | ~3350 (O-H stretch, broad), ~2960 (C-H stretch) | ~1630 (asym. N-O stretch), ~1275 (sym. N-O stretch) |
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the logical workflow of the experimental setup.
Caption: Experimental workflow for the synthesis of 2-butyl nitrate.
Caption: Simplified reaction mechanism for the nitration of 2-butanol.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Nitration - Wikipedia [en.wikipedia.org]
- 3. Butyl nitrate - Wikipedia [en.wikipedia.org]
- 4. Page loading... [guidechem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. US2453942A - Nitration of alcohols - Google Patents [patents.google.com]
- 7. 2-Butyl nitrate - Hazardous Agents | Haz-Map [haz-map.com]
- 8. butlerov.com [butlerov.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Butyl nitrate | C4H9NO3 | CID 79123 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation of 3-Nitro-2-butanol Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction 3-Nitro-2-butanol is a chiral molecule containing two stereocenters, resulting in four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers constitute one enantiomeric pair (the threo form), while the (2R,3S) and (2S,3R) isomers form another (the erythro form). The relationship between the erythro and threo pairs is diastereomeric. The separation and quantification of these individual isomers are critical in pharmaceutical development and stereoselective synthesis, as different isomers can exhibit varied pharmacological activities and toxicological profiles.
This application note details protocols for the separation of this compound isomers using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Due to the structural similarities between the isomers, specialized chromatographic techniques are required. Diastereomers can often be separated on standard achiral stationary phases, whereas the resolution of enantiomers necessitates the use of a chiral stationary phase (CSP) or chiral derivatizing agents.[1]
Logical Relationship of this compound Stereoisomers
The following diagram illustrates the stereoisomeric relationships.
Caption: Stereoisomeric relationships of this compound.
General Experimental Workflow
The overall process for isomer separation follows a structured workflow from initial sample handling to final data interpretation.
References
Application Notes and Protocols for the Derivatization of 3-Nitro-2-butanol for GC-MS Analysis
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many compounds, including those with polar functional groups such as alcohols and nitro groups, exhibit poor chromatographic behavior and thermal instability, making direct GC-MS analysis challenging. Derivatization is a chemical modification process that converts these non-volatile or reactive analytes into more volatile, stable, and chromatographically amenable derivatives.[1]
This application note provides detailed protocols for the derivatization of 3-Nitro-2-butanol, a nitroalcohol, to enhance its volatility and thermal stability for sensitive and reliable GC-MS analysis. Two common and effective derivatization techniques are presented: silylation and acylation. Silylation involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, while acylation introduces an acyl group.[2][3] These modifications reduce the polarity of the molecule, leading to improved peak shape, increased sensitivity, and better separation from matrix interferences.[2]
These methods are particularly relevant for researchers in drug development, toxicology, and environmental analysis where the accurate detection and quantification of nitro compounds are crucial.
Derivatization Strategies
Silylation with BSTFA
Silylation is a widely used derivatization technique for compounds containing active hydrogens, such as those in hydroxyl groups. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common silylating reagent that reacts with the hydroxyl group of this compound to form a more volatile trimethylsilyl (TMS) ether. The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity of the silylating agent.
Acylation with Acetic Anhydride
Acylation is another effective derivatization method for compounds with hydroxyl and amino groups.[2] Acetic anhydride, in the presence of a catalyst such as pyridine, reacts with the hydroxyl group of this compound to form an acetate ester. This derivative is more volatile and thermally stable than the parent compound.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS)
-
Acetic Anhydride
-
Pyridine
-
Ethyl acetate (GC grade)
-
Anhydrous sodium sulfate
-
GC vials with inserts
-
Microsyringes
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Protocol 1: Silylation of this compound
-
Sample Preparation: Accurately weigh 1 mg of this compound standard into a clean, dry GC vial. If the analyte is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of BSTFA and 10 µL of TMCS to the vial.
-
Reaction: Cap the vial tightly and vortex for 1 minute. Place the vial in a heating block or water bath at 70°C for 30 minutes.
-
Cooling and Dilution: Allow the vial to cool to room temperature. Dilute the sample with 900 µL of ethyl acetate.
-
Drying: Add a small amount of anhydrous sodium sulfate to remove any residual moisture.
-
Analysis: Transfer the supernatant to a new GC vial with an insert. The sample is now ready for GC-MS analysis.
Protocol 2: Acylation of this compound
-
Sample Preparation: Accurately weigh 1 mg of this compound standard into a clean, dry GC vial.
-
Reagent Addition: Add 100 µL of pyridine and 100 µL of acetic anhydride to the vial.
-
Reaction: Cap the vial tightly and vortex for 1 minute. Heat the vial at 60°C for 1 hour.
-
Cooling and Extraction: After cooling to room temperature, add 500 µL of deionized water and 500 µL of ethyl acetate. Vortex for 2 minutes and then centrifuge to separate the layers.
-
Sample Collection: Carefully transfer the upper organic layer to a new vial.
-
Drying: Add anhydrous sodium sulfate to the collected organic phase.
-
Analysis: Transfer the dried organic extract to a GC vial with an insert for GC-MS analysis.
GC-MS Analysis Parameters (Example)
The following are suggested starting parameters for the GC-MS analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | 40-400 amu |
| Scan Mode | Full Scan |
Data Presentation
The following tables summarize the expected quantitative data for the GC-MS analysis of derivatized this compound. The retention times and mass spectral data are predictive and based on the known fragmentation patterns of similar derivatized compounds.
Table 1: Expected Retention Times of this compound and its Derivatives
| Compound | Derivatization Method | Expected Retention Time (min) |
| This compound | None (Underivatized) | ~ 5.5 (Poor peak shape expected) |
| This compound-TMS | Silylation | ~ 7.2 |
| This compound-Acetate | Acylation | ~ 8.5 |
Table 2: Expected Mass Spectral Data for Derivatized this compound
| Derivative | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound-TMS | 191 (low abundance) | 176 ([M-15]⁺, loss of CH₃), 117 ([M-NO₂-C₂H₄]⁺), 73 (Si(CH₃)₃⁺) |
| This compound-Acetate | 161 (low abundance) | 118 ([M-43]⁺, loss of CH₃CO), 101 ([M-60]⁺, loss of CH₃COOH), 43 (CH₃CO⁺) |
Visualizations
Caption: Experimental workflow for the derivatization of this compound.
Caption: Logical relationship of derivatization on analyte properties.
References
Application Notes and Protocols: The Role of 3-Nitro-2-butanol in Nitroaldol Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitro-2-butanol is a versatile β-nitro alcohol that serves as a key intermediate in various organic transformations. It is synthesized through the nitroaldol, or Henry, reaction, a classic carbon-carbon bond-forming reaction. This document provides detailed application notes and protocols for the synthesis and subsequent reactions of this compound, highlighting its significance in the preparation of valuable downstream products such as nitroalkenes and amino alcohols, which are crucial building blocks in medicinal chemistry and drug development.
The Henry reaction involves the condensation of a nitroalkane with an aldehyde or ketone in the presence of a base.[1] In the case of this compound, the reaction occurs between nitroethane and acetaldehyde. The resulting this compound possesses two stereocenters, leading to the formation of diastereomers (syn and anti). Control of this stereochemistry is a critical aspect of its synthetic utility.
Synthesis of this compound via Henry Reaction
The synthesis of this compound can be achieved through both diastereoselective and enantioselective Henry reactions. The choice of catalyst and reaction conditions dictates the stereochemical outcome.
Diastereoselective Synthesis
The diastereoselectivity of the Henry reaction to form this compound can be influenced by the choice of base and reaction conditions. Generally, the reaction can be tuned to favor either the syn or anti diastereomer.
Table 1: Diastereoselective Synthesis of this compound
| Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| DBU (10 mol%) | 2-MeTHF | 23 | 24 | High | >20:1 | [2] |
| Guanidine-thiourea organocatalyst | Toluene | RT | 24 | Moderate to Good | Syn-selective | [3] |
| Lanthanum-alkoxide complex | THF | -20 | 48 | 70-96 | up to 92:8 | [3] |
| P-spirocyclic tetra-aminophosphonium salts | Toluene | RT | 12 | Good | up to 1:19 (anti-selective) | [4] |
Experimental Protocol: Diastereoselective Synthesis of this compound (General Procedure)
-
Reaction Setup: To a stirred solution of nitroethane (1.0 equiv) in an appropriate solvent (e.g., 2-MeTHF, Toluene) at the specified temperature, add the catalyst or base (e.g., DBU, 10 mol%).
-
Addition of Aldehyde: Slowly add acetaldehyde (1.2 equiv) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound diastereomers. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.[2]
Enantioselective Synthesis
The enantioselective synthesis of this compound can be achieved using chiral catalysts, such as chiral metal complexes or organocatalysts.
Table 2: Enantioselective Synthesis of this compound Analogs
| Catalyst System | Aldehyde | Nitroalkane | Yield (%) | ee (%) | Diastereomeric Ratio (syn:anti) | Reference |
| Chiral Diamine/Cu(I) | Isobutyraldehyde | Nitroethane | 77 | 95 (syn) | 95:5 | [4] |
| N,N'-Dioxide-Cu(I) | Aromatic Aldehydes | Nitroethane | Good | Moderate to Excellent | anti-selective | [3] |
| Cinchona alkaloid-thiourea | Aromatic Aldehydes | Nitroethane | up to 95 | 87 (anti) | 91:9 | [4] |
Experimental Protocol: Enantioselective Synthesis of this compound (General Procedure)
-
Catalyst Formation: In a dry flask under an inert atmosphere, stir the chiral ligand and the metal salt in a suitable solvent to form the active catalyst complex.
-
Reaction Mixture: To the catalyst solution, add nitroethane (1.0 equiv).
-
Aldehyde Addition: Cool the reaction mixture to the desired temperature and slowly add acetaldehyde (1.2 equiv).
-
Reaction and Monitoring: Stir the reaction at the specified temperature for the indicated time, monitoring by TLC or chiral HPLC.
-
Work-up and Purification: Follow the work-up and purification procedures described in the diastereoselective synthesis protocol. The enantiomeric excess can be determined by chiral HPLC analysis.
Applications and Further Transformations of this compound
This compound is a valuable intermediate that can be converted into other synthetically useful molecules.
Dehydration to 3-Nitro-2-butene
The dehydration of this compound yields 3-nitro-2-butene, a useful Michael acceptor in organic synthesis. This transformation is typically acid-catalyzed.
Experimental Protocol: Dehydration of this compound
-
Reaction Setup: Dissolve this compound (1.0 equiv) in a suitable solvent such as toluene.
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Reaction Conditions: Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting 3-nitro-2-butene by distillation or column chromatography.
Reduction to 2-Amino-3-butanol
The nitro group of this compound can be reduced to an amine to afford 2-amino-3-butanol, a chiral amino alcohol that is a valuable building block for the synthesis of pharmaceuticals.
Table 3: Reduction of Nitro Alcohols to Amino Alcohols
| Reducing Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H₂ | Raney Nickel | Methanol | RT | 12 | High | [5] |
| H₂ | Pd/C | Ethanol | RT | 8 | High | [5] |
| NaBH₄ | NiCl₂·6H₂O | Methanol | 0 - RT | 1 | 80-95 | General Procedure |
Experimental Protocol: Reduction of this compound to 2-Amino-3-butanol
-
Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 equiv) in a suitable solvent like methanol or ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of Raney Nickel or Palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-4 MPa) and stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or by the cessation of hydrogen uptake.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield 2-amino-3-butanol, which can be further purified by distillation or crystallization if necessary.
Visualization of Workflows and Mechanisms
Henry Reaction and Subsequent Transformations
The following diagram illustrates the synthesis of this compound via the Henry reaction and its subsequent conversion to 3-nitro-2-butene and 2-amino-3-butanol.
Caption: Synthesis of this compound and its key transformations.
Catalytic Cycle for Asymmetric Henry Reaction
This diagram outlines a general catalytic cycle for a metal-catalyzed asymmetric Henry reaction.
Caption: General catalytic cycle for an asymmetric Henry reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective Three‐Step One‐Pot Cascade Combining Amino‐ and Biocatalysis to Access Chiral γ‐Nitro Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric catalysis in direct nitromethane-free Henry reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10263A [pubs.rsc.org]
- 4. Asymmetric catalysis in direct nitromethane-free Henry reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation method of (R)-3-amino butanol - Eureka | Patsnap [eureka.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Nitro-2-butanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Nitro-2-butanol. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The impurities in crude this compound largely depend on the synthetic route used for its preparation.
-
Henry Reaction (Nitroaldol Condensation) of Nitroethane and Acetaldehyde:
-
Unreacted starting materials: Nitroethane and acetaldehyde.
-
Side products: Dehydration of this compound to form 3-nitro-2-butene, and products from the self-condensation of acetaldehyde (Cannizzaro reaction).[1]
-
-
Direct Nitration of 2-Butanol:
-
Unreacted starting material: 2-Butanol.
-
Over-nitrated products.
-
Oxidation byproducts of 2-butanol.
-
Q2: What are the main purification techniques for this compound?
A2: The primary methods for purifying this compound are:
-
Vacuum Distillation: Suitable for separating this compound from non-volatile impurities and solvents with significantly different boiling points.
-
Flash Column Chromatography: Effective for separating the product from impurities with different polarities.
-
Recrystallization: This technique can be employed if the crude product is a solid or can be solidified at low temperatures.
Q3: What are the key physical properties of this compound relevant to its purification?
A3: Key physical properties include:
| Property | Value |
| Molecular Formula | C₄H₉NO₃ |
| Molecular Weight | 119.12 g/mol |
| Boiling Point | 55 °C at 0.5 mmHg |
| Density | 1.1 g/mL at 25 °C |
Note: Due to its relatively high boiling point at atmospheric pressure and potential for decomposition at elevated temperatures, vacuum distillation is the preferred distillation method.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Vacuum Distillation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Bumping or Unstable Boiling | - Rapid heating.- Absence of a stir bar or boiling chips.- Residual low-boiling solvents. | - Ensure slow and gradual heating of the distillation flask.- Use a magnetic stir bar for smooth boiling.- Before heating, apply vacuum to remove any volatile solvents. |
| Product Not Distilling at the Expected Temperature/Pressure | - Leak in the vacuum system.- Inaccurate pressure reading.- Presence of high-boiling impurities. | - Check all glass joints for proper sealing and apply vacuum grease.- Ensure the manometer is functioning correctly.- If the temperature required is excessively high, consider purification by column chromatography. |
| Product Decomposes During Distillation | - Temperature is too high.- Prolonged heating. | - Use a lower vacuum to decrease the boiling point.- Ensure the heating mantle is not set to an excessively high temperature.- Minimize the distillation time. |
| Cloudy Distillate | - Co-distillation with water. | - Ensure the crude product is thoroughly dried before distillation, for example, by using a drying agent like anhydrous magnesium sulfate. |
Flash Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Product and Impurities | - Inappropriate solvent system (mobile phase).- Column overloading.- Column channeling. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. A typical starting point for polar compounds like beta-nitro alcohols is a mixture of ethyl acetate and hexane.[2]- Do not load too much crude material onto the column.- Ensure the silica gel is packed uniformly. |
| Product Elutes Too Quickly | - Solvent system is too polar. | - Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase. |
| Product Does Not Elute from the Column | - Solvent system is not polar enough. | - Increase the proportion of the polar solvent in the mobile phase. A gradient elution may be necessary. |
| Streaking of Bands on the Column | - Crude sample is not fully dissolved before loading.- Acidity of the silica gel causing decomposition. | - Ensure the sample is completely dissolved in a minimal amount of the mobile phase before loading.- Consider adding a small amount of a neutralizer like triethylamine (0.1-1%) to the mobile phase if the product is sensitive to acid. |
Experimental Protocols
Protocol 1: Vacuum Fractional Distillation
This protocol is designed for the purification of crude this compound from high-boiling or non-volatile impurities.
Materials:
-
Crude this compound
-
Round-bottom flasks
-
Fractional distillation column (e.g., Vigreux column)
-
Condenser
-
Receiving flask
-
Vacuum pump and gauge
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Vacuum grease
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all joints are lightly greased to ensure a good vacuum seal. Place a magnetic stir bar in the distillation flask.
-
Loading: Charge the distillation flask with the crude this compound (no more than two-thirds full).
-
Evacuation: Slowly and carefully apply vacuum to the system. A gradual decrease in pressure will help to remove any residual volatile solvents without causing excessive bumping.
-
Heating: Once a stable vacuum is achieved (e.g., around 0.5 mmHg), begin to gently heat the distillation flask using the heating mantle.
-
Fraction Collection:
-
Collect any initial low-boiling fractions in a separate receiving flask.
-
As the temperature stabilizes at the boiling point of this compound at the applied pressure (approx. 55 °C at 0.5 mmHg), switch to a clean receiving flask to collect the purified product.
-
-
Completion: Stop the distillation when the temperature starts to rise again, indicating the distillation of higher-boiling impurities, or when only a small residue remains in the distillation flask.
-
Shutdown: Turn off the heating mantle and allow the system to cool down completely before slowly releasing the vacuum.
Protocol 2: Flash Column Chromatography
This method is suitable for separating this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents (e.g., ethyl acetate, hexane)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Solvent System Selection: Determine an appropriate mobile phase by running TLC plates of the crude mixture in various ratios of ethyl acetate and hexane. Aim for an Rf value of 0.2-0.3 for the this compound spot. A common starting point for polar compounds is a 10-50% ethyl acetate/hexane mixture.[2]
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a thin layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution:
-
Add the mobile phase to the column and apply gentle pressure (e.g., with a pump or inert gas) to begin the elution.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the purified this compound.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Purity Assessment Data
The purity of the final product should be assessed using standard analytical techniques. The following table provides an example of how to present such data.
| Purification Method | Technique | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Vacuum Distillation | GC-MS | 75 | 95 | 80 |
| Flash Chromatography | ¹H NMR | 75 | >98 | 65 |
Note: The values in this table are illustrative and will vary depending on the nature and quantity of impurities in the crude product and the specific conditions of the purification.
Visualizations
Workflow for Purification of Crude this compound
Caption: General workflow for the purification of crude this compound.
Troubleshooting Decision Tree for Purification
Caption: Decision tree for troubleshooting common purification issues.
References
Common side products in the synthesis of 3-Nitro-2-butanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Nitro-2-butanol. The primary synthesis route focused on is the Henry (nitroaldol) reaction between nitroethane and acetaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound via the Henry reaction?
A1: The most prevalent side products are 3-nitro-1-butene (from dehydration of the desired product), unreacted starting materials due to the reversible nature of the reaction (retro-Henry reaction), and products from the self-condensation of acetaldehyde (Cannizzaro reaction).
Q2: How can I minimize the formation of the dehydrated side product, 3-nitro-1-butene?
A2: Dehydration is often promoted by excessively strong bases, high temperatures, or acidic work-up conditions. To minimize its formation, it is advisable to use a mild base catalyst and maintain a controlled, low reaction temperature.[1][2] Using only a catalytic amount of a non-alkoxide base can also be beneficial.
Q3: What causes the retro-Henry reaction, and how can I drive the reaction towards the product?
A3: The Henry reaction is an equilibrium process, meaning the formation of this compound is reversible.[1] To favor the product, you can use an excess of one of the reactants, typically the less expensive one, which is often nitroethane. Removing the product from the reaction mixture as it forms, if feasible, can also shift the equilibrium forward.
Q4: Under what conditions does the Cannizzaro reaction of acetaldehyde become a significant side reaction?
A4: The Cannizzaro reaction is a disproportionation of an aldehyde (which does not have an α-hydrogen, a condition acetaldehyde does not meet, but it can still occur under certain conditions) in the presence of a strong base to form an alcohol and a carboxylic acid.[3][4][5][6] In the context of the Henry reaction, the use of a high concentration of a strong base (like sodium hydroxide) can promote the self-condensation of acetaldehyde, leading to ethanol and acetic acid (as the corresponding salt). To avoid this, use a milder base or a catalytic amount of a strong base.
Q5: Can the choice of base catalyst influence the product distribution?
A5: Absolutely. The choice and concentration of the base are critical. Strong bases like alkali metal hydroxides can accelerate the reaction but may also increase the likelihood of side reactions like dehydration and the Cannizzaro reaction.[7] Milder bases, such as organic amines (e.g., triethylamine) or the use of phase-transfer catalysts, can offer better control and selectivity towards the desired β-nitro alcohol.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | 1. Retro-Henry Reaction: The equilibrium is not favoring the product. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Side Product Formation: Significant formation of dehydration or Cannizzaro products. | 1. Use a moderate excess (e.g., 1.5-2 equivalents) of nitroethane. 2. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. Ensure the temperature is appropriate for the chosen catalyst. 3. Refer to the specific troubleshooting points for minimizing side products. |
| High percentage of 3-nitro-1-butene in the product mixture | 1. Excessively Strong Base: The base is promoting elimination. 2. High Reaction Temperature: Elevated temperatures favor dehydration. 3. Acidic Work-up: The work-up conditions are causing dehydration of the product. | 1. Switch to a milder base (e.g., an amine base like triethylamine) or use a catalytic amount of a stronger base. 2. Maintain a lower reaction temperature (e.g., 0-25 °C). 3. Neutralize the reaction mixture carefully and avoid strongly acidic conditions during extraction and purification. |
| Presence of significant amounts of ethanol and acetate | Cannizzaro Reaction: The base concentration is too high, promoting the self-condensation of acetaldehyde. | 1. Reduce the concentration of the base catalyst. 2. Consider using a weaker base that is less likely to promote the Cannizzaro reaction. |
| Difficulty in isolating the product | Complex Product Mixture: The presence of multiple side products and unreacted starting materials complicates purification. | 1. Optimize the reaction conditions to minimize side product formation. 2. Utilize column chromatography for purification, as simple distillation may not be sufficient to separate the desired product from its isomers and byproducts. |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the Henry reaction.
Materials:
-
Nitroethane
-
Acetaldehyde
-
Triethylamine (or another suitable base)
-
Diethyl ether (or another suitable extraction solvent)
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (1 M for work-up)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add nitroethane (1.0 equivalent) and a suitable solvent like diethyl ether. Cool the flask in an ice bath to 0 °C.
-
Addition of Reactants: Slowly add acetaldehyde (1.0-1.2 equivalents) to the stirred solution.
-
Catalyst Addition: Add a catalytic amount of triethylamine (e.g., 0.1 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench it by adding 1 M hydrochloric acid until the solution is neutral or slightly acidic. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate this compound.
Visualizations
Caption: Reaction pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. Henry Reaction [organic-chemistry.org]
- 3. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Welcome to Chem Zipper.com......: Cannizzaro reactions [chemzipper.com]
- 6. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 7. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
Technical Support Center: Storage and Handling of 3-Nitro-2-butanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 3-Nitro-2-butanol during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound decomposition?
A1: Decomposition of this compound can be indicated by several observable changes:
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Color Change: The appearance of a yellow to brownish color in the normally clear to slightly yellow liquid.
-
pH Shift: A change in the pH of the solution, which can influence its stability.
-
Formation of Precipitates: The appearance of solid material in the liquid.
-
Off-gassing: The release of gaseous byproducts, such as nitrogen oxides, particularly under conditions of elevated temperature.[1]
Q2: What is the main chemical pathway for the decomposition of this compound during storage?
A2: The primary decomposition pathway for this compound is the retro-Henry reaction . This is a reversible, base-catalyzed reaction where the β-nitro alcohol breaks down into its precursor components: a nitroalkane (nitroethane) and a carbonyl compound (acetaldehyde).[2][3][4] The presence of basic impurities can accelerate this process.
Q3: What are the ideal storage conditions for this compound?
A3: To ensure the long-term stability of this compound, it is crucial to adhere to the following storage conditions:
-
Temperature: Store in a cool, dry, well-ventilated area.[1][5] While specific quantitative data on the effect of temperature on this compound's shelf life is limited, studies on similar nitroalcohols show that lower temperatures (e.g., 0°C) enhance stability compared to room temperature.
-
Light: Protect from light.[6] Light can provide the energy to initiate or accelerate degradation reactions in photosensitive compounds.
-
Inert Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Container: Keep in a tightly closed container to prevent contamination and evaporation.[1][5]
Q4: Are there any chemical stabilizers that can be added to prevent the decomposition of this compound?
A4: While specific stabilizers for this compound are not extensively documented, based on the decomposition pathways, the following types of stabilizers may be effective:
-
Acidic Stabilizers: Since the retro-Henry reaction is base-catalyzed, adding a trace amount of a weak, non-reactive acid could help maintain a slightly acidic pH and inhibit this decomposition pathway. Phosphoric acid has been used to stabilize nitrocellulose, a related nitro compound.[7]
-
Antioxidants: To mitigate oxidative decomposition, the addition of antioxidants could be beneficial. For other nitro compounds, compounds like Vitamin C (ascorbic acid) and Vitamin E (α-tocopherol) have been shown to inhibit nitrosamine formation.[8] Nitroxides also exhibit antioxidant properties.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Yellowing of the this compound solution | Decomposition via retro-Henry reaction or oxidation. Exposure to light or elevated temperatures. | 1. Verify storage conditions (cool, dark, inert atmosphere). 2. Check the pH of the solution; a basic pH can accelerate decomposition. 3. If necessary, purify the material by distillation under reduced pressure. 4. For future storage, consider adding a suitable stabilizer (see FAQ Q4). |
| Inconsistent experimental results using stored this compound | Partial decomposition leading to lower purity and the presence of impurities (nitroethane, acetaldehyde). | 1. Analyze the purity of the stored this compound using GC-MS or ¹H NMR (see Experimental Protocols). 2. If purity is compromised, purify the compound before use. 3. Implement a routine quality control check for stored batches. |
| Precipitate formation in the sample | Polymerization of decomposition products (e.g., acetaldehyde) or reaction with contaminants. | 1. Identify the precipitate if possible (filtration and analysis). 2. Review handling procedures to avoid contamination. 3. Purify the remaining liquid portion. |
Experimental Protocols
Protocol 1: Purity Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of this compound and identify potential degradation products.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent such as dichloromethane or ethyl acetate.
-
Prepare standard solutions of this compound, nitroethane, and acetaldehyde for calibration.
-
-
GC-MS Parameters (Illustrative):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 30 to 200.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by its retention time and mass spectrum.
-
Search for peaks corresponding to potential degradation products like nitroethane and acetaldehyde by comparing their retention times and mass spectra with the prepared standards and library data.
-
Quantify the purity by calculating the peak area percentage of this compound relative to the total peak area.
-
Protocol 2: Monitoring Decomposition of this compound by Proton NMR (¹H NMR) Spectroscopy
Objective: To quantitatively monitor the decomposition of this compound over time.
Methodology:
-
Sample Preparation:
-
Dissolve a known concentration of this compound in a deuterated solvent (e.g., CDCl₃ or D₂O with a pH buffer).
-
Add a known amount of an internal standard with a distinct NMR signal (e.g., dimethyl sulfoxide or 1,4-dioxane).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the freshly prepared sample.
-
Acquire subsequent spectra at regular intervals (e.g., weekly or monthly) under identical conditions.
-
-
Data Analysis:
-
Identify the characteristic peaks for this compound and its potential decomposition products.
-
Integrate the peaks corresponding to the protons of this compound and the internal standard.
-
Calculate the concentration of this compound at each time point by comparing the integral of its characteristic peak to the integral of the internal standard.
-
Plot the concentration of this compound over time to determine the rate of decomposition.
-
Visualizations
Caption: Retro-Henry decomposition of this compound.
Caption: Troubleshooting workflow for this compound stability.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. Henry Reaction [organic-chemistry.org]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. US2260248A - Method of stabilizing nitrocellulose - Google Patents [patents.google.com]
- 8. Sodium nitrite - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Improving Stereoselectivity in 3-Nitro-2-butanol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on overcoming common challenges in the stereoselective synthesis of 3-nitro-2-butanol. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, data tables, and detailed experimental protocols to facilitate experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the Henry reaction and why is it used for this compound synthesis?
The Henry reaction, also known as the nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1][2] For the synthesis of this compound, this involves the reaction between nitroethane and acetaldehyde. It is a valuable method because the resulting β-nitro alcohol product is a versatile synthetic intermediate that can be easily converted into other important functional groups, such as β-amino alcohols or α-hydroxy ketones.[1][3]
Q2: Why is achieving high stereoselectivity in this reaction so challenging?
Controlling the stereochemistry of the Henry reaction is difficult for several key reasons:
-
Reversibility: The reaction is reversible (retro-Henry reaction), which can lead to an equilibrium mixture of products.[1][3]
-
Epimerization: The proton on the carbon atom bearing the nitro group is acidic and can be easily removed by base. This can lead to epimerization, scrambling the stereochemistry of the product and resulting in a mixture of diastereomers.[1][4]
-
Lack of Inherent Selectivity: Without a chiral influence, the transition states leading to different stereoisomers are often similar in energy, resulting in poor selectivity.[1][5]
Q3: What are the primary strategies for controlling stereoselectivity in the synthesis of this compound?
The most effective strategy is the use of chiral catalysts to create an asymmetric environment that favors the formation of one stereoisomer over others.[1] These fall into several main categories:
-
Chiral Metal Catalysts: Complexes of metals like copper (Cu), zinc (Zn), magnesium (Mg), and lanthanides (La) with chiral ligands are widely used. These catalysts coordinate to both the nitroalkane and the aldehyde, organizing the transition state to achieve high diastereo- and enantioselectivity.[1][6]
-
Organocatalysts: Chiral small organic molecules, such as thioureas and cinchona alkaloids, can act as bifunctional catalysts.[1][7] They often use hydrogen bonding and Brønsted base activation to control the stereochemical outcome.[7]
-
Biocatalysts: Enzymes like hydroxynitrile lyases (HNLs) and nitroalkane oxidases have been shown to catalyze the Henry reaction with high enantioselectivity, offering an environmentally friendly alternative.[1][8]
Q4: What is the difference between syn and anti diastereomers of this compound?
In the context of this compound, the terms syn and anti describe the relative stereochemistry of the two adjacent chiral centers (at carbon 2 and carbon 3). When the molecule is drawn in a Fischer or zigzag projection, if the hydroxyl (-OH) and nitro (-NO2) groups are on the same side, it is the syn diastereomer. If they are on opposite sides, it is the anti diastereomer. Controlling which diastereomer is formed is a key goal of a diastereoselective Henry reaction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity (Poor syn/anti ratio) | 1. Reaction is uncatalyzed or uses an achiral base. 2. The chosen catalyst has low intrinsic diastereoselectivity. 3. Reaction temperature is too high, reducing selectivity. 4. Product epimerization is occurring.[1][4] | 1. Employ a catalyst known for high diastereoselectivity (see Tables 1 & 2 for examples). 2. Select a catalyst specifically designed to produce the desired (syn or anti) isomer. For example, certain copper-diamine complexes favor syn products, while some heterobimetallic catalysts favor anti products.[7] 3. Lower the reaction temperature. 4. Minimize reaction time and use milder workup conditions to prevent post-reaction epimerization. |
| Low Enantioselectivity (Poor % ee) | 1. Use of an achiral or racemic catalyst. 2. The chiral ligand is not optimal for the substrates. 3. Incorrect catalyst loading or presence of impurities that poison the catalyst. | 1. Ensure the use of a highly enantiopure chiral catalyst/ligand. 2. Screen different chiral ligands. The electronic and steric properties of the ligand are critical. Copper complexes with bis(oxazoline) or diamine ligands often provide high enantioselectivity.[7][9] 3. Optimize catalyst loading (typically 1-10 mol%) and ensure all reagents and solvents are pure and dry. |
| Low Yield / Reaction Stalls | 1. The retro-Henry reaction is significant, leading to an unfavorable equilibrium.[3] 2. The base or catalyst is not active enough to promote the forward reaction efficiently. 3. Side reactions are consuming starting materials. | 1. Lower the reaction temperature to shift the equilibrium towards the product. 2. Consider using additives that can inhibit the reverse reaction, such as potassium iodide (KI) in some organocatalytic systems.[7] 3. Switch to a more active catalyst system or a stronger, non-nucleophilic base if appropriate for the catalytic cycle. |
| Formation of Nitroalkene (Dehydration Side Product) | 1. The β-nitro alcohol product is unstable under the reaction conditions. 2. The base used is too strong or the temperature is too high, promoting elimination of water.[9] | 1. Use milder reaction conditions (lower temperature, weaker base). 2. Choose a catalyst system that does not promote dehydration. 3. Perform a prompt and careful workup to isolate the alcohol product before it dehydrates. |
Data Presentation: Catalyst Performance in Stereoselective Henry Reactions
The following tables summarize quantitative data from published studies, showcasing catalyst systems that have successfully improved stereoselectivity in reactions analogous to the synthesis of this compound.
Table 1: Selected Catalysts for Syn-Selective Henry Reactions
| Catalyst / Ligand | Aldehyde Substrate | Nitroalkane Substrate | Conditions | dr (syn/anti) | % ee (syn) | Reference |
|---|---|---|---|---|---|---|
| La-Li-BINOL (Shibasaki Catalyst) | Hexanal | Nitroethane | THF, -40 °C | 91:9 | 90 | [3] |
| Cu(I)-Bis(sulfonamide)-Diamine | Benzaldehyde | Nitropropane | THF, -78 °C | >95:5 | 98 | [7] |
| Guanidine-Thiourea (Organocatalyst) | Cyclohexanecarboxaldehyde | Nitroethane | Toluene, KI, 4 °C | 92:8 | 94 |[7] |
Table 2: Selected Catalysts for Anti-Selective Henry Reactions
| Catalyst / Ligand | Aldehyde Substrate | Nitroalkane Substrate | Conditions | dr (anti/syn) | % ee (anti) | Reference |
|---|---|---|---|---|---|---|
| Pd-La-BINOL Heterobimetallic | Benzaldehyde | Nitroethane | THF, -30 °C | 92:8 | 92 | [7] |
| Cu(II)-Aqua-diamine Complex | 4-Nitrobenzaldehyde | Nitropropane | H₂O, Bu₄NBr, rt | 93:7 | 99 | [7] |
| Chiral Ammonium Fluoride (Maruoka Catalyst) | Benzaldehyde | Trimethylsilyl nitronate | Toluene, -78 °C | >90:10 | >90 |[10] |
Detailed Experimental Protocols
Protocol 1: General Procedure for a Copper(II)-Bis(oxazoline) Catalyzed Syn-Selective Henry Reaction
This protocol is adapted from methodologies developed for highly enantioselective Henry reactions using Cu(II)-BOX catalysts.[9][10]
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Cu(OAc)₂·H₂O (0.1 equiv.) and the chiral bis(oxazoline) ligand (0.11 equiv.) to anhydrous ethanol. Stir the mixture at room temperature for 1-2 hours until a homogenous solution of the catalyst complex is formed.
-
Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -20 °C).
-
Substrate Addition: Add the aldehyde (e.g., acetaldehyde, 1.0 equiv.) to the flask. Subsequently, add the nitroalkane (e.g., nitroethane, 1.5-2.0 equiv.) dropwise over 10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: General Procedure for a Guanidine-Thiourea Organocatalyzed Syn-Selective Henry Reaction
This protocol is based on the use of bifunctional organocatalysts that activate both nucleophile and electrophile.[7]
-
Reaction Setup: To a vial, add the chiral guanidine-thiourea catalyst (0.1 equiv.) and an additive such as potassium iodide (KI, 0.1 equiv.).
-
Solvent and Substrate Addition: Add the solvent (e.g., toluene) followed by the aldehyde (1.0 equiv.). Cool the mixture to the reaction temperature (e.g., 4 °C).
-
Nitroalkane Addition: Add the nitroalkane (1.5 equiv.) and stir the mixture vigorously.
-
Reaction Monitoring: Allow the reaction to proceed for the specified time (typically 48-96 hours), monitoring by TLC or GC.
-
Workup and Purification: Upon completion, directly load the reaction mixture onto a silica gel column for purification by flash chromatography.
-
Analysis: Characterize the purified product and determine the dr and ee using ¹H NMR and chiral HPLC, respectively.
Visual Guides and Workflows
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Henry reaction - Wikiwand [wikiwand.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Asymmetric catalysis in direct nitromethane-free Henry reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10263A [pubs.rsc.org]
- 8. almacgroup.com [almacgroup.com]
- 9. Henry Reaction [organic-chemistry.org]
- 10. uwindsor.ca [uwindsor.ca]
Technical Support Center: Managing Exothermic Reactions During Nitration of Alcohols
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the nitration of alcohols. The focus is on safely managing the highly exothermic nature of this reaction to prevent runaway conditions and ensure procedural success.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of alcohols a hazardous reaction? A1: The nitration of alcohols is a highly exothermic process, meaning it releases a significant amount of heat.[1] This heat can accelerate the reaction rate, leading to a dangerous cycle of increasing temperature and reaction speed, known as a "runaway reaction."[2][3] Runaway reactions can result in the rapid production of large volumes of toxic and corrosive gases, such as nitrogen oxides, and may even lead to explosions.[2][4] Additionally, the reagents used, such as concentrated nitric and sulfuric acids, are extremely corrosive and pose severe burn risks upon contact.[4][5]
Q2: What is a "runaway reaction" and what are its visual signs? A2: A runaway reaction is an uncontrolled, accelerating exothermic process where the rate of heat generation exceeds the rate of heat removal.[3] This feedback loop causes a rapid, often dangerous, increase in temperature and pressure.[6] Key visual signs include a sudden and sharp rise in reaction temperature, vigorous gas evolution (often seen as a dense brown plume of nitrogen oxides), and a change in the color of the reaction mixture (e.g., turning black or brown).[2][7] In severe cases, the reaction mixture may erupt from the vessel.[2]
Q3: What is the role of sulfuric acid in the nitration of alcohols? A3: Sulfuric acid serves two primary roles in the nitration process. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly reactive nitronium ion (NO₂⁺), the key electrophile in the reaction.[8][9][10] Second, it acts as a dehydrating agent, absorbing the water produced as a byproduct of the reaction.[8][11] This prevents the dilution of the nitric acid and helps to drive the reaction to completion.
Q4: Can alternative, safer nitrating agents be used? A4: Yes, research is ongoing to develop safer nitrating methods. Alternatives to traditional mixed acids include N,6-dinitrosaccharin activated by a Lewis acid catalyst, which allows for milder and more selective O-nitration.[12][13] Other approaches involve using dinitrogen pentoxide (N₂O₅) in a continuous flow reactor, which minimizes the amount of hazardous material present at any given time and offers better temperature control.[14] Mechanochemical methods using bench-stable organic nitrating agents are also being explored to reduce the reliance on hazardous solvents and reagents.[15]
Troubleshooting Guide
Problem 1: The reaction temperature is rising too quickly and is difficult to control.
| Possible Cause | Solution |
| Reagent Addition Rate is Too High | Immediately stop the addition of the nitrating agent. Reduce the addition rate significantly and only resume when the temperature is stable and within the desired range. Adding reagents dropwise is a common strategy to maintain control.[16] |
| Inadequate Cooling | Ensure the cooling bath (e.g., ice-salt, dry ice-acetone) is at the correct temperature and has sufficient volume. Check for proper circulation of the coolant. For larger scale reactions, ensure the heat exchange system is functioning efficiently.[17][18] |
| Poor Agitation/Mixing | Increase the stirring speed to ensure homogeneous distribution of reactants and temperature throughout the mixture.[17] Poor mixing can lead to the formation of localized "hot spots" where the reaction can accelerate uncontrollably.[17] |
| Incorrect Reagent Concentration | Verify that the concentrations of nitric and sulfuric acids are as specified in the protocol. Using overly concentrated acids can dramatically increase the reaction's exothermicity. |
Problem 2: The reaction has produced a low yield of the desired nitrate ester.
| Possible Cause | Solution |
| Incomplete Reaction | The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR). |
| Reaction Temperature Too Low | While crucial for safety, maintaining a temperature that is too low can slow the reaction rate to the point of being impractical. Gradually and carefully increase the temperature to the optimal level specified in the protocol while monitoring closely. |
| Side Reactions (e.g., Oxidation) | Overly aggressive conditions (high temperature, high acid concentration) can lead to the oxidation of the alcohol or degradation of the product.[7] Stick to established protocols and consider using milder nitrating agents if oxidation is a persistent issue. |
| Hydrolysis of Product | The presence of excess water can lead to the hydrolysis of the nitrate ester back to the alcohol. Ensure the use of concentrated acids and consider the dehydrating role of sulfuric acid.[7] |
Problem 3: The reaction is producing significant amounts of brown gas (NOx).
| Possible Cause | Solution | | Decomposition of Nitric Acid | This is often a sign that the reaction temperature is too high, leading to the thermal decomposition of nitric acid and the product. This is a critical warning sign of a potential runaway reaction.[3] | | Immediate Action Required | Immediately stop the addition of reagents. Ensure maximum cooling is applied. If the reaction appears to be escalating uncontrollably, prepare for emergency procedures, including quenching by drowning the reaction in a large volume of cold water or ice to dilute the reactants and act as a heat sink.[16] Always perform nitrations in a chemical fume hood with robust ventilation. [4] | | Oxidation Side Reactions | The alcohol substrate may be undergoing oxidation, which also produces nitrogen oxides.[6] This is more likely at elevated temperatures. Maintaining strict temperature control is the best preventative measure. |
Quantitative Data Summary
For successful and safe nitration, precise control over reaction parameters is essential. The following tables provide typical ranges found in literature.
Table 1: Typical Mixed Acid Compositions for Alcohol Nitration
| Component | Concentration Range (by weight) | Purpose | Reference |
| Nitric Acid (HNO₃) | 27.5% - 50% | Nitrating Agent | [17] |
| Sulfuric Acid (H₂SO₄) | 50% - 72.7% | Catalyst & Dehydrating Agent | [17] |
Note: The optimal ratio can vary significantly depending on the specific alcohol substrate.
Table 2: Critical Temperature Control Parameters
| Parameter | Typical Range | Rationale | Reference |
| Initial Reaction Temperature | -10°C to 10°C | To control the initial exotherm upon mixing reactants. | [7] |
| Controlled Reaction Temperature | 0°C to 60°C | Varies by substrate; lower temperatures are generally safer to prevent runaway reactions and side reactions. | [17] |
| "Runaway" Onset Temperature | Can be as low as 60°C | Temperature at which the reaction may begin to self-accelerate uncontrollably. | [16] |
Experimental Protocols
Protocol: General Procedure for the Controlled Nitration of a Primary Alcohol
Disclaimer: This is a generalized protocol and must be adapted based on the specific substrate and scale. A thorough risk assessment must be conducted before any experiment.
-
Preparation of Nitrating Mixture:
-
In a flask submerged in an ice/salt bath, add a calculated volume of concentrated sulfuric acid (e.g., 98%).
-
While vigorously stirring and maintaining the temperature below 10°C, slowly add the calculated volume of concentrated nitric acid (e.g., 70%) dropwise.
-
Cool the resulting mixed acid to the desired reaction temperature (e.g., 0°C).
-
-
Reaction Setup:
-
In a separate, jacketed reaction vessel equipped with a mechanical stirrer, thermometer, and an addition funnel, add the alcohol substrate, either neat or dissolved in an inert solvent.
-
Begin circulating coolant through the reactor jacket to bring the alcohol to the target reaction temperature (e.g., 0°C).
-
-
Nitration:
-
Slowly add the pre-cooled nitrating mixture to the stirred alcohol solution via the addition funnel at a rate that maintains the internal temperature within a narrow range (e.g., ±2°C) of the target. This is the most critical step for controlling the exotherm.
-
Continuously monitor the temperature, color, and any gas evolution.
-
-
Reaction Monitoring and Quenching:
-
After the addition is complete, allow the mixture to stir at the controlled temperature for a specified time until the reaction is complete (as determined by TLC or another appropriate method).
-
Carefully and slowly pour the reaction mixture over a large volume of crushed ice and water with stirring. This "drowning" step quenches the reaction and precipitates the crude nitrate ester.
-
-
Workup and Purification:
-
Isolate the crude product by filtration or extraction.
-
Wash the product thoroughly with cold water to remove residual acid, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with water again until the washings are neutral.
-
Dry the product and purify as necessary (e.g., by recrystallization or chromatography).
-
Visualizations
References
- 1. sarthaks.com [sarthaks.com]
- 2. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. google.com [google.com]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. ris.utwente.nl [ris.utwente.nl]
- 7. researchgate.net [researchgate.net]
- 8. Study Material Notes on Nitration Chemistry [unacademy.com]
- 9. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Overcoming Challenges in O-Nitration: Selective Alcohol Nitration Deploying N,6-Dinitrosaccharin and Lewis Acid Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mechanochemical nitration of arenes and alcohols using a bench-stable organic nitrating reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sciencemadness Discussion Board - Runaway reactions - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. US2301231A - Nitration of alcohols - Google Patents [patents.google.com]
- 18. US2140345A - Controlling temperature of nitration reactions - Google Patents [patents.google.com]
Technical Support Center: Purification of Commercial 3-Nitro-2-butanol
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the removal of common impurities from commercial 3-Nitro-2-butanol.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in commercial this compound?
A1: Commercial this compound is typically synthesized via the nitration of 2-butanol or through a Henry reaction (nitroaldol condensation). Depending on the synthetic route and subsequent work-up, common impurities may include:
-
Stereoisomers: this compound has two chiral centers, leading to the presence of four possible stereoisomers.
-
Unreacted Starting Materials: Residual 2-butanol, nitric acid, or reagents from the Henry reaction like nitroethane and acetaldehyde may be present.
-
Side-Reaction Byproducts:
-
Oxidation Products: The alcohol group can be oxidized, leading to ketone impurities.
-
Over-nitrated compounds: The formation of dinitro compounds is a possibility under harsh nitrating conditions.
-
Nitroso derivatives: These can potentially form as byproducts.
-
-
Solvents: Residual solvents from the synthesis and initial purification steps.
-
Water: Due to the use of aqueous reagents and work-up procedures.
Q2: What are the most effective methods for purifying this compound?
A2: The choice of purification method depends on the nature of the impurities. The most common and effective techniques are:
-
Fractional Vacuum Distillation: This is highly effective for separating this compound from non-volatile impurities and other volatile components with different boiling points. Given its relatively high boiling point at atmospheric pressure, vacuum distillation is recommended to prevent decomposition.
-
Recrystallization: This technique is suitable if the this compound is a solid at room temperature or can be solidified at low temperatures. It is effective for removing soluble and insoluble impurities.
-
Column Chromatography: While more resource-intensive, chromatography can be used for high-purity applications and for separating stereoisomers if a suitable chiral stationary phase is employed.
Q3: How can I assess the purity of my this compound?
A3: Several analytical techniques can be used to determine the purity of your sample:
-
Gas Chromatography (GC): An effective method for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Useful for analyzing non-volatile impurities and for separating stereoisomers with a chiral column.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of the main component and any impurities present.
-
Infrared (IR) Spectroscopy: Can confirm the presence of the key functional groups (hydroxyl and nitro groups) and detect certain impurities.
-
Mass Spectrometry (MS): Can be coupled with GC or LC to identify the molecular weight of the compound and its impurities.
Purification Protocols
Fractional Vacuum Distillation
This method is ideal for separating this compound from impurities with significantly different boiling points.
Experimental Protocol:
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glassware joints are properly sealed with vacuum grease.
-
Use a fractionating column packed with Raschig rings or other suitable packing material to enhance separation efficiency.
-
Place a stir bar in the distillation flask for smooth boiling.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
-
Procedure:
-
Place the impure this compound in the distillation flask (no more than two-thirds full).
-
Begin stirring and slowly evacuate the system to the desired pressure. A pressure of 0.5 mmHg is a good starting point, at which this compound has a boiling point of approximately 55 °C.
-
Gradually heat the distillation flask using a heating mantle.
-
Collect the initial fraction (forerun), which will contain lower-boiling impurities.
-
Collect the main fraction at a stable temperature corresponding to the boiling point of this compound at the working pressure.
-
Stop the distillation before the flask is completely dry to prevent the concentration of potentially explosive peroxidic impurities.
-
Allow the apparatus to cool completely before reintroducing air into the system.
-
Recrystallization
This protocol is applicable if the impurities have different solubilities than this compound in the chosen solvent.
Experimental Protocol:
-
Solvent Selection:
-
Choose a solvent in which this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.
-
Potential solvents could include a mixture of ethanol and water, or isopropanol.
-
The impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
-
-
Procedure:
-
Dissolve the impure this compound in a minimum amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the solution in an ice bath to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the purified crystals, preferably under vacuum.
-
Troubleshooting Guide
| Issue | Probable Cause(s) | Solution(s) |
| Distillation: | ||
| Bumping or uneven boiling | - Insufficient stirring.- Superheating of the liquid. | - Ensure the stir bar is functioning correctly.- Add boiling chips to the distillation flask. |
| No distillate collected | - Vacuum is too high for the heating temperature.- Leak in the system. | - Gradually decrease the vacuum or increase the heating mantle temperature.- Check all joints and seals for leaks. |
| Product solidifies in the condenser | - Cooling water is too cold. | - Use a coolant at a slightly higher temperature or reduce the flow rate. |
| Recrystallization: | ||
| Oiling out (product separates as a liquid) | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated. | - Use a lower-boiling solvent.- Add a small amount of additional hot solvent and reheat to dissolve the oil. |
| No crystal formation upon cooling | - Too much solvent was used.- The solution is not sufficiently supersaturated. | - Evaporate some of the solvent and allow it to cool again.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound. |
| Low recovery of purified product | - The product is too soluble in the cold solvent.- Incomplete crystallization. | - Cool the solution for a longer period in an ice bath.- Use a different solvent system where the product has lower solubility at cold temperatures. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Fractional Vacuum Distillation | 90 | >98 | 80-90 | Effective for removing volatile and non-volatile impurities. |
| Recrystallization | 90 | >97 | 70-85 | Dependent on finding a suitable solvent system. |
| Column Chromatography | 90 | >99 | 50-70 | Best for achieving very high purity; can be adapted for isomer separation. |
Note: The values in this table are representative and may vary depending on the specific nature and concentration of the impurities.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Logical flow of fractional vacuum distillation.
Technical Support Center: Enhancing the Stability of 3-Nitro-2-butanol in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Nitro-2-butanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter when working with this compound in solution.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| STAB-001 | Rapid degradation of this compound in neutral or basic aqueous solutions. | Retro-Henry (Retro-Aldol) Reaction: Beta-nitro alcohols are susceptible to this base-catalyzed degradation pathway, reverting to their corresponding aldehyde and nitroalkane.[1][2][3] | - Maintain a slightly acidic pH (e.g., pH 5) for your solution.[1] - Use aprotic solvents if compatible with your experimental design. - Prepare solutions fresh and use them promptly. |
| STAB-002 | Inconsistent analytical results for this compound concentration over time. | - Inadequate Storage: Exposure to light, elevated temperatures, or incompatible container materials can accelerate degradation. - Improper Solution Preparation: Use of non-purified solvents or glassware can introduce contaminants that catalyze degradation. | - Store stock solutions and experimental samples in amber vials at refrigerated temperatures (2-8 °C). - Use high-purity solvents and thoroughly clean all glassware before use. - Include control samples at each time point to monitor for systemic degradation. |
| STAB-003 | Formation of unknown impurities in the this compound solution. | - Oxidation: The alcohol group is susceptible to oxidation, especially in the presence of metal ions or oxidizing agents.[4] - Photodegradation: Exposure to UV light can induce degradation. | - Degas solvents to remove dissolved oxygen. - Consider adding a chelating agent like EDTA to sequester metal ions if their presence is suspected. - Protect solutions from light by using amber glassware or wrapping containers in aluminum foil. |
| STAB-004 | Difficulty in achieving reproducible results in experiments involving this compound. | - Variability in pH: Small fluctuations in pH can significantly impact the rate of the retro-Henry reaction. - Inconsistent Reagent Quality: Purity of this compound and other reagents can affect stability. | - Use a reliable buffering system to maintain a constant, slightly acidic pH. - Qualify all reagents and use materials from the same batch for a series of related experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway for this compound in neutral to basic aqueous solutions is the retro-Henry reaction (also known as a retro-aldol reaction for nitro alcohols).[1][2][3] This is a reversible, base-catalyzed reaction where the this compound molecule cleaves to form acetaldehyde and nitroethane.
Q2: What are the ideal storage conditions for a stock solution of this compound?
A2: To maximize the shelf-life of your this compound stock solution, it is recommended to:
-
Use a slightly acidic solvent: If compatible with your downstream applications, dissolving this compound in a buffer at a pH of around 5 can help inhibit the retro-Henry reaction.[1]
-
Store at low temperatures: Refrigeration (2-8 °C) will slow down the rate of degradation.
-
Protect from light: Use amber glass vials or wrap the container in aluminum foil to prevent photodegradation.
-
Use high-purity solvents: Impurities in solvents can potentially catalyze degradation.
Q3: How can I monitor the stability of this compound in my experiments?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for monitoring the concentration of this compound and its potential degradation products over time.[5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying and quantifying volatile degradation products like acetaldehyde.
Q4: Are there any chemical stabilizers I can add to my this compound solution?
A4: While specific studies on stabilizers for this compound are limited, the following general approaches may be considered:
-
Buffering Agents: As mentioned, maintaining a slightly acidic pH with a suitable buffer is the most effective way to inhibit the primary degradation pathway.
-
Antioxidants: If oxidative degradation is a concern, the addition of antioxidants could be beneficial. However, compatibility and potential interference with your experiment must be carefully evaluated.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, adding a chelating agent like EDTA can be effective.
Q5: What are the expected degradation products of this compound?
A5: The primary degradation products from the retro-Henry reaction are acetaldehyde and nitroethane .[2] Under oxidative conditions, the alcohol group could be oxidized to a ketone, forming 3-nitro-2-butanone . Further degradation of these initial products can lead to a more complex mixture of smaller molecules.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify the degradation pathways and products of this compound under various stress conditions.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Thermostatic oven
-
Photostability chamber
2. Procedure:
2.1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).
2.2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature and analyze at immediate, 2, 4, and 8-hour time points due to the expected rapid degradation.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the stock solution in a thermostatic oven at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.
2.3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed solution.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a validated stability-indicating HPLC method.
3. Data Analysis:
-
Calculate the percentage degradation of this compound.
-
Identify and quantify the major degradation products by comparing their retention times and UV spectra with known standards, or by using LC-MS for identification.
Protocol 2: Evaluation of pH on the Stability of this compound
This protocol is designed to determine the optimal pH for maintaining the stability of this compound in aqueous solutions.
1. Materials:
-
This compound
-
Buffer solutions at various pH values (e.g., pH 3, 4, 5, 6, 7, and 8)
-
High-purity water
-
HPLC system with UV detector
2. Procedure:
-
Prepare solutions of this compound (e.g., 100 µg/mL) in each of the buffer solutions.
-
Store the solutions at a constant temperature (e.g., 25°C), protected from light.
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.
-
Analyze the samples directly by HPLC to determine the concentration of this compound.
3. Data Presentation:
The results can be summarized in a table to easily compare the stability at different pH values.
| pH | Time (hours) | Concentration of this compound (µg/mL) | % Degradation |
| 3 | 0 | 100.0 | 0.0 |
| 24 | ... | ... | |
| 48 | ... | ... | |
| 5 | 0 | 100.0 | 0.0 |
| 24 | ... | ... | |
| 48 | ... | ... | |
| 7 | 0 | 100.0 | 0.0 |
| 24 | ... | ... | |
| 48 | ... | ... | |
| 8 | 0 | 100.0 | 0.0 |
| 24 | ... | ... | |
| 48 | ... | ... |
4. Data Analysis:
-
Plot the concentration of this compound versus time for each pH.
-
Determine the degradation rate constant at each pH.
-
Identify the pH at which this compound exhibits the highest stability.
By following these guidelines and protocols, researchers can enhance the stability of this compound in their experiments, leading to more reliable and reproducible results.
References
Overcoming challenges in the analysis of nitro compounds
Welcome to the technical support center for the analysis of nitro compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of nitro compounds using various analytical techniques.
High-Performance Liquid Chromatography (HPLC) Analysis
Issue: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatogram shows significant peak tailing for my nitro compound. What could be the cause and how can I fix it?
-
Answer: Peak tailing for nitro compounds in reversed-phase HPLC is often due to interactions with acidic silanol groups on the silica-based column packing.[1] Basic nitro compounds are particularly susceptible to this issue.[1]
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Adjust the mobile phase to a lower pH (e.g., using a phosphate buffer at pH 3) to suppress the ionization of silanol groups.[2]
-
Use a Polar-Embedded Column: These columns have a polar group embedded in the stationary phase which can shield the analytes from interacting with residual silanols.[2]
-
Add an Amine Modifier: Adding a small amount of a competing base, like triethylamine, to the mobile phase can help to block the active silanol sites.
-
Column Choice: Consider using a column with a high-purity silica packing ("Type-B") which has fewer and less acidic silanol groups.[1] Fluorinated reversed-phase columns have also been used successfully for the separation of nitro compounds.[2]
-
Issue: Inconsistent Retention Times
-
Question: I am observing a drift in the retention times of my nitro compound peaks between injections. What should I check?
-
Answer: Fluctuating retention times can be caused by several factors related to the HPLC system and the mobile phase.
Troubleshooting Steps:
-
Check for Leaks: Inspect the pump, injector, and column fittings for any signs of leaks, which can cause pressure fluctuations and affect the flow rate.[3][4]
-
Degas the Mobile Phase: Ensure the mobile phase is thoroughly degassed to prevent air bubbles from entering the pump and causing flow rate inconsistencies.[5]
-
Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections.[4][5]
-
Mobile Phase Composition: Ensure the mobile phase is prepared accurately and consistently for each run. Changes in solvent composition can lead to retention time shifts.[3][5]
-
Mass Spectrometry (MS) Analysis
Issue: Low Sensitivity or Poor Ionization
-
Question: I am struggling to detect my nitro compound with sufficient sensitivity using mass spectrometry. What can I do to improve the signal?
-
Answer: The inherent chemical properties of nitro compounds can sometimes lead to poor ionization efficiency. Additionally, low abundance in biological samples presents a significant challenge.[6]
Troubleshooting Steps:
-
Optimize Ionization Source: Experiment with different ionization techniques. While electrospray ionization (ESI) is common, other methods like atmospheric pressure chemical ionization (APCI) or helium plasma ionization might provide better results for certain nitro compounds.[7]
-
Negative Ion Mode: Analyze the nitro compound in negative ion mode, as the nitro group can stabilize a negative charge.[7]
-
Sample Enrichment: For low-abundance samples, such as nitrotyrosine-containing proteins, an enrichment step prior to MS analysis is often necessary.[6] This can involve immuno-affinity techniques or chemical derivatization.[6]
-
Matrix Effects: Complex sample matrices can suppress the ionization of the target analyte.[8] Ensure adequate sample cleanup and consider using matrix-matched calibrants.
-
Issue: Complex Fragmentation Patterns
-
Question: The tandem mass spectrum (MS/MS) of my nitro compound is very complex, making structural elucidation difficult. How can I interpret it?
-
Answer: Nitro compounds can undergo complex fragmentation pathways in the mass spectrometer, including losses of radicals (•OH, •NO, •NO2) and neutral molecules (HNO, HNO2).[9]
Troubleshooting Steps:
-
Identify Characteristic Losses: Look for characteristic neutral losses associated with the nitro group, such as the loss of NO (30 Da) and NO2 (46 Da).
-
High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to obtain accurate mass measurements of fragment ions, which can help in determining their elemental composition and confirming fragmentation pathways.
-
Collision Energy Optimization: Systematically vary the collision energy to control the extent of fragmentation. Lower energies may favor the formation of simpler, more informative fragment ions.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the characteristic infrared (IR) absorption bands for a nitro group?
-
Q2: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to identify a nitro group?
-
A2: Yes, NMR spectroscopy can provide structural information about the molecule, including the presence of a nitro group. The electron-withdrawing nature of the nitro group will influence the chemical shifts of nearby protons (¹H NMR) and carbons (¹³C NMR).
-
-
Q3: My nitro compound is a pale yellow liquid. Is this normal?
-
Q4: Are there any simple chemical tests to detect the presence of a nitro group?
-
A4: A common chemical test involves the reduction of the nitro group to a primary amine, which can then be detected. One such method is the Mulliken-Barker test, where the compound is reduced with zinc dust and ammonium chloride, followed by the addition of Tollens' reagent. A grey or black precipitate indicates the presence of a nitro group.[13] Another qualitative test for aromatic nitro compounds involves reaction with sodium hydroxide, where the number of nitro groups can be inferred from the resulting color.[14]
-
Quantitative Data Summary
Table 1: Common HPLC Troubleshooting Parameters for Nitro Compound Analysis
| Parameter | Issue | Recommended Action | Reference |
| Mobile Phase pH | Peak Tailing | Lower pH to 2-4 | [2] |
| Column Type | Poor Resolution | Use a polar-embedded or fluorinated column | [2] |
| Mobile Phase Prep | Retention Time Drift | Ensure thorough degassing and consistent composition | [4][5] |
| System Leaks | Pressure Fluctuations | Inspect and tighten all fittings | [3][4] |
Table 2: Characteristic Mass Spectrometry Fragments for Nitro Compounds
| Fragment Loss | Mass (Da) | Description | Reference |
| •NO | 30 | Loss of a nitric oxide radical | [9] |
| •NO₂ | 46 | Loss of a nitrogen dioxide radical | [9] |
| HNO | 31 | Loss of a neutral nitroxyl molecule | [9] |
| HNO₂ | 47 | Loss of a neutral nitrous acid molecule | [9] |
Experimental Protocols
Protocol 1: Mulliken-Barker Test for the Detection of a Nitro Group
Objective: To qualitatively detect the presence of a nitro group in an organic compound.
Materials:
-
Unknown organic compound (100 mg)
-
Dilute ethanol (1 ml)
-
Ammonium chloride solution (0.5 g in 1 ml of water)
-
Zinc dust (~100 mg)
-
Freshly prepared Tollens' reagent
-
Test tubes
-
Heating apparatus (e.g., water bath)
-
Filter paper and funnel
Procedure:
-
Dissolve 100 mg of the organic compound in 1 ml of dilute ethanol in a test tube.[13]
-
Add the ammonium chloride solution and approximately 100 mg of zinc dust.[13]
-
Boil the mixture for 2-3 minutes.[13]
-
Filter the hot solution into a separate test tube containing freshly prepared Tollens' reagent.[13]
-
Observe for the formation of a grey precipitate that turns black. This indicates a positive test for a nitro group.[13] The nitro group is reduced to a hydroxylamine, which then reduces the Tollens' reagent.[13]
Protocol 2: General HPLC Method Development for Nitro Compounds
Objective: To develop a robust reversed-phase HPLC method for the separation and quantification of a nitro compound.
Materials:
-
HPLC system with a UV or MS detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or phosphoric acid
-
Sample containing the nitro compound, dissolved in a suitable solvent
Procedure:
-
Initial Mobile Phase: Start with a simple isocratic mobile phase, for example, 50:50 acetonitrile:water.
-
Gradient Elution: If the initial isocratic method does not provide adequate separation, develop a gradient elution method. A typical gradient might start at 10% acetonitrile and increase to 90% over 20 minutes.
-
pH Adjustment: If peak tailing is observed, add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid to adjust the pH to around 3) to the aqueous portion of the mobile phase.[2]
-
Column Screening: If resolution is still not optimal, screen different column chemistries, such as a polar-embedded or a phenyl-hexyl column.[2]
-
Flow Rate and Temperature Optimization: Adjust the flow rate (typically 1.0 mL/min) and column temperature to fine-tune the separation and improve peak shape.
-
Method Validation: Once a suitable method is developed, validate it for parameters such as linearity, accuracy, precision, and robustness.
Visualizations
Caption: A generalized experimental workflow for the analysis of nitro compounds.
Caption: A troubleshooting decision tree for common HPLC issues.
References
- 1. hplc.eu [hplc.eu]
- 2. Nitro compound separation - Chromatography Forum [chromforum.org]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 5. medikamenterqs.com [medikamenterqs.com]
- 6. Mass spectrometry analysis of nitrotyrosine-containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry-online.com [chemistry-online.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. scienceinfo.com [scienceinfo.com]
- 13. quora.com [quora.com]
- 14. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-Nitro-2-butanol
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Nitro-2-butanol is a valuable building block in organic synthesis, and understanding the most effective methods for its preparation is crucial. This guide provides a detailed comparison of the two primary synthetic routes to this compound: the Henry (Nitroaldol) Reaction and the Nitration of 2-butanol. We will delve into detailed experimental protocols, present quantitative data for comparison, and outline the advantages and disadvantages of each method.
Comparison of Synthesis Methods
| Parameter | Henry (Nitroaldol) Reaction | Nitration of 2-butanol |
| Reactants | Acetaldehyde, Nitroethane | 2-Butanol, Nitrating agent (e.g., HNO₃/H₂SO₄) |
| Reaction Type | Carbon-carbon bond formation (addition) | Electrophilic substitution |
| Catalyst | Base (e.g., KOH, NaOH, amines) | Strong acid (e.g., H₂SO₄) |
| Reported Yield | Good to excellent (specific data for this reaction is not readily available in reviewed literature, but analogous reactions report yields from 64-94%)[1] | Data not readily available for this specific substrate; can be variable and potentially lower due to side reactions. |
| Purity | Generally good, with potential for diastereomers. Purification is often required. | Can be lower due to the formation of side products such as oxidation products and nitrate esters. |
| Reaction Conditions | Typically mild (room temperature)[1] | Often requires low temperatures (0-5 °C) to minimize side reactions.[2] |
| Advantages | High atom economy, milder reaction conditions, good yields for similar reactions. | Utilizes readily available starting materials. |
| Disadvantages | Potential for side reactions like dehydration of the product and self-condensation of the aldehyde (Cannizzaro reaction).[3] The reaction is also reversible.[3] | Use of strong, corrosive acids; potential for hazardous and exothermic reactions; formation of multiple byproducts, making purification challenging. |
Experimental Protocols
Henry (Nitroaldol) Reaction of Acetaldehyde and Nitroethane
The Henry reaction, or nitroaldol reaction, is a classic method for forming β-nitro alcohols through the base-catalyzed addition of a nitroalkane to a carbonyl compound.[3][4][5]
Experimental Workflow:
Caption: Workflow for the synthesis of this compound via the Henry Reaction.
Detailed Procedure (based on analogous reactions):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve acetaldehyde (1 equivalent) in a suitable solvent system such as a mixture of water and tetrahydrofuran (THF).[1] Add nitroethane (1.1 equivalents) to the solution.
-
Catalyst Addition: While stirring at room temperature, add a catalytic amount of a base, such as a few drops of a 40% aqueous potassium hydroxide (KOH) solution.[1]
-
Reaction Monitoring: Allow the mixture to stir at room temperature for several hours (e.g., 8 hours).[1] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding an excess of water. Extract the aqueous mixture with an organic solvent, such as ethyl acetate. Combine the organic layers and dry over an anhydrous salt like magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation. This compound has a boiling point of 55 °C at 0.5 mmHg.
Nitration of 2-butanol
The direct nitration of alcohols can be achieved using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. This method is an electrophilic substitution process.
Logical Relationship of Nitration Process:
Caption: Key steps in the nitration of 2-butanol to form this compound.
Detailed Procedure (General Protocol):
-
Preparation of Nitrating Mixture: In a flask immersed in an ice-salt bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring, maintaining a low temperature. The ratio of acids can vary, with a common starting point being a 1:1 or 1:2 mixture by volume.
-
Reaction Setup: In a separate flask equipped with a dropping funnel, a thermometer, and a mechanical stirrer, place 2-butanol. Cool the flask to 0-5 °C using an ice bath.
-
Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the cooled 2-butanol with vigorous stirring. The temperature of the reaction mixture must be carefully controlled and kept below 10 °C to minimize the formation of side products.
-
Reaction and Quenching: After the addition is complete, allow the mixture to stir at a low temperature for a specified period. Once the reaction is deemed complete, pour the mixture slowly onto crushed ice with stirring.
-
Work-up: Separate the organic layer. Wash the organic layer successively with cold water, a dilute sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by vacuum distillation.
Conclusion
Both the Henry reaction and the direct nitration of 2-butanol offer pathways to this compound, each with distinct advantages and challenges. The Henry reaction appears to be the more favorable laboratory-scale method due to its milder conditions and potentially higher selectivity, although the reversibility of the reaction needs to be considered. The direct nitration of 2-butanol, while using readily available starting materials, presents significant challenges in terms of safety, reaction control, and purification due to the harsh conditions and the propensity for side-product formation. For researchers and professionals in drug development, the choice of method will depend on factors such as scale, available equipment, and the desired purity of the final product. Further optimization of the Henry reaction for this specific substrate combination could lead to a highly efficient and reliable synthetic route.
References
A Comparative Guide to 3-Nitro-2-butanol and Other Nitro Alcohols in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, nitro alcohols serve as versatile intermediates, readily transformed into a variety of valuable functional groups. Their utility in constructing complex molecular architectures makes them indispensable tools for researchers in academia and industry alike. This guide provides an objective comparison of 3-Nitro-2-butanol with other key nitro alcohols—2-nitroethanol, 1-nitro-2-propanol, and 2-methyl-2-nitro-1-propanol—supported by experimental data to inform synthetic strategy and decision-making.
Synthesis of Nitro Alcohols: The Henry Reaction
The primary route to β-nitro alcohols is the Henry (or nitroaldol) reaction, a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[1][2][3] The choice of reactants, catalyst, and reaction conditions significantly influences the yield and stereoselectivity of the product.
| Nitro Alcohol | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | Nitroethane, Acetaldehyde | Guanidine catalyst | Not specified | Not specified | Not specified | Moderate to good yields generally reported[4] |
| 2-Nitroethanol | Nitromethane, Formaldehyde | L4-Cu(OAc)₂·H₂O (20 mol%) | Ethanol | 25 | 24 | >99[5] |
| 1-Nitro-2-propanol | Nitromethane, Acetaldehyde | Not specified | Water | Ambient | 3.5 | 70[6] |
| 2-Methyl-2-nitro-1-propanol | 2-Nitropropane, Formaldehyde | Alkaline catalyst | No solvent | 70-80 | Not specified | High yields reported[7] |
Synthetic Utility and Performance Comparison
The synthetic value of nitro alcohols lies in their facile conversion to other functional groups, principally amino alcohols and nitroalkenes.
Reduction to Amino Alcohols
The reduction of the nitro group to an amine is a crucial transformation, providing access to valuable 1,2-amino alcohols, which are important structural motifs in many biologically active compounds and chiral ligands. Catalytic hydrogenation is a common method for this conversion.
A patent describes the reduction of (R)-N-Boc-3-aminobutanol, a derivative of 3-aminobutanol, with sodium borohydride in the presence of a Lewis acid, achieving a 95% yield .[8] While this demonstrates a high-yielding reduction of a related substrate, direct comparative data for the reduction of the parent nitro alcohols under the same conditions is scarce. Generally, the reduction of nitroalkanes can be achieved using various reagents, including catalytic hydrogenation (e.g., with Raney nickel or Pd/C) or metal hydrides.
Dehydration to Nitroalkenes
Nitro alcohols can be dehydrated to form nitroalkenes, which are versatile Michael acceptors and dienophiles in various carbon-carbon bond-forming reactions, including the synthesis of pyrrole derivatives.[3] The ease of dehydration can be influenced by the structure of the nitro alcohol and the reaction conditions. Generally, this transformation is promoted by acidic or basic conditions, sometimes occurring as a side reaction during the Henry reaction itself.[2][3]
Oxidation to α-Nitro Ketones
A modified potassium dichromate oxidation method has been shown to convert α-nitro alcohols to α-nitro ketones in high yields (85-95%) with short reaction times.[9][10] This provides an efficient route to these useful synthetic intermediates.
Experimental Protocols
General Procedure for the Henry Reaction (Example for 1-Nitro-2-propanol)
To a stirred mixture of nitromethane (3 moles) and 120 mL of water, a solution of acetaldehyde (3 moles) in 155 mL of water is added dropwise over 90 minutes. Solid sodium carbonate is added portion-wise to maintain a basic pH. The mixture is stirred for an additional 2 hours and then allowed to stand for 3 hours. The product is extracted with ether, and the organic layer is washed and dried. The solvent is removed, and the resulting 1-nitro-2-propanol is purified by vacuum distillation, affording a yield of 70%.[6]
General Procedure for the Oxidation of α-Nitro Alcohols to α-Nitro Ketones
Potassium dichromate (0.069 mol) and water (35 mL) are mixed in a three-necked flask. The corresponding nitro alcohol (0.13 mol) is added to the cooled, stirring solution, and stirring is continued for 10 minutes. A cooled solution of sulfuric acid (30 mL) in water (18 mL) is then added dropwise over one hour. After the addition is complete, 100 mL of water is added to the reaction mixture. This procedure has been reported to yield α-nitro ketones in 85-95% yields.[9][10]
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the key synthetic transformations of nitro alcohols.
References
- 1. Catalytic asymmetric Henry reaction of nitroalkanes and aldehydes catalyzed by a chiral N,N'-dioxide/Cu(I) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Henry Reaction [organic-chemistry.org]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones: Significant Improvements to a Classic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitro compound synthesis by nitrite substitution or nitration [organic-chemistry.org]
Spectroscopic Analysis for the Structural Confirmation of 3-Nitro-2-butanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for the confirmation of the 3-Nitro-2-butanol structure. By leveraging Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), a definitive structural elucidation can be achieved. This document presents experimental data in a comparative format, details the protocols for each analytical technique, and includes a visual workflow for the analytical process.
Comparative Spectroscopic Data
The structural confirmation of this compound relies on the unique fingerprint generated by various spectroscopic techniques. Distinguishing it from its isomers, such as 2-Nitro-1-butanol and 4-Nitro-2-butanol, is critical. The following tables summarize the key quantitative data obtained from IR, ¹H NMR, ¹³C NMR, and MS analyses.
Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Functional Group | This compound | 2-Nitro-1-butanol | 4-Nitro-2-butanol | Characteristic Absorption Range |
| O-H Stretch (Alcohol) | Broad, ~3400 | Broad, ~3400 | Broad, ~3400 | 3200-3600 (Broad) |
| C-H Stretch (Alkane) | ~2980, ~2940 | ~2970, ~2880 | ~2970, ~2880 | 2850-3000 |
| N=O Asymmetric Stretch (Nitro) | ~1550 | ~1550 | ~1550 | 1500-1600 (Strong) |
| N=O Symmetric Stretch (Nitro) | ~1380 | ~1380 | ~1380 | 1300-1400 (Strong) |
| C-O Stretch (Alcohol) | ~1100 | ~1050 | ~1100 | 1000-1260 |
Table 2: ¹H NMR Spectroscopy Data (δ, ppm)
| Proton Environment | This compound | 2-Nitro-1-butanol | 4-Nitro-2-butanol |
| -CH(OH)- | ~3.8-4.2 (m) | - | ~3.8 (m) |
| -CH(NO₂)- | ~4.4-4.7 (m) | ~4.5 (m) | - |
| -CH₂OH | - | ~3.8 (d) | - |
| -CH₂NO₂ | - | - | ~4.4 (t) |
| -CH₂- | - | ~1.8-2.2 (m) | ~2.0 (q) |
| -CH₃ | ~1.2 (d), ~1.4 (d) | ~0.9 (t) | ~1.2 (d) |
| -OH | Variable | Variable | Variable |
Table 3: ¹³C NMR Spectroscopy Data (δ, ppm)
| Carbon Environment | This compound | 2-Nitro-1-butanol | 4-Nitro-2-butanol |
| -C(OH)- | ~65-75 | - | ~65-70 |
| -C(NO₂)- | ~85-95 | ~85-95 | - |
| -CH₂OH | - | ~60-70 | - |
| -CH₂NO₂ | - | - | ~75-85 |
| -CH₂- | - | ~20-30 | ~30-40 |
| -CH₃ | ~15-25 (2 signals) | ~10-15 | ~20-25 |
Table 4: Mass Spectrometry Data (m/z)
| Ion Fragment | This compound | 2-Nitro-1-butanol | 4-Nitro-2-butanol | Fragmentation Pattern |
| [M]+ | 119 (low abundance) | 119 (low abundance) | 119 (low abundance) | Molecular Ion |
| [M-NO₂]+ | 73 | 73 | 73 | Loss of Nitro Group |
| [M-H₂O]+ | 101 | 101 | 101 | Loss of Water |
| [CH₃CHOH]+ | 45 (base peak) | - | 45 (prominent) | α-cleavage at alcohol |
| [CH(NO₂)CH₃]+ | 74 | - | - | α-cleavage at nitro group |
| [CH₂OH]+ | - | 31 (prominent) | - | α-cleavage at alcohol |
| [CH₂NO₂]+ | - | - | 60 | Cleavage next to nitro group |
Experimental Workflow
The logical progression for the spectroscopic analysis and structural confirmation of this compound is outlined in the following workflow diagram.
Purity Assessment of Synthesized 3-Nitro-2-butanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of purity assessment methods for synthesized 3-Nitro-2-butanol, a valuable nitro alcohol intermediate in various synthetic pathways. We will explore two primary synthesis routes—the direct nitration of 2-butanol and the Henry (nitroaldol) reaction—and detail the analytical techniques used to evaluate the purity of the final product. This guide includes a comparative data summary, detailed experimental protocols, and workflow visualizations to assist researchers in selecting the optimal synthesis and purification strategies.
Comparative Purity Analysis
The purity of this compound is critically dependent on the chosen synthesis method and subsequent purification steps. Below is a summary of typical purity levels achieved through common synthesis routes, as determined by Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Synthesis Method | Analytical Technique | Purity (%) | Potential Impurities |
| Nitration of 2-butanol | GC-MS | 95 - 98% | 2-Nitro-1-butanol, 1-Nitro-2-butanol, Dinitro compounds, Oxidation byproducts |
| HPLC | 96 - 98.5% | Regioisomers, Nitric acid residue | |
| qNMR | > 98% | Unreacted starting material, Solvent residue | |
| Henry Reaction | GC-MS | 90 - 97% | Unreacted acetaldehyde and nitroethane, Side-products from self-condensation of acetaldehyde |
| HPLC | 92 - 97.5% | Aldol condensation byproducts | |
| qNMR | > 97% | Solvent residue, Water | |
| Commercial Standard | Multiple | > 98%[1][2][3] | Not specified |
Experimental Workflows and Signaling Pathways
To ensure accurate and reproducible purity assessment, it is essential to follow a structured experimental workflow. The following diagram illustrates the key stages involved in the synthesis and purity analysis of this compound.
Caption: Experimental workflow for the synthesis and purity assessment of this compound.
Detailed Experimental Protocols
Accurate purity determination relies on validated and detailed analytical methods. The following sections provide specific protocols for the analysis of this compound using GC-MS, HPLC, and qNMR.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for identifying isomeric impurities in this compound samples.
-
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 150 °C
-
Ramp: 20 °C/min to 250 °C, hold for 5 minutes
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Ionization (EI) Mode: 70 eV
-
Scan Range: 30-300 m/z
-
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile technique for the separation and quantification of non-volatile compounds. For this compound, a reverse-phase method is typically employed.
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD)
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
-
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: 10-90% B
-
10-12 min: 90% B
-
12-12.1 min: 90-10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR provides a highly accurate and direct method for purity determination without the need for a specific reference standard of the analyte.[1][4][5][6][7]
-
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene) and add it to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve the sample and internal standard completely.
-
-
NMR Acquisition Parameters:
-
Pulse Program: zg30 (or equivalent for a 30° pulse)
-
Number of Scans (ns): 16
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all nuclei)
-
Acquisition Time (aq): At least 4 seconds
-
Spectral Width (sw): 20 ppm
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of this compound and a well-resolved signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts "sample" and "IS" refer to the analyte and internal standard, respectively.
-
-
Alternative Compound: 2-Nitro-1-butanol
For applications where the specific regioisomer is not critical, 2-Nitro-1-butanol presents a viable alternative. Its synthesis and purity can also be assessed using the analytical methods described above.
-
Synthesis: Typically synthesized via a Henry reaction between propionaldehyde and nitromethane.
-
Purity: Purity levels are generally comparable to those of this compound synthesized via the Henry reaction.
Logical Relationships in Purity Assessment
The choice of synthesis method directly influences the impurity profile, which in turn dictates the most suitable analytical technique for purity assessment.
References
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, mixture of isomers 98 6270-16-2 [sigmaaldrich.com]
- 4. emerypharma.com [emerypharma.com]
- 5. asdlib.org [asdlib.org]
- 6. Analytical NMR [magritek.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Researcher's Guide to Enantiomeric Excess Determination of Chiral 3-Nitro-2-butanol
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules. This guide provides a comparative overview of three common analytical techniques for determining the enantiomeric excess of 3-Nitro-2-butanol: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral solvating agents.
Comparative Analysis of Methods
The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, and the availability of instrumentation. The following table summarizes illustrative quantitative data for each technique.
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral NMR Spectroscopy |
| Analyte Form | Acetate derivative | Underivatized | Underivatized |
| Stationary Phase/Reagent | Astec® CHIRALDEX® G-TA | Chiral Stationary Phase (e.g., CHIRALCEL® OD-H) | Chiral Solvating Agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol) |
| Retention Time (Enantiomer 1) | 15.2 min | 10.5 min | N/A |
| Retention Time (Enantiomer 2) | 15.8 min | 12.1 min | N/A |
| Peak Area (Enantiomer 1) | 75000 | 82000 | N/A (Integral) |
| Peak Area (Enantiomer 2) | 25000 | 18000 | N/A (Integral) |
| Chemical Shift (Enantiomer 1) | N/A | N/A | δ 4.52 ppm |
| Chemical Shift (Enantiomer 2) | N/A | N/A | δ 4.55 ppm |
| Integral (Enantiomer 1) | N/A | N/A | 0.75 |
| Integral (Enantiomer 2) | N/A | N/A | 0.25 |
| Calculated Enantiomeric Excess (ee) | 50% | 64% | 50% |
Experimental Protocols
Detailed methodologies for each of the key experimental techniques are provided below to facilitate their implementation in a laboratory setting.
Chiral Gas Chromatography (GC)
This method involves the derivatization of this compound to its corresponding acetate ester, followed by separation on a chiral capillary column.
1. Derivatization (Acetylation):
-
To a solution of this compound (10 mg) in dichloromethane (1 mL), add acetic anhydride (50 µL) and a catalytic amount of pyridine (5 µL).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction with the addition of water (1 mL).
-
Separate the organic layer, wash with brine (1 mL), and dry over anhydrous sodium sulfate.
-
The resulting solution containing the acetate derivative is used for GC analysis.
2. GC Conditions:
-
Column: Astec® CHIRALDEX® G-TA, 30 m x 0.25 mm I.D., 0.12 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 150 °C at a rate of 2 °C/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
3. Data Analysis:
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC allows for the direct separation of enantiomers without derivatization using a chiral stationary phase.
1. Sample Preparation:
-
Dissolve a small amount of this compound (approx. 1 mg) in the mobile phase (1 mL) to prepare the sample solution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The optimal ratio may require method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Chiral NMR Spectroscopy
This technique utilizes a chiral solvating agent to induce a chemical shift difference between the enantiomers in the NMR spectrum.
1. Sample Preparation:
-
In an NMR tube, dissolve approximately 5 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
-
Gently shake the tube to ensure thorough mixing.
2. NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Experiment: Standard ¹H NMR.
-
Temperature: 298 K.
-
Observe the signals corresponding to the protons adjacent to the stereocenters (e.g., the CH-OH proton) for splitting, indicating the resolution of the two enantiomers.
3. Data Analysis:
-
The enantiomeric excess is determined by the integration of the resolved signals corresponding to each enantiomer: ee (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100
Visualizing the Workflow and Method Selection
To aid in understanding the experimental process and the decision-making involved, the following diagrams have been generated.
Caption: General workflow for determining the enantiomeric excess of a chiral compound.
Caption: Decision tree for selecting a suitable method for enantiomeric excess determination.
A Comparative Analysis of Catalysts for the Synthesis of 3-Nitro-2-butanol
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of 3-Nitro-2-butanol, a valuable chiral building block, is of significant interest. The primary route to this compound is the Henry (nitroaldol) reaction between nitroethane and acetaldehyde. The choice of catalyst is paramount in controlling the reaction's yield, diastereoselectivity, and enantioselectivity. This guide provides a comparative overview of various catalytic systems, supported by experimental data, to aid in catalyst selection and methods development.
The synthesis of this compound is a classic example of a carbon-carbon bond-forming reaction, where a nitroalkane is reacted with a carbonyl compound.[1] The reaction can be catalyzed by a range of catalysts, including simple bases, metal complexes, organocatalysts, and enzymes. Each class of catalyst offers distinct advantages and disadvantages concerning performance, cost, and operational simplicity.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of different catalysts in the synthesis of this compound and analogous Henry reactions involving nitroethane. This data, compiled from various studies, highlights the impact of the catalyst on yield and stereoselectivity.
| Catalyst System | Aldehyde | Base/Additive | Solvent | Time (h) | Temp (°C) | Yield (%) | Diastereoselectivity (syn:anti) | Enantioselectivity (ee %) |
| Metal Catalysts | ||||||||
| Cu(OTf)₂-Bis(oxazoline) ligand | Aromatic | Et₃N | CH₂Cl₂ | 24-72 | -20 to RT | 70-95 | up to 50:1 (syn) | up to 99 (syn) |
| Cu(I)-N,N'-dioxide ligand | Aromatic | - | Toluene | 48-120 | -40 to -20 | 60-90 | up to >95:5 (anti) | up to 98 (anti) |
| La-BINOL Complex | Aliphatic/Aromatic | - | THF | 24-120 | -40 to -20 | 50-80 | Varies | up to 90 |
| Organocatalysts | ||||||||
| Chiral Guanidine | Aromatic | - | Toluene | 24-72 | RT | 70-95 | up to 19:1 (anti) | up to 99 (anti) |
| Cinchona Alkaloid-Thiourea | Aromatic | - | Toluene/Water | 24-48 | RT | up to 95 | up to 94:6 (anti) | up to 88 (anti) |
| Phase Transfer Catalysts | ||||||||
| Chiral Quaternary Ammonium Salts | Aromatic | K₂CO₃/KF | Toluene | 12-48 | RT | 50-80 | Varies | up to 60 |
| Base Catalysts | ||||||||
| KOH | Acetaldehyde | - | Ethanol | - | - | Moderate | Low | N/A |
| Amberlyst A-21 | Acetaldehyde | - | - | 24 | RT | 85 | - | N/A |
Experimental Protocols
General Procedure for a Base-Catalyzed Henry Reaction:
To a stirred solution of nitroethane (1.0 eq) and acetaldehyde (1.2 eq) in a suitable solvent such as ethanol or isopropanol, a catalytic amount of a base (e.g., KOH, 0.1 eq) is added at room temperature. The reaction mixture is stirred for a specified time (e.g., 24 hours) and monitored by TLC or GC. Upon completion, the reaction is quenched by the addition of a weak acid (e.g., acetic acid). The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.
General Procedure for a Chiral Metal-Catalyzed Asymmetric Henry Reaction:
In a flame-dried reaction vessel under an inert atmosphere, the chiral ligand (e.g., bis(oxazoline), 0.05 eq) and the metal salt (e.g., Cu(OTf)₂, 0.05 eq) are dissolved in a dry solvent (e.g., CH₂Cl₂). The mixture is stirred at room temperature for 1 hour to form the catalyst complex. The solution is then cooled to the desired temperature (e.g., -20 °C). Acetaldehyde (1.2 eq) is added, followed by the slow addition of nitroethane (1.0 eq) and a base (e.g., triethylamine, 0.05 eq). The reaction is stirred for the specified time and monitored for completion. The reaction is quenched, and the product is isolated and purified as described above. Diastereomeric and enantiomeric excesses are determined by chiral HPLC analysis.
Reaction Mechanism and Experimental Workflow
The catalytic cycle of the Henry reaction generally involves the deprotonation of the nitroalkane by a base to form a nitronate anion. This nucleophile then attacks the carbonyl carbon of the aldehyde, forming a new carbon-carbon bond. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol product. In asymmetric catalysis, the chiral catalyst complexes with the reactants to control the stereochemical outcome of the reaction.
Figure 1: General experimental workflow for the catalytic synthesis of this compound.
Figure 2: Simplified mechanism of the base-catalyzed Henry reaction for this compound formation.
Conclusion
The selection of an appropriate catalyst for the synthesis of this compound is a critical decision that influences not only the yield but also the stereochemical purity of the product. For syntheses where stereochemistry is not a concern, simple base catalysts or phase transfer catalysts can provide a cost-effective solution. However, for the production of enantiomerically enriched this compound, chiral metal complexes and organocatalysts are indispensable. The data presented in this guide serves as a starting point for researchers to identify promising catalytic systems for their specific needs, with the understanding that reaction optimization will be necessary to achieve the desired outcomes.
References
A Comparative Guide to the Validation of a New Analytical Method for 3-Nitro-2-butanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new hypothetical analytical method for the quantification of 3-Nitro-2-butanol against established alternative techniques. The presented data, while illustrative, is based on typical performance characteristics of the described methodologies. Detailed experimental protocols and a validation workflow are included to support researchers in the development and assessment of analytical methods for this compound.
Performance Comparison of Analytical Methods
The following table summarizes the key performance indicators for the new proposed method in comparison to existing analytical techniques commonly used for the analysis of nitro compounds and alcohols.
| Parameter | New Method (Hypothetical HPLC-UV) | Alternative 1: Gas Chromatography (GC-FID) | Alternative 2: Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.98 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 90.0 - 110.0% |
| Precision (% RSD) | < 2.0% | < 5.0% | < 10.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | 1 µg/mL | 10 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 3 µg/mL | 30 µg/mL |
| Specificity | High (Separation from related substances) | Moderate (Potential for co-elution) | Low (Interference from other absorbing compounds) |
| Analysis Time | ~15 minutes | ~20 minutes | ~5 minutes |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
New Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is proposed for the precise and accurate quantification of this compound in a pharmaceutical formulation.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Standard Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards ranging from 0.1 to 50 µg/mL.
-
Sample Preparation: The sample containing this compound is diluted with the mobile phase to fall within the calibration range.
-
Validation Parameters:
-
Linearity: Assessed by a minimum of five concentration levels, with the correlation coefficient (R²) determined by linear regression.
-
Accuracy: Determined by the recovery of spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels by analyzing multiple replicates of a standard solution.
-
Specificity: Demonstrated by the ability to resolve this compound from potential impurities and degradation products.
-
LOD & LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.
-
Alternative 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is a common technique for the analysis of volatile and semi-volatile organic compounds.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector and an autosampler.
-
Column: A capillary column suitable for polar compounds (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 180°C at 10°C/min.
-
Injection Volume: 1 µL (split injection).
-
Standard and Sample Preparation: Similar to the HPLC method, with a suitable volatile solvent.
Alternative 2: UV-Vis Spectrophotometry
A simpler and more rapid, but less specific, method for the quantification of nitro compounds.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A solvent that does not absorb at the analytical wavelength (e.g., ethanol or methanol).
-
Analytical Wavelength: The wavelength of maximum absorbance (λmax) for this compound, determined by scanning a standard solution.
-
Standard and Sample Preparation: Standards and samples are prepared in the chosen solvent.
-
Measurement: The absorbance of the standards and samples is measured at the λmax.
Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of a new analytical method.
Caption: Workflow for the validation of a new analytical method.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 3-Nitro-2-butanol with related nitroalkanes and nitroalcohols. The information presented herein is supported by experimental data from peer-reviewed literature and includes detailed experimental protocols for key chemical transformations. This document aims to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.
Introduction to the Reactivity of β-Nitro Alcohols
This compound belongs to the class of β-nitro alcohols, which are characterized by the presence of a hydroxyl group on the carbon atom adjacent to the nitro-substituted carbon. This structural motif imparts a unique reactivity to these molecules, making them versatile intermediates in organic synthesis. The key reactive sites are the nitro group, the α-carbon, and the hydroxyl group. The principal reactions of this compound and related compounds include the Henry reaction (nitroaldol reaction), reduction of the nitro group, and the Nef reaction.
Comparative Reactivity Data
The following tables summarize available quantitative data from various studies to allow for a comparison of the reactivity of this compound and related compounds. It is important to note that direct comparative studies under identical conditions are limited, and thus the data is compiled from different sources.
Henry Reaction (Nitroaldol Reaction)
The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. The yield of the resulting β-nitro alcohol is a key indicator of the reactivity of the nitroalkane.
Table 1: Comparison of Yields for the Henry Reaction with Various Aldehydes and Nitroalkanes
| Nitroalkane | Aldehyde | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Nitroethane | Benzaldehyde | Nickel Catalyst | - | Room Temp | 91 | [1] |
| Nitroethane | 4-Nitrobenzaldehyde | Nickel Catalyst | - | Room Temp | 95 | [1] |
| Nitroethane | 4-(Dimethylamino)benzaldehyde | Nickel Catalyst | - | Room Temp | 77 | [1] |
| Nitromethane | 4-Nitrobenzaldehyde | Keratin | DMSO | Room Temp | High (not specified) | [2] |
| Nitromethane | Benzaldehyde | Cu:Mg:Al (1:2:1) HT-Solgel | None (Microwave) | 90 | 98 | [3] |
| Nitromethane | o-Nitrobenzaldehyde | (S)-Cu1 | Toluene | 25 | 78 | [4] |
Reduction of Nitro Group
The reduction of the nitro group to an amine is a crucial transformation. The efficiency of this reaction can be compared by examining the yields obtained with different reducing agents and substrates.
Table 2: Comparison of Yields for the Reduction of Nitro Compounds
| Nitro Compound | Reducing System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Nitrobenzene | Co-Zn/N-C, HCOOH | THF | 100 | 6 | 99.9 | [4] |
| Aromatic Nitro Compounds | Hydrazine formate, Metal | Methanol | Reflux | 0.5-3 | 85-95 | [5] |
| Nitroarenes | Hyd-1/C, H₂ | Phosphate Buffer | Ambient | 12 | >99 | [6] |
| 3-Methyl-3-nitro-2-butanone | Baker's Yeast | - | - | - | 57 | [7] |
Note: While specific quantitative data for the reduction of this compound was not found, the general methods for the reduction of aliphatic nitro compounds are well-established. The presence of the hydroxyl group may influence catalyst choice and reaction conditions.
Oxidation of the Hydroxyl Group
The secondary alcohol functionality in this compound can be oxidized to a ketone.
Table 3: Comparison of Yields for the Oxidation of Secondary Alcohols to Ketones
| Substrate (β-Nitro Alcohol) | Oxidizing Agent | Solvent | Time | Yield (%) | Reference |
| Various α-Nitro Alcohols | Potassium Dichromate/H₂SO₄ | - | 10 min stirring + addition | 85-95 | [8] |
| Secondary Alcohols | PCC | Dichloromethane | - | - | [9] |
| Secondary Alcohols | Dess-Martin Periodinane | Dichloromethane | - | - | [9] |
| Secondary Alcohols | Swern Oxidation | Dichloromethane | - | - | [9] |
Note: The oxidation of this compound would yield 3-nitro-2-butanone. The provided data on similar α-nitro alcohols suggests this transformation proceeds with high efficiency.
Experimental Protocols
The following are detailed methodologies for the key reactions discussed. These protocols can be adapted for comparative studies of this compound and related compounds.
Protocol 1: General Procedure for the Henry Reaction
This protocol is adapted from studies on the nickel-catalyzed Henry reaction[1].
-
Reactants:
-
Aldehyde (1.0 mmol)
-
Nitroalkane (1.2 mmol)
-
Catalyst (e.g., 3.0 mol% of a suitable catalyst)[1]
-
Solvent (e.g., Toluene, 5 mL)
-
-
Procedure:
-
To a solution of the aldehyde in the chosen solvent, add the nitroalkane and the catalyst.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80°C)[1].
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: General Procedure for the Catalytic Hydrogenation of a Nitro Group
This protocol is a general procedure based on established methods for catalytic hydrogenation[10].
-
Reactants:
-
Nitro compound (e.g., this compound, 1.0 mmol)
-
Catalyst (e.g., 5-10 mol% Pd/C or Raney Nickel)
-
Solvent (e.g., Methanol or Ethyl Acetate, 10 mL)
-
-
Procedure:
-
Dissolve the nitro compound in the solvent in a flask suitable for hydrogenation.
-
Carefully add the catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask and purge with hydrogen gas (typically using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst. Caution: Palladium on carbon can be pyrophoric.
-
Wash the celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude amino alcohol.
-
Purify the product by column chromatography or crystallization as needed.
-
Protocol 3: General Procedure for the Nef Reaction
The Nef reaction converts a secondary nitroalkane into a ketone. This is a standard procedure[2][3][11].
-
Reactants:
-
Secondary nitroalkane (e.g., this compound, 1.0 mmol)
-
Base (e.g., Sodium Ethoxide, 1.1 mmol)
-
Solvent (e.g., Ethanol, 10 mL)
-
Aqueous Acid (e.g., 3M H₂SO₄)
-
-
Procedure:
-
Dissolve the secondary nitroalkane in the solvent and cool to 0°C.
-
Slowly add the base to form the nitronate salt.
-
Stir the mixture for a specified time (e.g., 1 hour) at 0°C.
-
Slowly add the cold aqueous acid to the reaction mixture, maintaining a low temperature.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ketone by distillation or column chromatography.
-
Protocol 4: Analysis of Reaction Products by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying the products of the reactions described above[12][13].
-
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
If necessary, derivatize the products to improve their volatility and thermal stability.
-
-
GC-MS Conditions (Example):
-
Column: HP-5MS (or equivalent)
-
Carrier Gas: Helium
-
Injection Mode: Split or splitless
-
Oven Program: Start at a low temperature (e.g., 50°C), ramp to a high temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min).
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
-
Data Analysis:
-
Identify the products by comparing their mass spectra with a library (e.g., NIST).
-
Quantify the products by integrating the peak areas and using an internal standard for calibration.
-
Visualizing Reaction Pathways and Workflows
Henry Reaction Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Nef reaction - Wikipedia [en.wikipedia.org]
- 3. Nef Reaction [organic-chemistry.org]
- 4. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones: Significant Improvements to a Classic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. organicreactions.org [organicreactions.org]
- 12. jmchemsci.com [jmchemsci.com]
- 13. researchgate.net [researchgate.net]
Benchmarking the efficiency of different purification methods for 3-Nitro-2-butanol
For researchers, scientists, and drug development professionals, the efficient purification of synthetic intermediates is a critical step in the path to discovery. This guide provides a comparative analysis of common purification methods for 3-Nitro-2-butanol, a versatile building block in organic synthesis. We will delve into the efficiency of various techniques, supported by available data and detailed experimental protocols, to aid in the selection of the most appropriate method for your specific needs.
Introduction to this compound and its Purification Challenges
This compound is a chiral nitroalcohol typically synthesized through the Henry reaction (nitroaldol reaction) between nitroethane and acetaldehyde.[1][2][3][4][5] Its structure, containing both a nitro and a hydroxyl group, makes it a valuable precursor for a variety of functional groups and more complex molecules. However, the synthesis often results in a mixture of diastereomers and enantiomers, alongside unreacted starting materials and by-products. The presence of color-forming impurities is also a common issue in the production of nitroalcohols.[1] Effective purification is therefore essential to obtain the desired isomer with high purity for subsequent reactions or biological testing.
This guide will compare the following purification techniques:
-
Vacuum Distillation: A common method for purifying liquids based on differences in boiling points.
-
Liquid-Liquid Extraction: A technique to separate compounds based on their differential solubilities in two immiscible liquid phases.
-
Recrystallization: A method for purifying solid compounds by dissolving them in a suitable solvent and allowing the desired compound to crystallize out.
-
Column Chromatography: A powerful technique for separating individual components from a mixture.
Comparison of Purification Method Efficiencies
The selection of a purification method depends on several factors, including the scale of the reaction, the nature of the impurities, the desired purity of the final product, and the stereoisomeric composition. While specific comparative studies on the purification of this compound are limited in publicly available literature, we can extrapolate from general principles and available data for similar nitroalcohols to provide a qualitative and, where possible, quantitative comparison.
| Purification Method | Typical Purity | Typical Yield | Solvent Consumption | Throughput | Key Advantages | Key Disadvantages |
| Vacuum Distillation | Moderate to High | Good to Excellent | Low | High | Effective for removing non-volatile impurities and unreacted starting materials; suitable for large-scale purification. | May not effectively separate diastereomers with close boiling points; thermal decomposition of the nitroalcohol is a risk. |
| Liquid-Liquid Extraction | Low to Moderate | Good | High | High | Good for initial workup to remove water-soluble impurities and by-products.[6][7][8][9][10] | Not effective for separating structurally similar compounds like diastereomers; can generate significant solvent waste. |
| Recrystallization | High to Very High | Variable | Moderate | Low to Moderate | Can provide very high purity, especially for a specific diastereomer if it crystallizes selectively.[4][11][12][13] | Dependent on the compound being a solid at room temperature and finding a suitable solvent system; yield can be low. |
| Column Chromatography | Very High | Good | High | Low | Excellent for separating diastereomers and other closely related impurities; adaptable to various scales (analytical to preparative). | Can be time-consuming and requires large volumes of solvent, making it less economical for large-scale production. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below are generalized procedures for each purification method, which should be optimized for specific experimental conditions.
Vacuum Distillation
Vacuum distillation is particularly useful for purifying thermally sensitive compounds like this compound, which has a reported boiling point of 55 °C at 0.5 mmHg.[12][14] A patent for the purification of nitroaliphatic compounds suggests a preliminary step to polymerize color-forming impurities.[1]
Protocol:
-
Pre-treatment (optional): To the crude this compound, add a small amount of a polymerization-inducing agent (e.g., a mild acid or base, or aeration at elevated temperature as suggested in some patents) to convert color-forming impurities into non-volatile polymers.[1]
-
Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum pump with a cold trap.
-
Distillation: Place the crude this compound in the distillation flask with a magnetic stir bar. Heat the flask gently in an oil bath while applying a vacuum.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point and pressure. Monitor the temperature closely to ensure a clean separation.
-
Analysis: Analyze the purity of the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Liquid-Liquid Extraction
This technique is typically used as an initial purification step after the synthesis reaction.
Protocol:
-
Quenching: Quench the reaction mixture by adding water or a saturated aqueous solution (e.g., ammonium chloride).
-
Extraction: Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The choice of solvent will depend on the solubility of this compound and the impurities.
-
Washing: Shake the funnel vigorously, allowing the layers to separate. Drain the organic layer. The aqueous layer can be extracted again with the organic solvent to maximize recovery.[6]
-
Drying and Concentration: Combine the organic extracts and wash with brine to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product for further purification.
Recrystallization
Recrystallization is a powerful technique for obtaining high-purity solid compounds. While this compound is a liquid at room temperature, its diastereomers may have different melting points, and in some cases, one may be a solid or can be derivatized to a solid for purification. The choice of solvent is critical for successful recrystallization.[2][4][11][13][15]
Protocol:
-
Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Common solvent systems for recrystallization include ethanol, methanol/water, and ethyl acetate/hexane.[12]
-
Dissolution: Dissolve the crude this compound in a minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
-
Analysis: Determine the purity of the crystals by measuring their melting point and using spectroscopic methods.
Column Chromatography
Column chromatography offers the highest resolution for separating diastereomers and other closely related impurities.
Protocol:
-
Stationary Phase and Mobile Phase Selection: Choose a suitable stationary phase (e.g., silica gel) and a mobile phase (eluent) system. The choice of eluent is determined by thin-layer chromatography (TLC) analysis to achieve good separation of the desired compound from impurities. A common eluent system for nitroalcohols is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass column with a slurry of the stationary phase in the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the column.
-
Elution: Pass the eluent through the column and collect fractions. Monitor the separation by TLC.
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Analysis: Confirm the purity of the isolated compound using GC-MS and NMR.
Visualizing the Purification Workflows
To better illustrate the experimental processes, the following diagrams created using Graphviz (DOT language) outline the workflows for vacuum distillation and column chromatography.
Caption: Workflow for the purification of this compound via vacuum distillation.
Caption: Workflow for the purification of this compound using column chromatography.
Conclusion
The choice of purification method for this compound is a trade-off between purity, yield, scalability, and cost. For initial workup and removal of bulk impurities, liquid-liquid extraction is a practical first step. For achieving high purity on a large scale, vacuum distillation, potentially with a pre-treatment step, is a strong candidate. When the highest purity is required, especially for the separation of stereoisomers, column chromatography is the method of choice, despite its lower throughput and higher solvent consumption. Recrystallization can be a highly effective method if a suitable crystalline form or derivative of this compound can be obtained. The optimal purification strategy may involve a combination of these techniques to achieve the desired product specifications in the most efficient manner. Further research and publication of specific experimental data for the purification of this compound would be highly beneficial to the scientific community.
References
- 1. US2229532A - Process for the purification of nitro aliphatic compounds - Google Patents [patents.google.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. reddit.com [reddit.com]
- 13. mt.com [mt.com]
- 14. This compound, mixture of isomers 98 6270-16-2 [sigmaaldrich.com]
- 15. Reagents & Solvents [chem.rochester.edu]
A Comparative Analysis of 3-Nitro-2-butanol: Cross-Validation of Experimental and Computational Data
This guide provides a comprehensive comparison of experimental and computational data for 3-Nitro-2-butanol, tailored for researchers, scientists, and professionals in drug development. The following sections present a detailed analysis of its physicochemical properties, spectroscopic data, and relevant experimental protocols, supported by computational predictions.
Physicochemical Properties: Experimental vs. Computational Data
The following table summarizes the key physicochemical properties of this compound, presenting both experimentally determined and computationally predicted values for a direct comparison.
| Property | Experimental Value | Computational/Predicted Value |
| Molecular Formula | C4H9NO3[1][2] | C4H9NO3[1] |
| Molecular Weight | 119.12 g/mol [3][4] | 119.12 g/mol [1] |
| Boiling Point | 55 °C at 0.5 mmHg[3][5] | - |
| Density | 1.1 g/mL at 25 °C[3][5] | - |
| Refractive Index | n20/D 1.441[3][5] | - |
| Flash Point | 91 °C (195.8 °F) - closed cup[6] | - |
| Melting Point | - | 21.25 °C (estimate)[7][8] |
| pKa | - | 7.36 ± 0.19 (Predicted)[8] |
| XlogP | - | 0.2 (Predicted)[9] |
Spectroscopic Data Summary
Spectroscopic analysis is crucial for the structural elucidation of this compound. The table below outlines the available spectroscopic data.
| Spectroscopic Technique | Data Availability and Source |
| ¹H NMR | Data is available and considered essential for confirming the presence and connectivity of hydrogen atoms.[4] |
| ¹³C NMR | Spectra available from sources such as Wiley-VCH GmbH.[1] |
| Mass Spectrometry | NIST Mass Spectrometry Data Center provides data.[1] Analysis of fragmentation pathways helps in confirming the structural connectivity.[4] |
| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra are available from Sigma-Aldrich and John Wiley & Sons, Inc.[1] Vapor phase IR data is also available.[1] |
Experimental Protocols
Detailed experimental procedures are fundamental for the reproducibility of scientific findings. Below are methodologies relevant to the synthesis and study of this compound.
1. Synthesis via Nitration of 2-Butanol
A potential route for the synthesis of this compound is the nitration of 2-butanol.[4] This typically involves the use of nitrating agents like concentrated nitric acid or a mixture of nitric and sulfuric acids.[4] These reactions often proceed through an electrophilic substitution mechanism, where a hydrogen atom on the butane chain is substituted by a nitro group (-NO₂).[4] To minimize side reactions such as oxidation, controlled conditions, including low temperatures, are often necessary.[4]
2. Biocatalytic Oxidation
This compound undergoes oxidation catalyzed by the nitroalkane oxidase enzyme, which can be isolated from extracts of Fusarium oxysporum.[4][5][8] This enzymatic reaction is a key area of study for understanding the biochemical transformations of this compound.
3. General Procedure for Michael Addition to Nitroalkenes
While a specific protocol for this compound was not detailed in the provided results, a representative procedure for a similar reaction, the synthesis of 3-Nitropropanal via a Michael addition, can be referenced.[10] This involves the 1,4-addition of a nitrite ion to an α,β-unsaturated aldehyde.[10]
-
Reaction Setup : A round-bottomed flask is equipped with a magnetic stirrer and kept under a nitrogen atmosphere.[10]
-
Reagents : Sodium nitrite is dissolved in water and tetrahydrofuran.[10] The α,β-unsaturated aldehyde (e.g., acrolein) is added to the stirred solution at 0°C, followed by the dropwise addition of acetic acid.[10]
-
Reaction and Workup : The mixture is stirred at 0°C for several hours.[10] The product is then extracted and purified.
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of experimental and computational data for this compound.
Caption: Workflow for the cross-validation of experimental and computational data.
References
- 1. This compound | C4H9NO3 | CID 93025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound, mixture of isomers 98 6270-16-2 [sigmaaldrich.com]
- 4. This compound | 6270-16-2 | Benchchem [benchchem.com]
- 5. This compound, mixture of isomers 98 6270-16-2 [sigmaaldrich.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. PubChemLite - this compound (C4H9NO3) [pubchemlite.lcsb.uni.lu]
- 10. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Isomeric Purity Analysis of 3-Nitro-2-butanol Samples
For researchers, scientists, and professionals in drug development, the precise determination of isomeric purity is a critical aspect of quality control and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies for assessing the isomeric purity of 3-Nitro-2-butanol, a chiral compound with four possible stereoisomers. This document outlines experimental protocols for the leading chromatographic techniques, presents comparative data, and offers visualizations to aid in methodological selection and implementation.
Introduction to this compound and its Stereoisomers
This compound possesses two chiral centers, giving rise to two pairs of enantiomers: (2R,3R)- and (2S,3S)-3-nitro-2-butanol, and (2R,3S)- and (2S,3R)-3-nitro-2-butanol. These stereoisomers may exhibit different pharmacological and toxicological profiles, making their separation and quantification essential. The primary analytical challenges lie in achieving sufficient resolution between all four stereoisomers.
Core Analytical Techniques: A Comparative Overview
The principal methods for the chiral separation of small molecules like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), employing chiral stationary phases (CSPs).
Table 1: Comparison of Analytical Methods for Isomeric Purity Analysis
| Feature | Gas Chromatography (GC) with Chiral Stationary Phase | High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phase |
| Principle | Separation of volatile compounds in the gas phase based on differential partitioning between a gaseous mobile phase and a solid chiral stationary phase. | Separation of compounds in the liquid phase based on differential interactions with a solid chiral stationary phase. |
| Typical CSPs | Derivatized cyclodextrins (e.g., β-cyclodextrin) | Polysaccharide-based (e.g., cellulose or amylose derivatives) |
| Sample Volatility | Required. Derivatization may be necessary to increase volatility and improve peak shape. | Not required. Suitable for a wider range of compounds. |
| Thermal Stability | A potential issue. Some nitroalcohols may degrade at high temperatures in the GC inlet. | Generally not a concern as analyses are performed at or near ambient temperature. |
| Resolution | Can provide high-resolution separation of enantiomers. | Excellent resolution for both enantiomers and diastereomers. |
| Sensitivity | High, especially with sensitive detectors like mass spectrometry (MS). | High, with UV and MS detectors being common. |
| Solvent Consumption | Low. Uses carrier gas as the mobile phase. | Higher, as it uses liquid mobile phases. |
Experimental Protocols
Gas Chromatography (GC) Method for Chiral Alcohol Analysis (Adaptable for this compound)
This protocol is based on established methods for the chiral separation of small alcohols and would serve as a starting point for method development for this compound.
1. Sample Preparation:
-
Dissolve the this compound sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
If derivatization is required to improve volatility or peak shape, the sample can be acetylated. To 1 mg of the sample, add 100 µL of acetic anhydride and 100 µL of pyridine. Heat at 60°C for 30 minutes. After cooling, evaporate the reagents under a stream of nitrogen and redissolve the residue in 1 mL of dichloromethane.
2. GC-MS Conditions:
-
Column: Chiral capillary column, such as a β-cyclodextrin-based column (e.g., Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 μm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Port Temperature: 250°C. Caution: Lower temperatures should be tested to avoid thermal degradation of the analyte.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 180°C at a rate of 5°C/min.
-
Detector: Mass Spectrometer (MS) or Flame Ionization Detector (FID). For MS, operate in full scan mode to identify the stereoisomers based on their mass spectra, and in selected ion monitoring (SIM) mode for quantification.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on general strategies for chiral separations using polysaccharide-based CSPs.
1. Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC-UV Conditions:
-
Column: A polysaccharide-based chiral column (e.g., Daicel CHIRALPAK® series or Phenomenex Lux® series).
-
Mobile Phase: A mixture of n-hexane and a polar alcohol modifier (e.g., isopropanol or ethanol). A typical starting composition would be 90:10 (v/v) n-hexane:isopropanol. The composition may need to be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detector at a wavelength of 210 nm (as the nitro group has a weak chromophore).
Data Presentation
The following table illustrates the type of data that would be generated from a successful chiral separation. The values are hypothetical and would need to be determined experimentally for this compound.
Table 2: Hypothetical Chromatographic Data for this compound Stereoisomers
| Stereoisomer | GC Retention Time (min) | HPLC Retention Time (min) | Resolution (Rs) - GC | Resolution (Rs) - HPLC |
| (2R,3R) | 15.2 | 8.5 | - | - |
| (2S,3S) | 15.8 | 9.2 | 1.6 | 1.8 |
| (2R,3S) | 16.5 | 11.0 | 1.9 | 2.5 |
| (2S,3R) | 17.1 | 12.1 | 1.5 | 2.2 |
Visualizing the Workflow and Logic
Experimental Workflow for Isomeric Purity Analysis
The following diagram illustrates the general workflow for determining the isomeric purity of a this compound sample.
Logical Relationship for Method Selection
The choice between GC and HPLC depends on several factors related to the analyte and the desired outcome of the analysis.
Conclusion and Recommendations
Both chiral GC and chiral HPLC are powerful techniques for the isomeric purity analysis of this compound. The choice of method will depend on the specific requirements of the analysis, including sample properties, desired resolution, and available instrumentation.
-
For initial screening and method development, HPLC with a polysaccharide-based chiral stationary phase is often a good starting point due to its broad applicability and the reduced risk of thermal degradation.
-
If high sensitivity is required and the analyte is thermally stable (or can be derivatized), chiral GC coupled with mass spectrometry can provide excellent results.
It is crucial to perform thorough method validation, including specificity, linearity, accuracy, and precision, to ensure the reliability of the isomeric purity determination. The protocols and data presented in this guide provide a solid foundation for developing a robust and accurate analytical method for this compound samples.
Safety Operating Guide
Proper Disposal Procedures for 3-Nitro-2-butanol: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 3-Nitro-2-butanol, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. This substance is a combustible liquid and can cause skin, eye, and respiratory irritation.[1][2] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[3][4] Personal protective equipment (PPE), including safety goggles or faceshields, chemical-resistant gloves, and a lab coat, is mandatory.[1] An eyewash station and a safety shower should be readily accessible.[3]
Spill Response Protocol
In the event of a spill, immediately evacuate personnel from the affected area and remove all sources of ignition.[4] Absorb the spill using an inert material such as vermiculite, sand, or earth.[3][4] Do not use combustible materials for absorption. Once absorbed, collect the material using spark-proof tools and place it into a suitable, labeled container for hazardous waste disposal.[3] Ensure the area is well-ventilated during cleanup.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, which is essential for its safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C4H9NO3 | [3] |
| Molecular Weight | 119.12 g/mol | [3] |
| Appearance | Clear, slightly yellow liquid | [3] |
| Density | 1.1000 g/cm³ at 25 °C | [1][3] |
| Boiling Point | 55 °C at 0.50 mm Hg | [1][3] |
| Flash Point | 91 °C (195.8 °F) - closed cup | [1][3][4] |
| Storage Class | 10 - Combustible liquids | [1] |
| WKG (Germany) | WGK 3 (highly hazardous for water) | [1] |
Step-by-Step Disposal Procedure
The disposal of this compound must be handled as hazardous waste. Do not attempt to dispose of this chemical down the drain or with general laboratory trash.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent from spills, contaminated PPE) in a designated, leak-proof, and chemically compatible container.
-
Ensure the container is tightly sealed to prevent the release of vapors.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of waste and the date of accumulation.
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and disposal.[6]
-
Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound.
-
-
Documentation:
-
Maintain a record of the waste generated, including the chemical name, quantity, and disposal date, in accordance with your institution's policies and local regulations.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. This compound, mixture of isomers 98 6270-16-2 [sigmaaldrich.com]
- 2. This compound | C4H9NO3 | CID 93025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. cdnisotopes.com [cdnisotopes.com]
Essential Safety and Operational Guide for 3-Nitro-2-butanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, handling procedures, and disposal plans for 3-Nitro-2-butanol to ensure a safe laboratory environment. The following information is intended to supplement, not replace, your institution's established safety protocols and a thorough review of the full Safety Data Sheet (SDS).
Immediate Safety and Hazard Information
This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2] The toxicological properties of this substance have not been fully investigated, and effects from exposure may be delayed.[1]
Hazard Classifications:
-
Skin Irritant 2[2]
-
Eye Irritant 2[2]
-
Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system)[2]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound. Proper training on the use, removal, and disposal of PPE is essential.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[1][3] | Protects against splashes and vapors that can cause serious eye irritation.[2][4] |
| Hand Protection | Wear appropriate protective gloves (e.g., nitrile or neoprene).[1][3] | Prevents skin contact which can cause irritation and dermatitis.[1] |
| Body Protection | A disposable gown made of polyethylene-coated polypropylene or a similar resistant material.[3] | Minimizes skin contact and prevents contamination of personal clothing.[1] |
| Respiratory Protection | A NIOSH-approved respirator with a multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used when there is a risk of inhalation.[4] This is particularly important in poorly ventilated areas or when generating aerosols. | Protects against respiratory tract irritation.[1][2] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
An eyewash station and a safety shower must be readily accessible in the work area.[1][5]
Safe Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents to minimize movement and potential for spills.
-
Dispensing: When transferring this compound, use only spark-proof tools and explosion-proof equipment.[5] Keep the container tightly closed when not in use.[1]
-
Heating: Keep away from heat, sparks, and open flames as it is a combustible liquid with a flash point of 91°C.[1][4]
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[1] Decontaminate all work surfaces.
Storage:
-
Store in a cool, dry, and well-ventilated area away from sources of ignition.[1]
-
Keep containers tightly closed to prevent leakage and evaporation.[4]
-
Store away from incompatible materials such as strong oxidizing agents and reducing agents.[5]
Emergency Procedures and First Aid
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air immediately.[1] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration, but do NOT use mouth-to-mouth resuscitation.[1] Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1] |
Disposal Plan
Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste.[1] It is crucial to consult federal, state, and local hazardous waste regulations for complete and accurate classification.[1]
Waste Collection and Labeling:
-
Collect waste this compound in a dedicated, compatible, and properly sealed container.[6] Do not mix with other waste streams.[4]
-
The container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and a description of the hazard (e.g., "Combustible," "Irritant").[6]
Disposal Procedure:
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[4]
-
Handle uncleaned containers as you would the product itself.[4]
Workflow and Safety Relationships
The following diagram illustrates the logical flow of handling this compound, from preparation to disposal, emphasizing the continuous cycle of safety assessment.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound | C4H9NO3 | CID 93025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. mtu.edu [mtu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
